molecular formula C18H15NO3 B122363 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide CAS No. 100331-93-9

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Cat. No.: B122363
CAS No.: 100331-93-9
M. Wt: 293.3 g/mol
InChI Key: WHMJVXAIEYJTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1-oxido-8-phenylmethoxyquinolin-1-ium-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-13(20)15-9-10-17(18-16(15)8-5-11-19(18)21)22-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMJVXAIEYJTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=[N+](C2=C(C=C1)OCC3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548265
Record name 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100331-93-9
Record name 1-[8-(Benzyloxy)-1-oxo-1lambda~5~-quinolin-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide, a notable member of the quinoline N-oxide family, serves as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. This guide offers a comprehensive exploration of its chemical properties, balancing established data with theoretically derived characteristics based on the well-understood reactivity and spectroscopic behavior of the quinoline N-oxide scaffold. We delve into its molecular structure, physicochemical properties, synthesis, and reactivity, providing a foundational resource for its application in medicinal chemistry and drug development. The ensuing discussion is tailored for an audience with a strong foundation in organic and medicinal chemistry, aiming to facilitate the strategic use of this compound in complex synthetic pathways.

Introduction: The Quinoline N-Oxide Scaffold in Medicinal Chemistry

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their presence in a wide array of biologically active compounds, including antimalarial, anticancer, and antibacterial agents. The introduction of an N-oxide functionality to the quinoline ring system profoundly alters its electronic properties and reactivity, often enhancing its biological profile or rendering it a versatile precursor for further functionalization. Quinoline N-oxides are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

This compound (CAS No. 100331-93-9) emerges as a synthetic intermediate of significant interest, particularly in the preparation of phenylethanolamine derivatives which are potent β2 adrenoceptor agonists.[1] Its unique substitution pattern, featuring an acetyl group at the 5-position and a bulky phenylmethoxy (benzyloxy) group at the 8-position, presents both opportunities and challenges in synthetic design. Understanding the interplay of these functional groups with the reactive N-oxide moiety is crucial for its effective utilization.

Molecular and Physicochemical Properties

A comprehensive understanding of the molecular and physicochemical properties of this compound is essential for its handling, reaction design, and application in drug discovery pipelines.

Molecular Structure and Identification

The foundational identity of this compound is established by its structural and molecular identifiers.

PropertyValueSource
IUPAC Name 1-(8-(benzyloxy)-1-oxidoquinolin-1-ium-5-yl)ethan-1-oneN/A
Synonyms 5-Acetyl-8-(benzyloxy)quinoline N-Oxide, 1-(1-Oxido-8-phenylmethoxyquinolin-1-ium-5-yl)ethanone[1]
CAS Number 100331-93-9[1]
Molecular Formula C₁₈H₁₅NO₃[1]
Molecular Weight 293.32 g/mol [1]
Predicted Physicochemical Data

While extensive experimental data for this specific N-oxide is not publicly available, its properties can be predicted based on its structure and comparison with related compounds. It is important to distinguish these from the experimentally determined properties of its close analog, 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone (CAS 93609-84-8), which has a reported melting point of 174-176°C.

PropertyPredicted Value/InformationJustification
Appearance Light brown solidSupplier information.
Melting Point Expected to be a solid with a defined melting point.General property of similar organic compounds.
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Based on the polarity of the N-oxide group and the large organic scaffold.
Stability & Storage Store in a refrigerator (2-8°C). Sensitive to light and strong reducing agents.Supplier recommendation and general reactivity of N-oxides.

Synthesis and Characterization

The synthesis of this compound typically involves the oxidation of the corresponding parent quinoline.

Synthetic Pathway

The most common method for the preparation of quinoline N-oxides is the oxidation of the quinoline nitrogen using a peroxy acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Acetyl-8-(phenylmethoxy)quinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-Acetyl-8-(phenylmethoxy)quinoline in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent dropwise to the cooled quinoline solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Synthesis_Workflow Start 5-Acetyl-8-(phenylmethoxy)quinoline Oxidation Oxidation (e.g., m-CPBA in DCM) Start->Oxidation Step 1 Workup Aqueous Workup (NaHCO3 wash) Oxidation->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product 5-Acetyl-8-(phenylmethoxy)- 2-quinoline N-Oxide Purification->Product Step 4 Reactivity_Diagram cluster_electrophilic Electrophilic Attack cluster_nucleophilic Nucleophilic Attack cluster_cycloaddition Cycloaddition N_Oxide Quinoline N-Oxide Core Electrophile Electrophile (E+) Nucleophile Nucleophile (Nu-) Dipolarophile Dipolarophile C4_Position C4-Position Electrophile->C4_Position Major C2_Position C2-Position Nucleophile->C2_Position Major Cycloadduct [3+2] Cycloadduct Dipolarophile->Cycloadduct

Caption: General reactivity patterns of the quinoline N-oxide core.

  • Electrophilic Substitution: The N-oxide group directs electrophilic substitution primarily to the C4 position. [2]This is in contrast to the parent quinoline, where electrophilic attack occurs on the benzenoid ring.

  • Nucleophilic Substitution: The C2 and C4 positions are activated towards nucleophilic attack. This is a highly valuable feature for introducing a variety of substituents. [3]* Deoxygenation: The N-oxide can be deoxygenated to the parent quinoline using various reducing agents (e.g., PCl₃, PPh₃).

  • Cycloaddition Reactions: The N-oxide moiety can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, providing access to complex heterocyclic systems. [4]

Influence of Substituents

The acetyl and phenylmethoxy groups on the benzenoid ring of this compound will modulate the reactivity of the core.

  • 5-Acetyl Group: This electron-withdrawing group will deactivate the benzenoid ring towards electrophilic substitution. It also provides a reactive handle for further transformations, such as condensation reactions at the methyl group or conversion to other functional groups.

  • 8-Phenylmethoxy Group: The ether oxygen is electron-donating through resonance, which could influence the regioselectivity of reactions on the benzenoid ring. The bulky nature of this group may also introduce steric hindrance, affecting the approach of reagents to the C8 position and the adjacent nitrogen of the pyridine ring.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of phenylethanolamine derivatives that function as β2 adrenoceptor agonists. [1]This class of drugs is important in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

The versatile reactivity of the quinoline N-oxide core, coupled with the functional handles provided by the acetyl and phenylmethoxy groups, makes this molecule a valuable scaffold for the generation of diverse chemical libraries for screening against various biological targets. The potential for C2 functionalization, for example, allows for the introduction of amine, aryl, or other groups that can significantly impact pharmacological activity.

Conclusion

This compound stands as a molecule of significant potential for the discerning medicinal chemist. While specific, experimentally-derived data on its physicochemical properties are limited, a robust understanding of its chemical behavior can be confidently extrapolated from the well-established chemistry of quinoline N-oxides. Its utility as a synthetic intermediate is clear, and the reactive handles it possesses open avenues for the creation of novel molecular architectures. This guide provides a foundational framework for researchers to leverage the unique chemical properties of this compound in the pursuit of new therapeutic agents. Further empirical studies are warranted to fully elucidate its properties and expand its applications in drug discovery.

References

  • Mąkosza, M., Kwast, A., & Wróbel, Z. (1993). New Synthesis of Substituted Quinoline N-Oxides via Cyclization of Alkylidene O-Nitroarylacetonitriles. Synthesis, 1993(01), 31-32.
  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-175.
  • Pharmaffiliates. (n.d.). 5-Acetyl-8-(benzyloxy)quinoline N-Oxide. Retrieved from [Link]

  • Reddy, C. K., & Kumar, A. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 484–492.
  • Cossy, J., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(14), 4857-4865.
  • iChemical. (n.d.). 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, CAS No. 93609-84-8. Retrieved from [Link]

  • Bucherer, H. T., & Uhlmann, P. (1909). Ueber die Einwirkung von schwefligsauren Salzen auf Naphthylamine. Journal für Praktische Chemie, 80(1), 201-243.
  • Royal Society of Chemistry. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 1-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Quiroga, J., et al. (2014). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 19(12), 20858-20871.
  • Ramana, D. V., & Kantharaj, E. (2001). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Journal of the American Society for Mass Spectrometry, 12(6), 664-673.
  • ResearchGate. (2015). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Retrieved from [Link]

  • MDPI. (2021). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (1965). Identification of the N-Oxide Group by Mass Spectrometry. Retrieved from [Link]

  • Química Orgánica. (n.d.). Electrophilic substitution by N-oxides. Retrieved from [Link]

  • YouTube. (2020, October 31). Reactions of Quinoline. Retrieved from [Link]

  • ResearchGate. (1960). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

  • ACS Publications. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • The University of Manchester. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5). Retrieved from [Link]

  • ResearchGate. (n.d.). QUINOLINE. Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • YouTube. (2023, December 29). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. Retrieved from [Link]

  • ACS Publications. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Retrieved from [Link]

  • ResearchGate. (2020). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline 1-oxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (1958). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Clark, J. (2000). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

Sources

physicochemical characteristics of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological significance of this compound (CAS No. 100331-93-9). While specific experimental data for this particular molecule is scarce in peer-reviewed literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide details a representative synthetic pathway from its quinoline precursor, outlines expected spectroscopic and crystallographic features, and discusses potential biological activities based on the broader class of quinoline N-oxides. All protocols and theoretical discussions are grounded in authoritative references to ensure scientific integrity.

Introduction: The Quinoline N-Oxide Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an N-oxide moiety to the quinoline nitrogen atom significantly alters the molecule's electronic and steric properties. This modification introduces a highly polar N→O bond, which can enhance aqueous solubility, alter metabolic pathways, and modulate biological activity.[3] The N-oxide group can also act as a directing group in further chemical modifications, enhancing the reactivity of the quinoline ring at specific positions.[4]

This compound is a specific derivative belonging to this promising class of compounds. It is primarily recognized as a synthetic intermediate in the preparation of phenylethanolamine derivatives, which have applications as β2 adrenoreceptor agonists.[5][6] This guide aims to consolidate the known information and provide expert-driven, scientifically-grounded extrapolations of its physicochemical properties to facilitate further research and development.

Synthesis and Structural Elucidation

The synthesis of this compound is a two-step process, starting from the commercially available 8-(phenylmethoxy)quinoline (also known as 8-benzyloxyquinoline). The process involves a Friedel-Crafts acetylation followed by N-oxidation.

Step 1: Synthesis of the Precursor, 5-Acetyl-8-(phenylmethoxy)quinoline

The precursor, 5-Acetyl-8-(phenylmethoxy)quinoline (CAS 26872-48-0), is synthesized via a Friedel-Crafts acetylation of 8-benzyloxyquinoline.[7] This electrophilic aromatic substitution introduces an acetyl group at the C-5 position of the quinoline ring.

Synthesis_Step_1 cluster_0 Step 1: Friedel-Crafts Acetylation 8_benzyloxyquinoline 8-(Phenylmethoxy)quinoline precursor 5-Acetyl-8-(phenylmethoxy)quinoline 8_benzyloxyquinoline->precursor Nitrobenzene acetyl_chloride Acetyl Chloride / AlCl₃ acetyl_chloride->precursor Synthesis_Step_2 cluster_1 Step 2: N-Oxidation precursor 5-Acetyl-8-(phenylmethoxy)quinoline final_product This compound precursor->final_product Dichloromethane (DCM) mcpba m-CPBA mcpba->final_product

Caption: N-Oxidation of the precursor to the final compound.

Structural Characterization

While specific experimental spectra for this compound are not publicly available, its structure can be confirmed using a combination of standard spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.

Table 1: Expected Spectroscopic Data

TechniqueExpected FeaturesRationale
¹H NMR - Acetyl protons (CH₃) as a singlet around δ 2.7 ppm.- Phenylmethoxy (benzyloxy) protons: -CH₂- as a singlet around δ 5.3 ppm; aromatic protons from δ 7.3-7.5 ppm.- Quinoline ring protons: Significant downfield shift of protons at C2 and C8 compared to the precursor due to the deshielding effect of the N-oxide group.The electron-withdrawing and anisotropic effects of the N-oxide group deshield adjacent protons. Data is extrapolated from known quinoline N-oxide spectra. [8][9]
¹³C NMR - Acetyl carbonyl carbon around δ 198-202 ppm.- Quinoline carbons adjacent to the nitrogen (C2 and C8a) will show significant shifts compared to the precursor.N-oxidation alters the electron density across the entire quinoline ring system.
FT-IR - Strong C=O stretch for the acetyl group (~1680 cm⁻¹).- Characteristic N-O stretching vibration around 1250-1300 cm⁻¹.- C-O-C stretching for the ether linkage.- Aromatic C-H and C=C stretching vibrations.The N-O bond has a characteristic absorption band in the fingerprint region of the IR spectrum. [7]
Mass Spec (HRMS) Expected [M+H]⁺ of m/z 294.1130 for C₁₈H₁₆NO₃⁺.High-resolution mass spectrometry provides the exact mass, confirming the elemental composition.

Physicochemical Characteristics

The introduction of the N-oxide functionality is expected to significantly influence the physicochemical properties of the parent quinoline molecule.

Table 2: Physicochemical Properties

PropertyValue / DescriptionSource / Rationale
CAS Number 100331-93-9[5]
Molecular Formula C₁₈H₁₅NO₃[10]
Molecular Weight 293.32 g/mol [10]
Appearance Light Brown Solid[5]
Melting Point Not available. Expected to be higher than the precursor due to increased polarity and potential for stronger intermolecular interactions.General principle of N-oxides. [3]
Solubility Not available. Expected to have higher solubility in polar solvents (e.g., DMSO, methanol) compared to the non-polar precursor due to the highly polar N-O bond.General principle of N-oxides. [3]
Storage 2-8°C, Refrigerator[5]

Potential Biological Activity and Applications

While this compound is primarily documented as a synthetic intermediate, the broader class of quinoline N-oxides exhibits significant biological activities that suggest potential therapeutic applications for this molecule and its derivatives.

Anticancer Potential

Substituted quinoline N-oxides have emerged as potent anticancer agents. [1]One of the key mechanisms of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in various cancers. [1]The planar quinoline ring system can also intercalate with DNA, disrupting replication and transcription in cancer cells. [7]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth QN_Oxide Quinoline N-Oxide (Potential Inhibitor) QN_Oxide->PI3K QN_Oxide->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Quinoline derivatives have a long history of use as antimicrobial agents. [1]The N-oxide functionality can enhance this activity. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. [7]The generation of reactive oxygen species (ROS) is another proposed mechanism by which quinoline derivatives can induce cellular damage in microorganisms. [7]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound, based on established procedures for similar compounds.

Protocol: Synthesis of this compound

Materials:

  • 5-Acetyl-8-(phenylmethoxy)quinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and methanol for elution

Procedure:

  • Dissolution: Dissolve 5-Acetyl-8-(phenylmethoxy)quinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.2 eq) in DCM. Add this solution dropwise to the cooled quinoline solution over 30 minutes with vigorous stirring.

    • Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes side-product formation.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the mixture to 0°C and slowly add saturated NaHCO₃ solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Causality: The washes remove water-soluble impurities and residual acids.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, using a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in ethyl acetate if necessary, to afford the pure this compound.

Protocol: Characterization Workflow

Characterization_Workflow Start Purified Solid Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS High-Resolution Mass Spectrometry (HRMS) Start->MS IR FT-IR Spectroscopy Start->IR Purity HPLC Analysis Start->Purity Structure_Confirm Structural Confirmation NMR->Structure_Confirm MS->Structure_Confirm IR->Structure_Confirm Purity_Confirm Purity >95% Purity->Purity_Confirm Final Characterized Compound Structure_Confirm->Final Purity_Confirm->Final

Caption: Workflow for physicochemical characterization.

References

  • BenchChem. (2025). The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity. 1

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC - NIH. 11

  • BenchChem. (2025). 5-Acetyl-8-(phenylmethoxy)quinoline | 26872-48-0. 12

  • BLD Pharm. 100331-93-9|5-Acetyl-8-(phenylmethoxy)-2-quinolinen-oxide. 13

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. (2020-06-02). 14

  • Novel preparation method of quinoline n-oxide derivative with amide group. Google Patents. 8

  • Electronic Supplementary Information. The Royal Society of Chemistry. 15

  • Pharmaffiliates. CAS No : 100331-93-9 | Product Name : 5-Acetyl-8-(benzyloxy)quinoline N-Oxide. 16

  • ChemicalBook. 5-Acetyl-8-(phenylmethoxy)-2-quinolinone CAS#: 93609-84-8. 17

  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3). 7

  • (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... ResearchGate. 4

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. (2020-09-21). 2

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. 3

  • N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. ResearchGate. (2025-08-09). 9

  • Quinoline-N-oxide(1613-37-2) 1H NMR spectrum. ChemicalBook. 18

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The introduction of an N-oxide moiety can significantly enhance the biological activities of these compounds, leading to a diverse range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This guide focuses on a specific derivative, 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide, a compound of interest for its potential therapeutic applications. While direct mechanistic studies on this molecule are nascent, this document synthesizes the current understanding of related quinoline N-oxides to propose and detail its most probable mechanisms of action. We provide a comprehensive exploration of its likely interactions with key cellular signaling pathways, its potential to induce oxidative stress, and its capacity for DNA intercalation. Furthermore, this guide presents detailed, field-proven experimental protocols to enable researchers to rigorously test these hypotheses, thereby elucidating the compound's precise biological functions.

Introduction to this compound

This compound belongs to the broader class of substituted quinoline N-oxides. The core quinoline structure is a bicyclic aromatic heterocycle that is present in many biologically active natural products and synthetic drugs.[1] The N-oxide group, where the nitrogen atom of the quinoline ring is oxidized, can alter the electronic properties of the molecule, often leading to enhanced biological activity.[3]

The synthesis of substituted quinoline N-oxides can be achieved through various methods, including the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles.[3] The parent quinoline, 5-Acetyl-8-(phenylmethoxy)quinoline, can be synthesized via methods such as the Friedel-Crafts acetylation of 8-benzyloxyquinoline.[4] Subsequent oxidation would yield the N-oxide derivative. While often documented as a synthetic intermediate in the preparation of phenylethanolamine derivatives, its structural features suggest intrinsic bioactivity worth exploring.[5][6]

Proposed Mechanism of Action I: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A prominent mechanism of action for many anticancer quinoline N-oxide derivatives is the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[7]

Pathway Overview and Rationale

The PI3K/Akt/mTOR cascade is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[7] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[7] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (as part of the mTORC1 complex), which in turn promotes protein synthesis and cell growth. Given the established role of other quinoline N-oxides in targeting this pathway, it is hypothesized that this compound may exert its effects by inhibiting the phosphorylation and subsequent activation of key proteins in this cascade, such as Akt and mTOR.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt_T308 p-Akt (T308) PDK1->pAkt_T308 phosphorylates pAkt_S473 p-Akt (S473) mTORC1 mTORC1 pAkt_S473->mTORC1 pAkt_T308->mTORC1 mTORC2 mTORC2 mTORC2->pAkt_S473 phosphorylates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Compound 5-Acetyl-8-(phenylmethoxy) -2-quinoline N-Oxide Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->mTORC1 Inhibition?

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation: Western Blot Analysis

Western blotting is the gold standard for assessing the phosphorylation status of proteins in a signaling pathway.[8]

Protocol:

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., HCT-116, A549) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[8]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane overnight at 4°C with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, and a loading control (e.g., β-actin).[8][11]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

  • Quantification: Analyze the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Table 1: Hypothetical Western Blot Densitometry Data

Treatment Concentration (µM)p-Akt (Ser473) / Total Akt Ratiop-mTOR / Total mTOR Ratio
0 (Vehicle)1.001.00
10.750.80
50.400.45
100.150.20

Proposed Mechanism of Action II: Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

Another common mechanistic feature of biologically active quinoline derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can damage cellular components, leading to apoptosis.[4]

Rationale for ROS Induction

The quinoline N-oxide moiety can participate in redox cycling within the cell, leading to the production of ROS. This imbalance in the cellular redox state can overwhelm the antioxidant defense systems, resulting in oxidative damage to DNA, proteins, and lipids, ultimately triggering programmed cell death.

Experimental Validation: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well black plate and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFH-DA Staining: Remove the treatment media and wash the cells with PBS. Add DCFH-DA working solution (e.g., 10 µM in serum-free media) to each well and incubate for 30 minutes at 37°C in the dark.[13]

  • Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12]

  • Data Normalization: The fluorescence intensity, which is proportional to the level of intracellular ROS, can be normalized to cell viability determined by a parallel assay (e.g., MTT assay).

ROS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat with compound and controls A->B C Wash with PBS B->C D Incubate with DCFH-DA C->D E Wash with PBS D->E F Measure fluorescence (Ex: 485nm, Em: 535nm) E->F

Caption: Experimental workflow for intracellular ROS detection.

Proposed Mechanism of Action III: DNA Intercalation

The planar aromatic structure of the quinoline ring suggests that it may act as a DNA intercalator.[4] Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, leading to cytotoxicity.[14]

Rationale for DNA Intercalation

The flat, polycyclic aromatic system of the quinoline core in this compound is structurally suited for stacking interactions with DNA base pairs. This binding mode can cause local unwinding and lengthening of the DNA helix, interfering with the function of enzymes like topoisomerases and DNA polymerases.

Experimental Validation: Ethidium Bromide Displacement Assay

This assay is based on the displacement of ethidium bromide (EtBr), a known DNA intercalator and fluorescent dye, from DNA. The displacement of EtBr by a competing intercalator leads to a decrease in fluorescence.[14]

Protocol:

  • Preparation of DNA-EtBr Complex: Prepare a solution of calf thymus DNA (ctDNA) and EtBr in a suitable buffer. Allow the mixture to incubate to form a stable complex with high fluorescence.[14]

  • Initial Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~590 nm).[14]

  • Titration with Compound: Add increasing concentrations of this compound to the DNA-EtBr solution.[14]

  • Fluorescence Quenching Measurement: After each addition, allow the solution to equilibrate and measure the fluorescence intensity. A decrease in fluorescence indicates the displacement of EtBr from the DNA by the test compound.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the concentration at which 50% of the EtBr is displaced (IC₅₀).

Table 2: Hypothetical Ethidium Bromide Displacement Data

Compound Concentration (µM)Relative Fluorescence (%)
0100
585
1065
2048
5025

Corroborating Cytotoxicity: The MTT Assay

To correlate the proposed mechanisms of action with cellular outcomes, it is essential to determine the cytotoxic effects of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Add various concentrations of the compound to the wells and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential, stemming from its quinoline N-oxide core structure. This guide has outlined three plausible and interconnected mechanisms of action: inhibition of the PI3K/Akt/mTOR pathway, induction of oxidative stress, and DNA intercalation. The provided experimental protocols offer a robust framework for researchers to systematically investigate and validate these hypotheses. Future studies should aim to integrate these findings, for example, by exploring the link between ROS production and the modulation of redox-sensitive signaling pathways like PI3K/Akt. A thorough elucidation of its mechanism of action will be pivotal for the continued development of this promising compound and its analogues as next-generation therapeutic agents.

References

  • The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity - Benchchem. (URL: )
  • 5-Acetyl-8-(phenylmethoxy)quinoline | 26872-48-0 | Benchchem. (URL: )
  • ROS Assay Kit Protocol. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: [Link])

  • Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - JoVE. (URL: [Link])

  • MTT Analysis Protocol - Creative Bioarray. (URL: [Link])

  • 5-Acetyl-8-(benzyloxy)quinoline N-Oxide | CAS 100331-93-9 | Pharmaffiliates. (URL: [Link])

  • Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Tre
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. (URL: [Link])

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (URL: [Link])

  • (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... - ResearchGate. (URL: [Link])

  • Quinolines and its derivatives with versatile therapeutic potential - ScienceDirect. (URL: [Link])

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (URL: [Link])

  • In Vitro Characterization of DNA Intercalator 2: A Technical Guide - Benchchem. (URL: )
  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (URL: [Link])

  • Western blot analysis for protein levels associated with the PI3K/AKT... - ResearchGate. (URL: [Link])

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH. (URL: [Link])

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. (URL: [Link])

  • Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed. (URL: [Link])

  • The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • PI3K/AKT/mTOR pathway and On

Sources

Introduction: The Quinoline N-Oxide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Quinoline N-Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] The introduction of an N-oxide functional group to this privileged structure gives rise to quinoline N-oxides, a class of compounds with a remarkably broad spectrum of biological activities.[1] The N-oxide moiety is not merely a passive addition; it fundamentally alters the molecule's electronic properties, solubility, and metabolic profile, often enhancing its biological efficacy and creating new avenues for therapeutic intervention.[3][4] This alteration in physicochemical properties can lead to novel mechanisms of action and improved potency compared to the parent quinoline compounds.[4] As a result, quinoline N-oxide derivatives have garnered significant interest as versatile precursors and active agents in the development of new drugs, particularly in the fields of oncology, microbiology, and parasitology.[5][6] This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these promising molecules.

Synthetic Strategies: Accessing Chemical Diversity

The therapeutic potential of quinoline N-oxide derivatives is unlocked through chemical synthesis, which allows for the systematic modification of the core structure to optimize biological activity. A variety of synthetic methodologies have been developed to access these compounds.

A common and versatile method involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles.[1] This approach is highly flexible, enabling the introduction of a wide array of substituents onto the quinoline ring system.[1] Another powerful strategy is the direct functionalization of the quinoline ring through C-H activation, where the N-oxide itself acts as a directing group.[6] This method is particularly attractive for synthesizing C-2 and C-8 functionalized quinoline compounds under mild reaction conditions.[6][7]

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_0 Precursor Synthesis cluster_1 Cyclization & N-Oxidation cluster_2 Further Functionalization P1 Nitroarenes P2 Knoevenagel Condensation P1->P2 Vicarious Nucleophilic Substitution Cyanomethylation P3 o-nitroarylacetonitriles P2->P3 C1 Base-Induced Cyclization P3->C1 Precursor C2 Substituted Quinoline N-Oxides C1->C2 F1 Direct C-H Activation (e.g., Methylation, Alkenylation) C2->F1 Core Scaffold F2 Diverse Quinoline N-Oxide Derivatives F1->F2

Caption: Generalized workflow for the synthesis of substituted quinoline N-oxides.

Anticancer Activity: A Multifaceted Approach to Oncology

Quinoline N-oxide derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a wide range of human cancer cell lines.[1][4] Their therapeutic potential is rooted in their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.[4]

Mechanism of Action: Targeting Key Signaling Pathways

A prominent mechanism through which these compounds exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][4] This pathway is a central regulator of cell proliferation, survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. By inhibiting key kinases in this cascade, quinoline N-oxide derivatives can induce apoptosis (programmed cell death) and cell cycle arrest, thereby halting tumor progression.[4] Other reported mechanisms include the induction of DNA damage and the generation of reactive oxygen species (ROS), which cause oxidative stress and cellular damage.[8][9]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation QNO Quinoline N-Oxide Derivative QNO->PI3K Inhibition QNO->Akt

Caption: Inhibition of PI3K/Akt/mTOR signaling by quinoline N-oxide derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of quinoline N-oxides is profoundly influenced by the nature and position of substituents on the quinoline core.[3] Methylation is a key modification, and its impact is highly position-dependent:

  • C-2 Methylation: While substitution at the C-2 position can sometimes be unfavorable in related quinolone compounds, specific substitutions on quinoline N-oxides at this position can be tolerated or even beneficial.[3]

  • C-8 Methylation: Research has demonstrated that C-8 methylation can significantly impact anticancer effects.[3]

  • C-4 Methylation: Methylation at other positions, such as C-4, has also been explored, with some derivatives showing notable tumor-initiating activity.[3]

The interplay between the N-oxide moiety, the methylation pattern, and other substituents determines the overall activity and selectivity of the compound against different cancer cell lines.[3]

Quantitative Anticancer Activity Data

The cytotoxic potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. Lower values indicate higher potency.

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)
Quinoline N-Oxide Chalcones Compound 59MCF-7 (Breast)Most Active
TK-10 (Renal)Most Active
Isoquinolinequinone N-Oxides C(6) and C(7) amino isomersNCI-60 PanelNanomolar range
Methylated Quinoline N-Oxides 7-Methyl-4-nitroquinoline 1-oxideVariousData dependent
Data synthesized from multiple sources highlighting potent examples.[4][10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial for evaluating the anticancer potential of new compounds.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.

G S1 1. Seed Cancer Cells in 96-well plate S2 2. Incubate 24h (allow attachment) S1->S2 S3 3. Treat with Quinoline N-Oxide Derivatives (serial dilutions) S2->S3 S4 4. Incubate (e.g., 48-72h) S3->S4 S5 5. Add MTT Reagent to each well S4->S5 S6 6. Incubate 3-4h (formazan formation) S5->S6 S7 7. Solubilize Formazan (add DMSO) S6->S7 S8 8. Measure Absorbance at ~570nm S7->S8

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][4]

  • Compound Treatment: Prepare serial dilutions of the quinoline N-oxide derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).[1]

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is then determined by plotting the viability percentage against the compound concentration.

Antimicrobial and Antiparasitic Activities

In an era of growing antimicrobial resistance, quinoline N-oxide derivatives have shown significant promise as novel antibacterial, antifungal, and antiparasitic agents.[1][11][12]

Antibacterial and Antifungal Potential

Substituted quinoline N-oxides have demonstrated potent activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[1][3] The mechanism of action is thought to involve the disruption of essential cellular processes in the microorganisms.[1] The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[3]

Quantitative Antimicrobial Activity Data

Compound ClassMicrobial StrainMIC (µg/mL)
Methylated Quinoline N-Oxides Staphylococcus aureusVariable
Escherichia coliVariable
Candida albicansVariable
N-methylbenzoindolo[3,2-b]-quinolines Vancomycin-resistant E. faecium4
Data synthesized from sources showing the potential of quinoline derivatives.[3][12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is a fundamental technique in microbiology to determine the potency of an antimicrobial agent. The agar dilution method is a reliable approach.

Detailed Methodology:

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar for bacteria) containing serial twofold dilutions of the quinoline N-oxide derivative. Also, prepare a growth control plate with no compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).[3]

  • MIC Determination: After incubation, observe the plates for microbial growth. The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed on the agar surface.[3]

Antiparasitic Activity

Quinoline derivatives have a long history in treating parasitic diseases, with quinine and chloroquine being famous examples.[2] Modern research has shown that quinoline N-oxides also possess significant antiparasitic properties. They have been investigated for activity against parasites such as Plasmodium falciparum (the causative agent of malaria), Toxoplasma gondii, and Trichomonas vaginalis.[2][13][14] The development of C-H alkenylation strategies for quinoline N-oxides is seen as a promising route to new and effective antiparasitic drugs.[11]

Toxicology and Future Perspectives

While the biological activities of quinoline N-oxide derivatives are promising, a thorough evaluation of their toxicological profile is essential for any progression toward clinical application. In vivo, quinoline can be metabolized to quinoline-N-oxide, which is then further processed.[15][16] Understanding the complete metabolic fate and potential for off-target toxicity is a critical aspect of drug development.[17] Studies have shown that while hydroxylation of quinoline can detoxify its genotoxic potential, both parent compounds and metabolites can be of ecotoxicological relevance.[18]

The future of this compound class lies in the rational design of derivatives with enhanced selectivity for their intended biological targets, thereby maximizing therapeutic efficacy while minimizing adverse effects. The strategic placement of substituents to fine-tune pharmacokinetic properties (absorption, distribution, metabolism, and excretion) will be key to developing clinically viable drug candidates. The versatility of the quinoline N-oxide scaffold ensures that it will remain a fertile ground for discovery in medicinal chemistry for years to come.

References

  • A Comparative Guide to the Structure-Activity Relationship of Methylated Quinoline N-Oxides. (2025). Benchchem.
  • Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone deriv
  • Comparative Efficacy of Quinoline N-Oxide Derivatives in Oncology: A Research Guide. (2025). Benchchem.
  • The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity. (2025). Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC.
  • Quinoline N-oxide. (n.d.). Chem-Impex.
  • (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... (n.d.).
  • Novel preparation method of quinoline n-oxide derivative with amide group. (n.d.).
  • The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. (2019). New Journal of Chemistry (RSC Publishing).
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. (2024).
  • Review on recent development of quinoline for anticancer activities. (n.d.). link.springer.com.
  • Biological activities of quinoline deriv
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC - PubMed Central.
  • Antiparasitic quinolines examined, chemical structures, inhibitory activity and toxicity testing. (n.d.).
  • Synthesis of quinoline N‐oxides. (n.d.).
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PMC.
  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. (n.d.).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
  • Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). epa.gov.
  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contamin
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). PubMed.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
  • Biological Activities of Quinoline Deriv
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). link.springer.com.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • QdNO's derivatives with antibacterial activity. (n.d.).
  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts. (2023). ChemRxiv | Cambridge Open Engage.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025).
  • Quinoline. (n.d.). PubChem - NIH.
  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (n.d.). MDPI.
  • Review on Antimicrobial Activity of Quinoline. (2022). Human Journals.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2025).
  • In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii. (n.d.). PubMed.
  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). PMC - NIH.
  • Quinolines-1,2,3-triazolylcarboxamides exhibits antiparasitic activity in Trichomonas vaginalis. (2019).
  • Synthesis and biological evaluation of quinoxaline di-N-oxide derivatives with in vitro trypanocidal activity. (n.d.). PubMed.

Sources

A Technical Guide to CAS Number 100331-93-9: A UVCB Substance Profile

Author: BenchChem Technical Support Team. Date: January 2026

DISCLAIMER: Initial database searches for CAS Number 100331-93-9 reveal an association with the specific chemical compound 5-Acetyl-8-(benzyloxy)quinoline N-Oxide, sometimes referenced as an impurity in pharmaceutical synthesis.[1][2][3][4] However, a more complex and industrially relevant definition for this CAS number describes it as "Formaldehyde, reaction products with 1,3-benzenediol, 4-(1,1-dimethylethyl)phenol, 1,1'-methylenebis[isocyanatobenzene] and (phenylethyl)phenol." This latter description defines a substance of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB). This guide will focus exclusively on this UVCB substance, providing a technical framework for its scientific and industrial assessment.

Introduction: Understanding the UVCB Classification

In regulatory and industrial chemistry, substances are categorized to define their identity and manage their assessment. While many substances are "mono-constituent," defined by a single, well-characterized molecule, a significant portion falls under the UVCB classification.[5] UVCB substances, which constitute a large percentage of chemical registrations under regulations like REACH, are not defined by a specific molecular structure but rather by their starting materials and manufacturing process.[5][6][7]

The substance identified as CAS 100331-93-9 is a prototypical UVCB. It is a complex reaction product, a polymer whose final composition is inherently variable and contains a multitude of different molecular structures. Its identity is intrinsically linked to the five reactants from which it is synthesized. Understanding this substance, therefore, requires a deconstruction of its components and an analysis of their reaction chemistry.

Component Analysis: The Building Blocks

The properties and performance of this polymeric substance are derived from its five precursor components. The selection of these specific monomers suggests a design aimed at creating a robust, cross-linked thermosetting resin.

ComponentCAS NumberMolecular FormulaKey Properties & Function in Polymer
Formaldehyde 50-00-0CH₂OA key cross-linking agent that reacts with phenols to form methylene bridges (-CH₂-), creating the backbone of the phenolic resin network.[8][9]
1,3-Benzenediol (Resorcinol) 108-46-3C₆H₆O₂A highly reactive phenol with three active sites for electrophilic substitution, promoting a high degree of cross-linking and rapid cure times.[10][11]
4-(1,1-dimethylethyl)phenol (p-tert-Butylphenol) 98-54-4C₁₀H₁₄OA mono-substituted phenol. The bulky tert-butyl group modifies the polymer's properties, potentially increasing its solubility in certain organic solvents and impacting its final mechanical properties.[12]
1,1'-methylenebis[isocyanatobenzene] (MDI) 101-68-8C₁₅H₁₀N₂O₂A diisocyanate that acts as a secondary cross-linking agent. Its -NCO groups react with the phenolic hydroxyl (-OH) groups to form urethane linkages, adding toughness and flexibility to the rigid phenolic network.[13][14]
(Phenylethyl)phenol (Variable)C₁₄H₁₄OThe exact isomer is not specified. This large, hydrophobic group would significantly modify the polymer's properties, likely enhancing its hydrophobicity and altering its thermal and mechanical characteristics.
Synthesis and Inferred Polymer Structure

The creation of this substance involves a complex step-growth polymerization process where multiple reactions occur simultaneously. The primary reaction is the formation of a phenol-formaldehyde (PF) resin.[8][9] Phenols react with formaldehyde at their ortho and para positions to form hydroxymethylphenols, which then condense to form a network linked by methylene bridges.[9][15] The inclusion of the highly reactive resorcinol accelerates this process.

Concurrently, the isocyanate groups of MDI react with the abundant phenolic hydroxyl groups. This reaction forms urethane bonds, creating a hybrid polymer that is co-cured.[13][14] This is a known strategy to enhance the properties of PF resins, improving their toughness and adhesion.[13][16]

The resulting structure is an intricate, three-dimensional thermoset network. It is not a linear polymer with a repeating unit but a complex mass of cross-linked phenolic rings and urethane bridges.

Caption: Conceptual diagram of the UVCB polymer network.

Inferred Physicochemical Properties and Applications

Based on the reactant chemistry, the cured polymer product can be expected to exhibit the following properties:

  • State: A rigid, amorphous solid at room temperature.

  • Thermosetting Nature: Once cured, it will not melt upon reheating and will have high thermal stability.

  • Solubility: Insoluble in water and most common organic solvents due to its highly cross-linked structure.

  • Adhesion: Phenol-formaldehyde resins are excellent adhesives, particularly for wood products, as they can bond with lignin. The urethane component would likely enhance adhesion to a wider range of substrates.[8]

  • Mechanical Strength: The high degree of cross-linking would contribute to high hardness and compressive strength, while the urethane linkages would improve toughness and impact resistance.

These properties make the substance suitable for demanding industrial applications, including:

  • High-Performance Adhesives: For bonding structural wood products like exterior plywood or laminated beams.

  • Binding Resins: For manufacturing composite materials, friction materials (e.g., brake pads), or foundry molds.

  • Protective Coatings: Offering high resistance to heat, chemicals, and moisture.

Relevance to Drug Development: An Unsuitable Candidate

For an audience in drug development, it is crucial to understand that UVCB substances are fundamentally incompatible with the requirements of pharmaceutical development and regulatory approval.

  • Lack of a Definable Active Pharmaceutical Ingredient (API): The core of any drug product is a well-characterized API with a known, consistent structure. UVCB substances, by definition, lack this.[6][17]

  • Impossibility of Structure-Activity Relationship (SAR) Studies: Drug discovery relies on systematically modifying a chemical structure to optimize its biological activity. This is impossible for an undefined mixture.

  • Unpredictable Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, excretion (ADME), and biological mechanism of action cannot be determined for a variable and complex substance.

  • Manufacturing Inconsistency: The inherent variability of the polymerization process leads to batch-to-batch differences that are unacceptable for pharmaceuticals, where precise and consistent dosing is critical for safety and efficacy.[18]

  • Regulatory Barriers: Regulatory bodies like the FDA and EMA require the precise identification and characterization of any active substance. A UVCB would not meet these fundamental requirements.

Safety and Toxicological Considerations

The toxicological profile of the final cured polymer is not defined. A risk assessment must therefore focus on two areas: the hazards of the unreacted starting materials and the physical hazards of the final product.

  • Residual Monomers: The primary health concern is the potential for exposure to unreacted monomers that may remain trapped in the polymer matrix.

    • Formaldehyde: A known human carcinogen and sensitizer.

    • Phenols (Resorcinol, p-tert-Butylphenol): Can be corrosive and toxic.

    • MDI: A potent respiratory and skin sensitizer, a leading cause of occupational asthma.

  • Cured Polymer: The cured resin is generally considered to be of low toxicity. However, mechanical processes (e.g., grinding, cutting, or drilling) can generate dust, which may cause respiratory irritation and should be controlled. Thermal decomposition (e.g., through fire) can release hazardous combustion products.[19]

For UVCB substances, toxicological testing is conducted on the whole substance, as the properties of the mixture cannot be fully predicted from its individual components.[6]

References

  • Liu, X. (n.d.). Fast Curing Phenol Formaldehyde and Isocyanate Based Hybrid Resin for. Mississippi State University - Scholars Junction.
  • CymitQuimica. (n.d.). Indacaterol Impurity 6.
  • Thomas, R. S., et al. (2021). Grouping of UVCB Substances with New Approach Methodologies (NAMs) Data. ALTEX, 38(1), 123–137. Published by PMC.
  • Thomas, R. S., et al. (2021). Grouping of UVCB Substances with New Approach Methodologies (NAMs) Data. ALTEX.
  • Thomas, R. S., et al. (2020). Grouping of UVCB Substances with New Approach Methodologies (NAMs) Data. ResearchGate.
  • Pharmaffiliates. (n.d.). 5-Acetyl-8-(benzyloxy)quinoline N-Oxide.
  • European Chemicals Agency (ECHA). (n.d.). What is a substance?.
  • FILAB. (n.d.). UVCB substance analysis under REACH.
  • SynZeal. (n.d.). Indacaterol Impurity 40.
  • BLD Pharm. (n.d.). 5-Acetyl-8-(phenylmethoxy)-2-quinolinen-oxide.
  • Google Patents. (1957). US2806006A - Phenol-formaldehyde resin and its method of preparation.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Formaldehyde, polymer with 1,3-benzenediol and 4-(1,1-dimethylethyl)phenol. Substance Details - SRS.
  • Britannica. (n.d.). Phenol-formaldehyde resin | Synthesis, Uses & Properties.
  • Wikipedia. (n.d.). Phenol formaldehyde resin.
  • Fernández, N., et al. (2018). Isocyanate curing of novolac-type ligno-phenol-formaldehyde resins. ResearchGate.
  • PubChem. (n.d.). formaldehyde, polymer with 1,3-benzenediol and phenol, sodium salt.
  • Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study.
  • Safety Data Sheets. (n.d.). Sulfuric Acid 93%.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Formaldehyde, polymer with 1,3-benzenediol and phenol. Substance Details - SRS.

Sources

Introduction: The Quinoline N-Oxide Scaffold - A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds. We will delve into the structure-activity relationship (SAR) of this compound, a compound of significant interest within the esteemed quinoline N-oxide class of molecules. While direct experimental data for this specific entity is nascent, this document will provide a robust framework for its investigation, drawing upon established principles from the broader field of quinoline chemistry and pharmacology. Our approach is rooted in a deep understanding of the causality behind experimental design, ensuring a narrative that is both scientifically rigorous and practically insightful.

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of an N-oxide moiety to this scaffold gives rise to quinoline N-oxides, a class of compounds exhibiting a remarkable spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][3] The N-oxide functional group significantly alters the electronic properties of the quinoline core, often enhancing biological efficacy and providing a versatile handle for further chemical modifications.[4]

This compound is a novel compound that strategically combines the privileged quinoline N-oxide core with two key substituents: a 5-acetyl group and an 8-phenylmethoxy (benzyloxy) group.[5] The interplay of these functionalities presents a compelling opportunity for the development of new therapeutic leads. This guide will provide a predictive and investigative framework for elucidating the SAR of this molecule, offering a roadmap for its synthesis, biological evaluation, and optimization.

Proposed Synthesis and Characterization

A plausible synthetic route to this compound would likely commence with the synthesis of the parent quinoline, 5-acetyl-8-(phenylmethoxy)quinoline, followed by N-oxidation.

Proposed Synthetic Workflow:

A 8-Hydroxyquinoline B 8-(Phenylmethoxy)quinoline A->B Benzyl Halide, Base C 5-Acetyl-8-(phenylmethoxy)quinoline B->C Friedel-Crafts Acetylation D This compound C->D m-CPBA or H2O2/AcOH

Caption: Proposed synthesis of this compound.

The synthesis would likely begin with the protection of the hydroxyl group of 8-hydroxyquinoline as a benzyl ether. Subsequent Friedel-Crafts acetylation would introduce the acetyl group at the 5-position.[5] The final step would be the N-oxidation of the quinoline nitrogen, which can be achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[6]

Upon successful synthesis, rigorous characterization is imperative. This would involve a suite of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carbonyl of the acetyl group and the N-oxide bond.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Postulated Biological Activity and Mechanistic Pathways

Based on the extensive literature on quinoline N-oxides, it is reasonable to postulate that this compound will exhibit significant biological activity, most notably in the realms of oncology and infectious diseases.[1][7]

Anticancer Potential: Many quinoline derivatives exert their anticancer effects through the modulation of key signaling pathways that are often dysregulated in cancer.[1] A prominent target is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[1] It is hypothesized that this compound could act as an inhibitor of one or more kinases within this pathway. Another potential mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in cancer cells.[5]

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 5-Acetyl-8-(phenylmethoxy) -2-quinoline N-Oxide Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity: Substituted quinoline N-oxides have also demonstrated significant activity against a range of pathogenic bacteria and fungi.[1][4] Their mechanism of action is often attributed to the inhibition of essential cellular processes in these microorganisms.

A Framework for Structure-Activity Relationship (SAR) Studies

A systematic exploration of the SAR is crucial for optimizing the therapeutic potential of this novel compound.[8][9] The SAR investigation should focus on the independent and synergistic contributions of the three key structural motifs: the quinoline N-oxide core, the 5-acetyl group, and the 8-phenylmethoxy group.

Start Synthesize Lead Compound: 5-Acetyl-8-(phenylmethoxy) -2-quinoline N-Oxide BioAssay Biological Evaluation (e.g., Cytotoxicity, Kinase Assay) Start->BioAssay SAR_Analysis Analyze Structure-Activity Relationship (SAR) BioAssay->SAR_Analysis Analog_Design Design Analogs Based on SAR SAR_Analysis->Analog_Design Data_Interpretation Interpret Data and Refine SAR Model SAR_Analysis->Data_Interpretation Synthesis Synthesize Analogs Analog_Design->Synthesis Synthesis->BioAssay

Caption: General workflow for a structure-activity relationship study.

The Quinoline N-Oxide Core

The N-oxide group is a critical determinant of biological activity.[10] It acts as a strong hydrogen bond acceptor and can influence the molecule's interaction with biological targets.[11] It is also known to be a bioreductive functional group, meaning it can be reduced in vivo to the corresponding quinoline, which may have a different activity profile. An essential early step in the SAR study would be to synthesize the corresponding quinoline (without the N-oxide) to assess the contribution of this functional group to the observed biological effects.

The 5-Acetyl Group

The acetyl group at the 5-position is an electron-withdrawing group that can participate in hydrogen bonding. Its influence on activity can be probed through a series of chemical modifications.

The 8-Phenylmethoxy Group

The bulky and lipophilic phenylmethoxy group at the 8-position can significantly impact receptor binding, cell permeability, and metabolic stability.

Table 1: Proposed Modifications for SAR Studies

Molecular ScaffoldProposed ModificationRationalePredicted Effect on Activity
Quinoline Core Removal of N-oxideAssess the contribution of the N-oxide to activity.Potentially reduced or altered activity.
5-Acetyl Group Reduction to an alcohol (-CH(OH)CH₃)Introduce a hydrogen bond donor.May alter target binding and selectivity.
Conversion to an oxime (=N-OH)Increase hydrogen bonding potential.Could enhance potency.
Replacement with other acyl groupsModulate steric bulk and electronics.Activity may vary with chain length.
8-Phenylmethoxy Group Replacement with -OHIntroduce a hydrogen bond donor/acceptor.May increase aqueous solubility but could be a site for metabolism.
Replacement with smaller alkoxy groups (-OCH₃, -OCH₂CH₃)Reduce steric bulk and lipophilicity.Could improve pharmacokinetic properties.
Substitution on the phenyl ringModulate electronic properties.Electron-donating or -withdrawing groups could fine-tune activity.

Experimental Protocols for SAR Elucidation

The following are detailed, step-by-step protocols for key in vitro assays to determine the biological activity of the synthesized compounds and establish a robust SAR.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[15][16]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., PI3K, Akt), a suitable substrate (e.g., a specific peptide), and the kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (adenosine triphosphate) to the mixture.[15]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the amount of ADP produced using a commercially available kit.

  • Data Analysis: Determine the percentage of kinase inhibition relative to a control without the compound and calculate the IC₅₀ value.

Computational Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for refining the SAR and guiding the design of new analogs.[8][17][18]

  • QSAR: This method builds mathematical models that correlate the chemical structures of compounds with their biological activities.[19][20] These models can then be used to predict the activity of newly designed compounds before their synthesis.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a target protein.[8] It provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding, thereby guiding the design of more potent and selective inhibitors.

Data Interpretation and Lead Optimization

The data generated from these experimental and computational studies will be integrated to construct a comprehensive SAR model for the this compound series. This model will highlight the key structural features that govern potency and selectivity. This knowledge will, in turn, guide the iterative process of lead optimization, where the most promising compounds are further modified to enhance their drug-like properties, such as solubility, metabolic stability, and oral bioavailability, with the ultimate goal of identifying a clinical candidate.

References

  • In vitro kinase assay - Protocols.io. (2023, September 23). Retrieved from [Link]

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.). Retrieved from [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). Frontiers in Chemistry, 10, 965301. Retrieved from [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. (2017). MethodsX, 4, 327–333. Retrieved from [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry, 19(8), 785-812. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2671-2689. Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023). Retrieved from [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast - CORE. (n.d.). Retrieved from [Link]

  • Strategies for the use of computational SAR methods in assessing genotoxicity - PubMed. (1989). Mutation Research/Reviews in Genetic Toxicology, 221(3), 181-196. Retrieved from [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (2015). SpringerPlus, 4, 64. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019). PLOS ONE, 14(8), e0220899. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - MDPI. (2022). Molecules, 27(15), 4983. Retrieved from [Link]

  • In vitro kinase assay - Bio-protocol. (2022). Retrieved from [Link]

  • SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2025, March 25). Retrieved from [Link]

  • Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed. (2020). Parasitology International, 78, 102146. Retrieved from [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (2017). Frontiers in Pharmacology, 8, 19. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020). RSC Advances, 10(36), 21366-21390. Retrieved from [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI. (2023). International Journal of Molecular Sciences, 24(13), 10893. Retrieved from [Link]

  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved from [Link]

  • SAR & QSAR Model - Creative Biolabs. (n.d.). Retrieved from [Link]

  • What are computational methods for rational drug design? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. (2012). Current Medicinal Chemistry, 19(26), 4529–4555. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). RSC Advances, 10(36), 21366–21390. Retrieved from [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC - NIH. (2023). Molecules, 28(15), 5824. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The addition of an N-oxide functional group can significantly alter the physicochemical properties of the parent molecule, often enhancing solubility and modifying its metabolic profile.[2] This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound. A thorough understanding of these characteristics is paramount for advancing any compound through the research and development pipeline, from initial screening to formulation.

This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to not only execute experiments but also to interpret the results with a high degree of confidence. We will explore the theoretical underpinnings of solubility and stability for this class of compounds and provide detailed, field-proven methodologies for their empirical determination.

Part 1: Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[3][4] For a molecule like this compound, its aromatic nature combined with polar functional groups (N-oxide, acetyl) suggests a complex solubility profile that must be experimentally determined.

Theoretical Framework: Predicting Solubility
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a compound in a saturated solution at equilibrium.[6] This protocol is designed to provide a robust and reproducible assessment of solubility in various pharmaceutically relevant media.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

  • This compound (solid)

  • pH 1.2 HCl buffer

  • pH 4.5 Acetate buffer

  • pH 6.8 Phosphate buffer[4]

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Acetonitrile

  • Methanol

  • G-250 orbital shaker incubator

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • 2 mL glass vials

Methodology:

  • Preparation: Add an excess amount of solid this compound to each vial (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment, indicating saturation.[6]

  • Solvent Addition: Add 1 mL of each test solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to 25°C (or 37°C for biorelevant studies) and agitate for 24-48 hours. The extended equilibration time is crucial for poorly soluble compounds to reach a true thermodynamic equilibrium.[6]

  • pH Measurement: After equilibration, measure and record the final pH of the aqueous buffer suspensions.[4][6]

  • Phase Separation: Allow the suspensions to settle for at least 1 hour. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for quinoline derivatives.

  • Replicates: Perform all measurements in triplicate to ensure the reliability of the results.[4]

Data Presentation: Solubility Summary

The results should be tabulated to allow for easy comparison across different solvent systems.

Solvent SystempH (Initial)pH (Final)Mean Solubility (mg/mL)Standard Deviation
0.1 N HCl Buffer1.2
Acetate Buffer4.5
Phosphate Buffer6.8
DMSON/AN/A
EthanolN/AN/A
AcetonitrileN/AN/A
MethanolN/AN/A
Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vials prep2 Add 1 mL of test solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow suspension to settle equil1->equil2 analysis1 Filter supernatant (0.22 µm) equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result result analysis3->result Calculate Solubility (mg/mL) G cluster_stress cluster_products Parent 5-Acetyl-8-(phenylmethoxy)- 2-quinoline N-Oxide Acid Acid/Base Hydrolysis Parent->Acid Oxidation Oxidation (H₂O₂) Parent->Oxidation Heat Thermal Stress Parent->Heat Light Photolytic Stress Parent->Light Hydrolysis_P Hydrolyzed Products (e.g., loss of benzyloxy group) Acid->Hydrolysis_P Reduction_P Reduced Parent Amine Oxidation->Reduction_P Ring_Cleavage_P Ring Cleavage Products Heat->Ring_Cleavage_P Other_P Other Photodegradants Light->Other_P

Caption: General potential degradation pathways for quinoline N-oxides.

Conclusion

The comprehensive characterization of solubility and stability is a non-negotiable step in the progression of any potential therapeutic agent. For this compound, the methodologies outlined in this guide provide a robust framework for generating the critical data required by researchers, scientists, and drug development professionals. By applying these protocols, research teams can establish a foundational understanding of the compound's physicochemical properties, enabling informed decisions in lead optimization, formulation development, and the design of future preclinical studies.

References

  • Benchchem Technical Support Center. Stability of Quinoline Compounds in Aqueous Solutions.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • World Health Organization (WHO).
  • PubMed.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • RSC Publishing.
  • ResearchGate. The Physical and Chemical Properties of Quinoline.
  • PubMed. Stability-indicating colorimetric assay for indicine N-oxide using TLC.
  • NIH.
  • ChemicalBook. 5-Acetyl-8-(phenylmethoxy)-2-quinolinone CAS#: 93609-84-8.
  • Journal of Chemical and Pharmaceutical Research. Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP.
  • MedCrave online.
  • ResearchGate. (A) Sequential functionalisation of Quinoline N‐oxide; (B)
  • Chem-Impex.
  • PubChem - NIH. Quinoline 1-oxide.
  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Benchchem. 5-Acetyl-8-(phenylmethoxy)quinoline.
  • ResearchGate. (PDF)
  • BioPharm International.

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

The core of this guide is built upon the known spectroscopic data of the parent quinoline and its derivatives, offering a comprehensive framework for the characterization of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. This compound is a heterocyclic compound featuring a quinoline N-oxide core. This core is substituted with an acetyl group at the 5-position and a phenylmethoxy (benzyloxy) group at the 8-position. The presence of the N-oxide functional group significantly influences the electronic distribution within the quinoline ring system, which in turn affects the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of related quinoline N-oxides and the known effects of the acetyl and phenylmethoxy substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the quinoline ring, the acetyl group, and the phenylmethoxy group. The N-oxide group generally deshields the protons in the pyridine ring of the quinoline system, particularly at the 2- and 4-positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-28.5 - 8.7d~6.0
H-37.2 - 7.4dd~8.5, ~6.2
H-47.7 - 7.9d~8.5
H-67.8 - 8.0d~8.0
H-77.5 - 7.7d~8.0
-CH₃ (Acetyl)2.6 - 2.8s-
-O-CH₂- (Phenylmethoxy)5.3 - 5.5s-
Phenyl Protons7.3 - 7.6m-

Causality Behind Predicted Shifts: The prediction for the downfield shift of H-2 is based on the strong electron-withdrawing effect of the N-oxide group.[3] The protons on the phenylmethoxy and acetyl groups are expected in their characteristic regions. The exact chemical shifts of the quinoline protons (H-3, H-4, H-6, H-7) are influenced by the combined electronic effects of the N-oxide, acetyl, and phenylmethoxy substituents.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The carbons attached to the nitrogen and oxygen atoms will be significantly affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2140 - 142
C-3120 - 122
C-4128 - 130
C-4a129 - 131
C-5130 - 132
C-6125 - 127
C-7121 - 123
C-8148 - 150
C-8a135 - 137
C=O (Acetyl)198 - 202
-CH₃ (Acetyl)28 - 32
-O-CH₂- (Phenylmethoxy)70 - 75
Phenyl C-1136 - 138
Phenyl C-2, C-6128 - 130
Phenyl C-3, C-5127 - 129
Phenyl C-4128 - 130

Expertise in Interpretation: The chemical shift for C-2 is predicted to be significantly downfield due to the direct attachment to the N-oxide group. The carbonyl carbon of the acetyl group will be the most downfield signal in the spectrum. The carbons of the phenylmethoxy group will appear in their expected regions.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-3 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments should be performed to aid in the assignment of carbon signals (CH₃, CH₂, CH, and quaternary carbons).

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is critical for assigning quaternary carbons and piecing together the molecular fragments.

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing & Analysis Sample 5-10 mg Compound Dissolve Dissolve Sample->Dissolve Solvent 0.6 mL CDCl₃/DMSO-d₆ Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Process Fourier Transform & Phasing H1_NMR->Process C13_NMR->Process TwoD_NMR->Process Reference Referencing Process->Reference Assign Spectral Assignment Reference->Assign Final_Structure Final Structure Assign->Final_Structure Structure Elucidation

A streamlined workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the C=O, N-O, and C-O bonds, as well as vibrations from the aromatic rings.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3050 - 3150Medium
Aliphatic C-H stretch (-CH₃, -CH₂-)2850 - 3000Medium
C=O stretch (Acetyl)1680 - 1700Strong
Aromatic C=C stretch1500 - 1600Medium-Strong
N-O stretch (N-Oxide)1200 - 1300Strong
C-O stretch (Ether)1050 - 1150Strong

Authoritative Grounding: The N-O stretching vibration in quinoline N-oxides is a characteristic and strong band, typically appearing in the 1200-1300 cm⁻¹ region. The exact position of the C=O stretch of the acetyl group can be influenced by conjugation with the aromatic system.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal.

    • Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty accessory.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺294.1128Molecular ion (protonated)
[M]⁺˙293.1052Molecular ion (radical cation)
[M-O]⁺˙277.1103Loss of oxygen from the N-oxide
[M-CH₃]⁺278.0895Loss of a methyl radical from the acetyl group
[M-COCH₃]⁺250.0970Loss of the acetyl group
[C₇H₇]⁺91.0548Tropylium ion from the phenylmethoxy group

Trustworthiness of Fragmentation: A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom ([M-O]).[4] The fragmentation of the acetyl and phenylmethoxy groups is also expected to produce characteristic ions. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ as the base peak.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements.

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, collision-induced dissociation (CID) of the parent ion ([M+H]⁺) should be performed. This will provide valuable structural information.

Diagram 2: Predicted Mass Spec Fragmentation

MS_Fragmentation cluster_losses Primary Fragmentations M_H [M+H]⁺ m/z = 294.1128 Loss_O [M-O+H]⁺ m/z = 278.1178 M_H->Loss_O -O Loss_CH3 [M-CH₃+H]⁺ m/z = 279.0971 M_H->Loss_CH3 -CH₃ Loss_Ac [M-COCH₃+H]⁺ m/z = 251.1022 M_H->Loss_Ac -COCH₃ Tropylium [C₇H₇]⁺ m/z = 91.0548 Loss_Ac->Tropylium Further Fragmentation

Key fragmentation pathways for the title compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can gain valuable insights into the expected spectral characteristics of this important molecule. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these predictions. The synthesis of this N-oxide would likely proceed via the oxidation of 5-acetyl-8-(phenylmethoxy)quinoline.[5] The successful characterization of this compound will undoubtedly contribute to the advancement of research in medicinal chemistry and drug development.

References

  • Electronic Supporting Information for One-pot Synthesis of 2-Azidequinoline N–Oxide. (2015). Partner Organisations. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. [Link]

  • Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. ResearchGate. [Link]

  • CAS No : 100331-93-9 | Product Name : 5-Acetyl-8-(benzyloxy)quinoline N-Oxide. Pharmaffiliates. [Link]

  • A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [Link]

  • Quinoline. NIST WebBook. [Link]

  • Thermal Fragmentation of Quinoline and Isoquinoline N-Oxides in the Ion Source of a Mass Spectrometer. 科研通. [Link]

  • Acetylene. NIST WebBook. [Link]

  • X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates. Digital Commons@Georgia Southern. [Link]

Sources

Methodological & Application

Synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive, three-part protocol for the synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide, a functionalized quinoline derivative with potential applications in medicinal chemistry and drug discovery. Quinoline N-oxides are valuable precursors for the regioselective functionalization of the quinoline ring system, making them powerful intermediates in the synthesis of novel therapeutic agents.[1] This guide details the sequential synthesis, starting from 8-hydroxyquinoline, and covers the underlying chemical principles, step-by-step procedures, and critical experimental considerations for each stage: Friedel-Crafts acetylation, Williamson ether synthesis, and N-oxidation.

Introduction: The Strategic Importance of Quinoline N-Oxides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[2] The functionalization of this heterocyclic system is a key strategy in the development of new therapeutic agents. Introducing an N-oxide moiety to the quinoline nitrogen serves two primary purposes: it can modulate the compound's physicochemical properties and biological activity, and it acts as a powerful directing group for subsequent C-H activation, particularly at the C2 and C8 positions.[1]

The target molecule, this compound, incorporates three key functional groups: an acetyl group at the C5 position, a bulky phenylmethoxy (benzyloxy) protecting group at C8, and the N-oxide function. This substitution pattern makes it a promising intermediate for building a diverse library of novel quinoline-based compounds. This protocol provides a reliable and reproducible pathway to access this valuable chemical entity.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages, starting from the commercially available 8-hydroxyquinoline.

Synthesis_Pathway Start 8-Hydroxyquinoline Int1 Intermediate 1 5-Acetyl-8-hydroxyquinoline Start->Int1 Step 1: Friedel-Crafts Acetylation Int2 Intermediate 2 5-Acetyl-8-(phenylmethoxy)quinoline Int1->Int2 Step 2: Williamson Ether Synthesis Final Final Product This compound Int2->Final Step 3: N-Oxidation

Caption: Overall 3-step synthesis pathway.

Part I: Synthesis of 5-Acetyl-8-hydroxyquinoline (Intermediate 1)

This initial step involves the regioselective introduction of an acetyl group at the C5 position of 8-hydroxyquinoline via a Friedel-Crafts acetylation reaction.

3.1. Principle of the Reaction The Friedel-Crafts acetylation of 8-hydroxyquinoline with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) proceeds via electrophilic aromatic substitution. The Lewis acid activates the acetyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich quinoline ring, preferentially at the C5 position.[3]

3.2. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
8-Hydroxyquinoline≥99%Sigma-Aldrich
Acetyl Chloride≥99%Sigma-AldrichHandle in a fume hood, corrosive.
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Sigma-AldrichMoisture sensitive.
NitrobenzeneAnhydrous, ≥99%Sigma-AldrichSolvent, toxic.
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificFor acidification.
Deionized Water--
Round-bottom flask (250 mL)--With magnetic stirrer.
Reflux Condenser--
Ice Bath--
Buchner Funnel & Filter Paper--For product isolation.

3.3. Step-by-Step Experimental Protocol

  • Set up a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser in a fume hood.

  • To the flask, add 8-hydroxyquinoline (14.5 g, 0.1 mol) and anhydrous nitrobenzene (100 mL). Stir the mixture until the solid is fully dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add acetyl chloride (8.6 g, 0.11 mol) to the cooled solution. A yellow precipitate may form.[3]

  • In a separate, dry beaker, carefully weigh anhydrous aluminum chloride (26.7 g, 0.2 mol). Add the AlCl₃ to the reaction mixture in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL).

  • Stir the resulting mixture vigorously for 30 minutes. The product will precipitate as its hydrochloride salt.

  • Filter the solid precipitate using a Buchner funnel and wash with cold water.

  • To obtain the free base, suspend the filtered solid in warm water and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum to yield 5-acetyl-8-hydroxyquinoline.[3]

3.4. Expected Results

  • Yield: ~55%[3]

  • Appearance: Colorless needles or pale yellow solid.

  • Melting Point: 112-114 °C[3]

Part II: Synthesis of 5-Acetyl-8-(phenylmethoxy)quinoline (Intermediate 2)

This step protects the phenolic hydroxyl group via Williamson ether synthesis, which is crucial for preventing unwanted side reactions during the subsequent N-oxidation step.

4.1. Principle of the Reaction The Williamson ether synthesis involves the deprotonation of the hydroxyl group on 5-acetyl-8-hydroxyquinoline by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl chloride in an Sₙ2 reaction, displacing the chloride and forming the desired ether linkage.[4]

4.2. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Acetyl-8-hydroxyquinolineFrom Step 1-
Benzyl Chloride≥99%Sigma-AldrichLachrymator, handle in a fume hood.
Potassium Carbonate (K₂CO₃)AnhydrousSigma-AldrichBase.
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichSolvent.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl solution)--For washing.

4.3. Step-by-Step Experimental Protocol

  • In a 250 mL round-bottom flask, dissolve 5-acetyl-8-hydroxyquinoline (9.4 g, 0.05 mol) in anhydrous DMF (100 mL).

  • Add anhydrous potassium carbonate (13.8 g, 0.1 mol) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl chloride (7.6 g, 0.06 mol) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into 500 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield pure 5-acetyl-8-(phenylmethoxy)quinoline.

4.4. Expected Results

  • Appearance: White to off-white solid.

  • Identification: The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Part III: Synthesis of this compound

The final step is the oxidation of the quinoline nitrogen to form the N-oxide.

5.1. Principle of the Reaction The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it nucleophilic. It can be oxidized by an electrophilic oxygen source, such as a peroxy acid. Peracetic acid, generated in situ from hydrogen peroxide and acetic acid or used directly, is an effective reagent for this transformation.[5][6][7]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation A 1. Dissolve Intermediate 2 in Glacial Acetic Acid B 2. Heat mixture to 65-75 °C A->B C 3. Add H₂O₂ (30% aq.) in portions B->C D 4. Stir at 70 °C for 4 hours C->D E 5. Concentrate under reduced pressure D->E F 6. Neutralize with sat. Na₂CO₃ solution E->F G 7. Extract with Chloroform F->G H 8. Dry, concentrate, and purify G->H

Caption: Experimental workflow for the N-Oxidation step.

5.2. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Acetyl-8-(phenylmethoxy)quinolineFrom Step 2-
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂OSigma-AldrichStrong oxidizer, handle with care.
Glacial Acetic AcidACS GradeFisher ScientificCorrosive.
Sodium Carbonate (Na₂CO₃)Saturated soln.-For neutralization.
Chloroform or DichloromethaneACS GradeFisher ScientificFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying.

5.3. Step-by-Step Experimental Protocol

  • In a 100 mL round-bottom flask, dissolve 5-acetyl-8-(phenylmethoxy)quinoline (5.5 g, 0.02 mol) in glacial acetic acid (40 mL).

  • Heat the solution in a water bath to 65-75 °C.

  • While stirring, add 30% hydrogen peroxide (5 mL) in three equal portions at one-hour intervals.[8]

  • Continue heating and stirring for a total of 4-6 hours after the first addition. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate it under reduced pressure to remove most of the acetic acid.[6]

  • Carefully neutralize the residue by adding a saturated aqueous solution of sodium carbonate until effervescence ceases and the pH is > 8.

  • Extract the product into chloroform or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/ether mixture) or by column chromatography to yield the final product.

5.4. Expected Results

  • Appearance: A tan or off-white solid.

  • Identification: Structure confirmation via NMR, IR spectroscopy, and Mass Spectrometry.

Safety Precautions and Troubleshooting

  • General: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Reagents:

    • Nitrobenzene: Highly toxic and readily absorbed through the skin. Avoid all contact.

    • Lewis Acids (AlCl₃): React violently with water. Handle in a dry environment.

    • Peroxy Acids/H₂O₂: Strong oxidizers. Avoid contact with flammable materials.

  • Troubleshooting:

ProblemPossible CauseSuggested Solution
Step 1: Low yield of acetylated product.Inactive or wet AlCl₃. Insufficient reaction time.Use fresh, anhydrous AlCl₃ and ensure all glassware is dry. Extend reaction time and monitor by TLC.
Step 2: Incomplete ether formation.Inactive base. Insufficient reaction temperature.Use freshly dried K₂CO₃. Ensure the reaction temperature is maintained at 60 °C. Consider a stronger base if needed.
Step 3: Reaction does not go to completion.Insufficient oxidizing agent. Low temperature.Add an additional portion of H₂O₂. Ensure the temperature is maintained at 65-75 °C.[8]
All Steps: Multiple spots on TLC.Side reactions or impure starting materials.Ensure starting materials are pure. Optimize reaction conditions (temperature, time) and purify intermediates thoroughly.

Conclusion

This application note provides a robust and detailed three-step protocol for the synthesis of this compound. By carefully following the outlined procedures for Friedel-Crafts acetylation, Williamson ether synthesis, and N-oxidation, researchers can reliably produce this valuable chemical intermediate. The successful synthesis of this compound opens avenues for further derivatization and exploration of its potential in various drug discovery programs.

References

  • R. Gopalakrishnan, et al. (2013). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Asian Journal of Chemistry, 25(11), 6063-6067.
  • Scribd. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • Google Patents. (2018). Novel preparation method of quinoline n-oxide derivative with amide group. CN105906631B.
  • PrepChem. (n.d.). Synthesis of Quinoline N-oxide. Available at: [Link]

  • A. A. Al-Salahi, et al. (2022). Synthesis, Antitubercular Activity and Molecular Docking Studies of Benzyl-modified 8-Hydroxyquinolines. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Source document appears to be academic lecture notes, specific origin unavailable.
  • YouTube. (2020). Preparations of Pyridine-N-Oxide and Quinoline by Skraup synthesis. Available at: [Link]

  • Wiley Online Library. (n.d.). Common methods for oxidizing pyridines/quinolines and reducing N-oxides. Specific article details require further navigation, but the source is a collection of chemical synthesis methods.
  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan J. Chem., 3(1). Available at: [Link]

  • PubMed. (2010). Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. J Med Chem, 53(19), 6948-58. Available at: [Link]

  • ACS Publications. (2024). Gold-Catalyzed Oxidation Reactions of Thioalkynes with Quinoline N-Oxides: A DFT Study. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2023). One-Pot Conversion of Quinolines into Quinazolines. Abstract of Nature 2023, 623, 77. Available at: [Link]

  • ACS Publications. (2024). Gold-Catalyzed Oxidation Reactions of Thioalkynes with Quinoline N-Oxides: A DFT Study. The Journal of Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Med. Chem. Available at: [Link]

  • NIH National Library of Medicine. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein J Org Chem, 17, 438-445. Available at: [Link]

  • NIH National Library of Medicine. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4983. Available at: [Link]

  • OAJI. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv, 10(30), 17651–17679. Available at: [Link]

  • Indian Academy of Sciences. (1962). Part III. 8-Hydroxyquinoline N-Oxide. Proc. Ind. Acad. Sci., 56(4), 221-226. Available at: [Link]

  • Google Patents. (2016). Synthesis method of 8-hydroxyquinoline. CN105622503A.

Sources

using 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Use of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Introduction: The Quinoline N-Oxide Scaffold in Cellular Research

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of an N-oxide moiety to the quinoline scaffold can significantly modulate the physicochemical properties and biological activity of these compounds, often leading to enhanced efficacy and novel mechanisms of action, particularly in oncology research.[2] This document provides a detailed guide for the application of This compound (also known as 5-Acetyl-8-(benzyloxy)quinoline N-Oxide) in cell culture-based assays.

This compound, featuring an acetyl group at the C-5 position and a phenylmethoxy group at the C-8 position, is a promising candidate for investigation as a cytotoxic agent.[3] The unique substitution pattern on the quinoline N-oxide core suggests potential for multiple mechanisms of action, including the induction of oxidative stress and interference with core cellular processes like DNA replication.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the biological effects of this compound in vitro.

Compound Profile & Handling

Proper handling and preparation of the compound are critical for reproducible experimental outcomes. The following table summarizes key properties of this compound.

PropertyDataSource(s)
IUPAC Name 1-(8-phenylmethoxyquinolin-5-yl)ethanone N-oxide[3]
Alternate Names 5-Acetyl-8-(benzyloxy)quinoline N-Oxide[4]
CAS Number 100331-93-9[4][5]
Molecular Formula C₁₈H₁₅NO₃[5]
Molecular Weight 293.32 g/mol [5]
Recommended Solvent Dimethyl sulfoxide (DMSO)[6]
Storage Store at room temperature, sealed in dry conditions[6]
Research Use For Research Use Only. Not for human or veterinary use.[3]

Proposed Mechanism of Action

While the specific mechanism for this N-oxide derivative requires empirical validation, the broader class of quinoline compounds offers a well-established framework for its potential biological activity. The primary proposed mechanisms include the induction of reactive oxygen species (ROS) and direct interaction with cellular macromolecules.

  • Induction of Oxidative Stress: Many quinoline derivatives are known to generate ROS, such as superoxide anions and hydrogen peroxide.[3] This increase in intracellular ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering programmed cell death.[3][7]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring is capable of intercalating between the base pairs of DNA.[1][3] This physical disruption can interfere with critical processes of DNA replication and transcription, leading to cell cycle arrest and cytotoxicity.[3]

  • Apoptosis Induction: Certain quinoline N-oxides can act as donors of nitric oxide (NO), a signaling molecule that can activate the p53 tumor suppressor pathway.[2] This activation can, in turn, initiate the caspase cascade, a key enzymatic pathway that executes the process of apoptosis.[2]

Mechanism_of_Action compound 5-Acetyl-8-(phenylmethoxy) -2-quinoline N-Oxide ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros Redox Cycling dna_damage DNA Damage & Intercalation compound->dna_damage Direct Binding p53 p53 Activation compound->p53 NO Donor Activity [5] ros->dna_damage mito Mitochondrial Dysfunction ros->mito dna_damage->p53 caspase Caspase Cascade Activation p53->caspase mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Caption: Proposed mechanisms of cytotoxicity for quinoline N-oxide derivatives.

Application Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[2][8] It measures the metabolic activity of living cells, providing a quantitative measure of cytotoxicity. The following protocol has been optimized for evaluating quinoline derivatives.

Protocol 1: Preparation of Stock and Working Solutions

Causality: A high-concentration, sterile stock solution in an appropriate solvent is essential for accurate serial dilutions and to minimize solvent-induced effects on the cells. DMSO is the recommended solvent for quinoline derivatives.[6]

  • Prepare 10 mM Stock Solution:

    • Aseptically weigh an appropriate amount of this compound. For example, to make 1 mL of a 10 mM stock, dissolve 2.93 mg of the compound (MW 293.32) in 1 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells.

    • Crucial: Ensure the final concentration of DMSO in the medium applied to the cells does not exceed 0.5% to prevent solvent-induced cytotoxicity.[8] For example, a 1:200 dilution of the highest concentration working solution into the well volume will result in a 0.5% DMSO concentration.

Protocol 2: Step-by-Step MTT Assay

This protocol is designed for a 96-well plate format but can be scaled as needed.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Add serial dilutions of Quinoline N-Oxide incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read end End: Calculate IC50 read->end

Caption: Standard workflow for the MTT cytotoxicity assay.[2]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)[3][9][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[8]

  • 96-well flat-bottom plates[8]

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization buffer (e.g., DMSO or SDS in HCl)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2][8] The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

  • Incubation for Attachment: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach firmly to the plate.[8]

  • Compound Treatment: Carefully remove the medium and add 100 µL of medium containing the various concentrations of the quinoline N-oxide derivative. Include the following controls:

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.

    • Positive Control: Medium with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control: Medium only.

  • Incubation: Incubate the plates for 48 to 72 hours.[8] The incubation time should be consistent and may be optimized based on the cell line's doubling time.

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[8] During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

Data Interpretation

Cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

  • Calculate Percent Viability:

    • % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Recommendations for Further Mechanistic Studies

To build upon initial cytotoxicity data, further assays are recommended to elucidate the specific mechanism of cell death.

Assay TypePurposeRecommended MethodSource(s)
Apoptosis Analysis To quantify the induction of programmed cell death.Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[11]
Cell Cycle Analysis To determine if the compound causes arrest at specific phases of the cell cycle.Propidium Iodide (PI) staining of DNA followed by flow cytometry.[2]
ROS Measurement To quantify the generation of intracellular reactive oxygen species.Staining with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) followed by fluorescence measurement.[2]
Caspase Activity To measure the activity of key executioner enzymes in the apoptotic pathway.Colorimetric or fluorometric assays using caspase-specific substrates.[11]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.). 5-Acetyl-8-(phenylmethoxy)quinoline | 26872-48-0.
  • ChemicalBook. (n.d.). 5-Acetyl-8-(phenylmethoxy)-2-quinolinone CAS#: 93609-84-8.
  • BenchChem. (2025).
  • Santa Cruz Biotechnology, Inc. (n.d.). 5-Acetyl-8-(phenylmethoxy)-2-quinolinone | CAS 93609-84-8.
  • ChemicalBook. (n.d.). 5-Acetyl-8-(phenylMethoxy)quinoline manufacturers and suppliers.
  • Carroll, A. R., et al. (2021). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. ACS Omega, 6(1), 543-558. Published online 2021 Jan 5. doi: 10.1021/acsomega.0c05161. [Link]

  • Cieplińska, M., et al. (2022). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. Molecules, 27(19), 6296. Published online 2022 Sep 23. doi: 10.3390/molecules27196296. [Link]

  • Singh, T., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(2).
  • ResearchGate. (n.d.). General synthetic route of quinoline derivatives. [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). 5-Acetyl-8-(phenylmethoxy)quinoline | CAS 26872-48-0.
  • BLD Pharm. (n.d.). 100331-93-9 | 5-Acetyl-8-(phenylmethoxy)-2-quinolinen-oxide.
  • BenchChem. (n.d.). 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one.
  • Pharmaffiliates. (n.d.). CAS No : 100331-93-9 | Product Name : 5-Acetyl-8-(benzyloxy)quinoline N-Oxide.

Sources

Application Notes & Protocols: 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

The quinoline scaffold is a privileged heterocyclic motif central to numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer and antimicrobial effects.[1][2] The introduction of an N-oxide moiety often enhances the biological profile of the parent quinoline, modifying its electronic properties and metabolic fate.[3] 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a specific derivative that combines the quinoline N-oxide core with functional groups—an acetyl group at the 5-position and a benzyloxy (phenylmethoxy) group at the 8-position—that offer unique potential for biological interaction.[2]

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound. It is designed for researchers in drug discovery and cell biology, offering detailed protocols for assessing cytotoxicity and elucidating potential mechanisms of action, specifically focusing on the induction of oxidative stress and modulation of the NF-κB signaling pathway.

Postulated Mechanisms of Action

Based on the broader class of quinoline derivatives, two primary, interconnected mechanisms are prime candidates for investigation:

  • Induction of Reactive Oxygen Species (ROS): Many biologically active quinolines exert their effects by disrupting cellular redox homeostasis, leading to the generation of ROS.[2] ROS, such as superoxide and hydrogen peroxide, are highly reactive molecules that can inflict damage upon DNA, proteins, and lipids, ultimately triggering cell death pathways.[4]

  • Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling cascade is a master regulator of inflammation, immunity, and cell survival.[5][6] In a resting state, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Various stimuli, including oxidative stress, can trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7] Investigating this pathway can reveal if the compound has pro-inflammatory or anti-inflammatory potential.

The following sections provide detailed protocols to test these hypotheses in a logical, stepwise manner.

Experimental Workflow: From Cytotoxicity to Mechanism

The logical progression for characterizing a novel compound involves first establishing its cytotoxic potential and then investigating the underlying mechanisms in a relevant concentration range.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays (Sub-lethal Doses) cluster_2 NF-κB Sub-Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) B Select Cell Lines (e.g., A549, HeLa, HCT-116) A->B C MTT Cytotoxicity Assay (24, 48, 72h incubation) B->C D Calculate IC50 Values C->D E ROS Production Assay (DCFH-DA Staining) D->E Use IC50 to select doses F NF-κB Pathway Analysis D->F Use IC50 to select doses I Data Synthesis & Conclusion E->I G NF-κB Luciferase Reporter Assay F->G H Western Blot for p-p65 & IκBα F->H G->I H->I

Caption: Overall experimental workflow for in vitro characterization.

Application 1: Assessment of Cellular Cytotoxicity

The first step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for the number of viable cells.[8]

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell lines (e.g., A549, HeLa, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2-fold serial dilutions in complete medium to achieve the desired final concentrations (e.g., 100 µM to 0.78 µM).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Vehicle Control: Include wells treated with medium containing the same percentage of DMSO as the highest compound concentration.[9]

    • Untreated Control: Include wells with cells in medium only.

    • Blank Control: Include wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple crystals. Mix gently by pipetting or using a plate shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Human lung carcinomaA549
Time Point Duration of compound exposure48 hours
IC50 (µM) Concentration for 50% inhibition12.5 µM
R² Value Goodness of fit for the dose-response curve0.985

Senior Scientist's Note: The solubility of the compound is critical. Ensure it remains dissolved in the culture medium at the highest concentration tested. If precipitation is observed, the stock concentration or the highest test concentration should be lowered. The final DMSO concentration in the culture should ideally be kept below 0.5% to avoid solvent-induced toxicity.

Application 2: Quantifying Oxidative Stress

To test the hypothesis that the compound induces oxidative stress, the production of intracellular ROS can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol: Intracellular ROS Detection with DCFH-DA

Objective: To measure the generation of intracellular ROS in response to compound treatment.

Principle: DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4]

Materials:

  • DCFH-DA probe (e.g., 10 mM stock in DMSO)

  • Cells seeded in a black, clear-bottom 96-well plate

  • H₂O₂ (as a positive control)

  • Phenol red-free culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells as described in the MTT protocol. Treat the cells with sub-lethal concentrations of the compound (e.g., IC50, 1/2 IC50, 1/4 IC50) for a shorter duration (e.g., 1, 3, or 6 hours). Include untreated and vehicle controls.

  • Positive Control: Treat a set of wells with 100-500 µM H₂O₂ for 30-60 minutes as a positive control for ROS induction.

  • Probe Loading: After treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of phenol red-free medium containing 10-20 µM DCFH-DA to each well.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Measurement: Wash the cells twice with warm PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[10]

Data Analysis: Normalize the fluorescence intensity of treated samples to the untreated control. Present the data as fold-change in ROS production.

TreatmentConcentrationMean Fluorescence (AU)Fold Change vs. Control
Untreated Control-15,2001.0
Vehicle (0.1% DMSO)-15,8001.04
Compound X5 µM35,1002.31
Compound X10 µM68,9004.53
H₂O₂ (Positive Control)200 µM85,4005.62

Application 3: Investigating the NF-κB Signaling Pathway

The NF-κB luciferase reporter assay is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB.[11]

Protocol: NF-κB Luciferase Reporter Assay

Objective: To determine if the compound inhibits or activates NF-κB-mediated transcription.

Principle: Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase for normalization. NF-κB activation leads to luciferase expression, which is quantified by luminescence.[5]

Materials:

  • HEK293T or similar easily transfectable cell line

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine)

  • TNF-α (as a potent NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with the NF-κB reporter and Renilla control plasmids according to the transfection reagent manufacturer's protocol.[5]

  • Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

    • Negative Control: Unstimulated, untreated cells.

    • Positive Control: TNF-α stimulated, vehicle-treated cells.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Use a luminometer to sequentially measure the firefly and Renilla luciferase activities according to the kit's instructions.[11]

Data Analysis: Calculate the Relative Luciferase Activity by normalizing the firefly luminescence to the Renilla luminescence for each well. Then, express the activity of treated samples as a percentage of the TNF-α stimulated positive control.

G Stimulus Stimulus (e.g., TNF-α, ROS) IKK IKK Complex (Activated) Stimulus->IKK IkBa_p65_p50 IκBα - p65/p50 (Inactive Cytoplasmic Complex) IKK->IkBa_p65_p50 phosphorylates p_IkBa p-IκBα IkBa_p65_p50->p_IkBa releases p65/p50 Proteasome Proteasome p_IkBa->Proteasome targeted for degradation p65_p50_free p65/p50 (Active Dimer) Nucleus Nucleus p65_p50_free->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription initiates Compound 5-Acetyl-8-(phenylmethoxy) -2-quinoline N-Oxide Compound->IKK Inhibition? Compound->p65_p50_free Inhibition of translocation?

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

References

  • In Vitro Cytotoxicity Assay Protocol. Scribd.

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity. Protocols.io.

  • FAQ: In Vitro ROS/RNS Assay. Cell Biolabs, Inc.

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.

  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI - NIH.

  • Oxidative stress & ROS detection - In vitro assays. Labtoo.

  • In Vitro ROS/RNS Assay. Cell Biolabs, Inc.

  • Application Notes and Protocols for Studying the NF-κB Signaling Pathway. Benchchem.

  • A Comparative Analysis of the Reactivity of Substituted Quinoline N-Oxides: A Guide for Researchers. Benchchem.

  • NF-KBLUCIFERASE ASSAY. Bowdish Lab, McMaster University.

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. NCBI - NIH.

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. NCBI - NIH.

  • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PubMed Central - NIH.

  • Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. ResearchGate.

  • 5-Acetyl-8-(phenylmethoxy)quinoline | 26872-48-0. Benchchem.

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI - NIH.

  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications.

  • Monitoring the Levels of Cellular NF-κB Activation States. MDPI.

  • NF-kappa B : Methods and Protocols. New York University Libraries.

  • 5-Acetyl-8-(phenylmethoxy)-2-quinolinone | CAS 93609-84-8. Santa Cruz Biotechnology.

  • This compound. Sapphire Bioscience.

  • CAS No : 100331-93-9 | Product Name : 5-Acetyl-8-(benzyloxy)quinoline N-Oxide. Pharmaffiliates.

  • 5-Acetyl-8-(phenylmethoxy)quinoline | CAS 26872-48-0. Santa Cruz Biotechnology.

  • 5-Acetyl-8-(phenylMethoxy)quinoline manufacturers and suppliers. ChemicalBook.

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH.

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. NCBI - NIH.

Sources

Application Notes and Protocols for the Analytical Determination of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide Analysis

This compound is a quinoline derivative of interest in pharmaceutical research and development.[1][2] Quinoline N-oxides, as a class, are often metabolites of parent drug compounds containing a tertiary nitrogen atom within a quinoline ring system.[3][4] The formation of N-oxide metabolites can have significant implications for a drug's pharmacological activity, pharmacokinetic profile, and potential toxicity.[4] Therefore, the ability to accurately and reliably detect and quantify this compound is crucial for understanding its behavior in biological systems and for ensuring the quality and safety of related pharmaceutical products.

These application notes provide a comprehensive guide to the analytical methodologies for the characterization and quantification of this compound. The protocols herein are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue/InformationSource
Chemical NameThis compound[2]
CAS Number100331-93-9[2]
Molecular FormulaC18H15NO3[2]
Molecular Weight293.32 g/mol [2]
AppearanceLight Brown Solid[2]
Precursor5-Acetyl-8-(phenylmethoxy)quinoline[1][10]
Precursor CAS26872-48-0[1][10]
Precursor MW277.32 g/mol [10]

The presence of the N-oxide functional group can introduce instability, particularly under certain pH and temperature conditions, which must be a key consideration in sample preparation and analysis.[3]

PART 1: Chromatographic Methods for Quantification

Chromatographic techniques are the cornerstone for the selective and sensitive quantification of this compound in various matrices, from bulk substance to biological fluids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for quantifying the analyte in drug substance and formulation samples. The quinoline N-oxide core contains a strong chromophore, making it amenable to UV detection.[11][12][13][14]

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: The analyte is a moderately polar organic molecule, making reversed-phase chromatography with a C18 stationary phase the logical choice for good retention and separation from less polar impurities.

  • Mobile Phase: A mixture of acetonitrile or methanol with water provides the necessary polarity range to elute the analyte with a reasonable retention time. The addition of a buffer (e.g., ammonium acetate or formate) is crucial to control the ionization state of the molecule and ensure symmetrical peak shapes. For N-oxides, near-neutral pH is often preferred to maintain stability.[3]

  • Wavelength Selection: The detection wavelength should be set at one of the absorption maxima of the analyte to ensure maximum sensitivity. A diode array detector (DAD) is recommended to assess peak purity.

HPLC_Workflow

Caption: Workflow for LC-MS/MS bioanalysis of the analyte.

Detailed Protocol: LC-MS/MS for Bioanalysis

  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC-MS/MS Conditions:

    Parameter Condition
    Column C18, 2.1 x 50 mm, 1.7 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Optimized for rapid elution (e.g., 2-minute gradient)
    Flow Rate 0.5 mL/min
    Column Temp. 40 °C
    Ionization ESI Positive
    MRM Transitions Precursor Ion (M+H)+: m/z 294.1 -> Product Ions (to be determined by infusion, e.g., m/z 278.1 for [M+H-O]+)

    | Internal Standard | A stable isotope-labeled version of the analyte or a structurally similar compound. |

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 25 µL of internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins. [15] * Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

    • Inject into the LC-MS/MS system.

  • Method Validation:

    • Follow regulatory guidelines for bioanalytical method validation (e.g., FDA, EMA). Key parameters include selectivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability (freeze-thaw, short-term, long-term). [3]

PART 2: Spectroscopic Methods for Characterization

Spectroscopic techniques are essential for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. [16]Both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are required for full spectral assignment.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the quinoline and phenyl rings. The N-oxide group will induce downfield shifts of the protons on the quinoline ring compared to the parent quinoline. [17][18][19]* Acetyl Group: A singlet around 2.5 ppm corresponding to the methyl protons.

  • Phenylmethoxy Group: A singlet for the methylene (-CH₂-) protons and multiplets for the phenyl protons.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [16][20] * Filter the solution into a clean NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Assign all proton and carbon signals by analyzing chemical shifts, coupling constants, and correlations from the 2D spectra.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for preliminary characterization and for determining an optimal detection wavelength for HPLC. Quinoline derivatives typically exhibit strong absorption in the UV region. [11][12][13][14] Protocol: UV-Vis Spectral Acquisition

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Use the same solvent as a blank.

    • Scan the sample from 200 to 400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The analytical methods described provide a robust framework for the detection, quantification, and characterization of this compound. The choice of method will depend on the specific analytical challenge, whether it is for purity assessment of a bulk drug substance, quantification in a finished product, or trace-level determination in a biological matrix. All methods should be properly validated according to ICH or other relevant regulatory guidelines to ensure the generation of reliable and accurate data. [5][6][7][8][9]

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • ResearchGate. Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
  • MDPI. New Synthetic Quinoline (Qui)
  • SIELC Technologies. Separation of 8-Quinolinol, N-oxide on Newcrom R1 HPLC column.
  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis.
  • Sample prepar
  • ResearchGate. (2025, August 5).
  • MDPI. (2021, May 7).
  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • American Chemical Society Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • ResearchGate. (2025, August 6).
  • Benchchem. 5-Acetyl-8-(phenylmethoxy)quinoline | 26872-48-0.
  • ResearchGate. (2025, October 13). New Synthetic Quinoline (Qui)
  • Organomation.
  • Hypha Discovery.
  • Altasciences. A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC.
  • The Royal Society of Chemistry.
  • ChemicalBook. Quinoline-N-oxide(1613-37-2) 1H NMR spectrum.
  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
  • Oxford Academic.
  • National Institutes of Health. (2023, May 16).
  • ChemicalBook. 5-Acetyl-8-(phenylmethoxy)-2-quinolinone CAS#: 93609-84-8.
  • SpectraBase. Quinoline N-oxide - Optional[15N NMR] - Chemical Shifts.
  • Pharmaffiliates. CAS No : 100331-93-9 | Product Name : 5-Acetyl-8-(benzyloxy)quinoline N-Oxide.
  • ResearchGate. Selected electroanalytical methods used for the detection of quinoline-based compounds.
  • Benchchem. A Comparative Guide to Electrochemical Methods for the Analysis of Quinoline Compounds.
  • Benchchem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Santa Cruz Biotechnology. 5-Acetyl-8-(phenylmethoxy)-2-quinolinone | CAS 93609-84-8.
  • Santa Cruz Biotechnology. 5-Acetyl-8-(phenylmethoxy)quinoline | CAS 26872-48-0.
  • PubMed.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chrom
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • Benchchem.
  • Sigma-Aldrich. Quinoline N-oxide 97 64201-64-5.
  • ResearchGate. HPLC chromatograms of quinoline and 2-hydroxyquinoline.
  • ResearchGate. (2025, August 6).

Sources

Application Notes & Protocols: 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide as a Key Intermediate for β2 Adrenoreceptor Agonist Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide, a strategic intermediate in the synthesis of novel β2 adrenoreceptor agonists. We delve into the biological rationale for targeting the β2 adrenergic receptor for respiratory diseases, the mechanistic role of the quinoline N-oxide moiety in synthetic chemistry, and detailed protocols for its synthesis, purification, and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the creation of potent and selective respiratory therapeutics.

Introduction: The Therapeutic Significance of β2 Adrenoreceptor Agonists

The β2 adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found on the smooth muscle cells of the airways.[1][2] Its activation is a cornerstone of therapy for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2] Endogenous activation by epinephrine, or pharmacological activation by β2 agonists, triggers a signaling cascade that results in bronchodilation, providing rapid relief from symptoms of airway constriction.[3][4]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[5][6] Its rigid, bicyclic aromatic nature provides an excellent framework for orienting pharmacophoric groups for optimal receptor interaction. This guide focuses on a specific, highly functionalized quinoline derivative, this compound, elucidating its role as a versatile building block for the next generation of β2 agonists.

Foundational Biology: The β2 Adrenergic Signaling Cascade

Understanding the mechanism of action of β2 agonists is critical to appreciating the design of synthetic intermediates. Upon binding, an agonist stabilizes the active conformation of the β2 receptor, initiating a series of intracellular events.[3][7]

  • Receptor Activation: The agonist binds to the β2 receptor.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.[3]

  • Adenylyl Cyclase Activation: The GTP-bound alpha subunit dissociates and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[2][3]

  • Protein Kinase A (PKA) Activation: Elevated cAMP levels activate PKA.

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.[1][3]

G agonist β2 Agonist receptor β2 Adrenergic Receptor (GPCR) agonist->receptor Binds g_protein Gs Protein (GDP → GTP) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp atp ATP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Phosphorylates Targets

Caption: The β2 adrenergic receptor signaling pathway.

The Intermediate of Interest: this compound

The choice of this specific intermediate is a strategic one, driven by the chemical functionalities that facilitate the construction of a complex final molecule.

  • Quinoline Core: Provides a rigid scaffold for presenting substituents to the receptor binding pocket.

  • 8-(phenylmethoxy) Group: The benzyloxy group serves as a robust protecting group for the 8-hydroxy functionality. The 8-hydroxy group is a known key interaction point for many β2 agonists. This protecting group can be removed in the final synthetic step (e.g., via catalytic hydrogenation) to unmask the crucial phenol.

  • 5-Acetyl Group: This electron-withdrawing group can modulate the electronic properties of the quinoline ring. It can also serve as a synthetic handle for further elaboration or to introduce additional binding interactions.

  • N-Oxide Moiety: This is the most critical feature for its role as an intermediate. The N-oxide group significantly activates the quinoline ring, particularly at the C2 and C8 positions, for nucleophilic attack.[8][9] This reactivity is often exploited to introduce the amine-containing side chains characteristic of β2 agonists, a transformation that is difficult to achieve on the unactivated quinoline ring.[10][11]

Synthesis & Purification Workflow

The synthesis of this compound is proposed via a logical two-step sequence starting from the readily prepared 8-(phenylmethoxy)quinoline.

G start 8-(phenylmethoxy)quinoline step1 Step 1: Friedel-Crafts Acetylation start->step1 precursor 5-Acetyl-8-(phenylmethoxy) quinoline step1->precursor step2 Step 2: N-Oxidation precursor->step2 product Target Intermediate: 5-Acetyl-8-(phenylmethoxy) -2-quinoline N-Oxide step2->product

Caption: Overall synthetic workflow for the target intermediate.

Protocol 1: Synthesis of 5-Acetyl-8-(phenylmethoxy)quinoline (Precursor)

This protocol utilizes a Friedel-Crafts acetylation, a classic method for installing acetyl groups on aromatic rings.[5]

Materials:

  • 8-(phenylmethoxy)quinoline

  • Acetyl chloride (CH₃COCl)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred DCM.

  • Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the suspension. Stir for 15 minutes.

  • Substrate Addition: Dissolve 8-(phenylmethoxy)quinoline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure 5-Acetyl-8-(phenylmethoxy)quinoline.

Protocol 2: N-Oxidation to Yield the Target Intermediate

This step uses a common oxidizing agent to convert the quinoline nitrogen to an N-oxide.

Materials:

  • 5-Acetyl-8-(phenylmethoxy)quinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 5-Acetyl-8-(phenylmethoxy)quinoline (1.0 equivalent) in DCM in an Erlenmeyer flask.

  • Oxidant Addition: Add m-CPBA (1.5 equivalents) portion-wise to the solution at room temperature. Note: The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash thoroughly with saturated NaHCO₃ solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. Wash again with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Hexane) or by column chromatography to yield pure this compound.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized intermediate.

ParameterExpected Value
Molecular Formula C₁₈H₁₅NO₃
Molecular Weight 293.32 g/mol
Appearance Off-white to pale yellow solid
Protocol 3: Analytical Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and connectivity of atoms.

  • Method:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected ¹H NMR Features: Signals corresponding to the acetyl methyl protons (singlet, ~2.7 ppm), benzylic methylene protons (singlet, ~5.3 ppm), and distinct aromatic protons on both the quinoline and phenyl rings. The protons on the quinoline ring, particularly those adjacent to the N-oxide, will show a characteristic downfield shift compared to the precursor.[12][13]

  • Expected ¹³C NMR Features: Resonances for the acetyl carbonyl carbon (~198 ppm), aliphatic carbons, and the correct number of aromatic carbons with shifts influenced by the N-oxide and other substituents.

B. High-Resolution Mass Spectrometry (HRMS)

  • Purpose: To confirm the elemental composition and exact mass.

  • Method:

    • Prepare a dilute solution of the sample.

    • Analyze using an ESI-TOF or Orbitrap mass spectrometer.

  • Expected Result: The measured m/z value for the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated exact mass (294.1074).[13]

C. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the intermediate.

  • Method:

    • Develop a suitable reversed-phase HPLC method (e.g., C18 column).

    • Use a mobile phase gradient (e.g., Water/Acetonitrile with 0.1% TFA).

    • Monitor the elution profile using a UV detector (e.g., at 254 nm).

  • Acceptance Criteria: Purity should typically be ≥98% for use in subsequent GMP synthesis steps.

Application: Downstream Conversion to β2 Agonists

The primary utility of this compound is its facile conversion into C2-substituted quinolines. The N-oxide can be activated by reagents like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃), making the C2 position highly electrophilic and susceptible to attack by various nucleophiles.[11]

This strategy is ideal for introducing the ethanolamine side chain, a common pharmacophore in β2 agonists.

G cluster_0 Activation & Substitution cluster_1 Final Deprotection intermediate Quinoline N-Oxide Intermediate activated Activated Intermediate (e.g., O-Acyl Pyridinium) intermediate->activated + Activating Agent (TFAA, POCl3) substituted C2-Substituted Quinoline activated->substituted + Nucleophile nucleophile Nucleophile (e.g., Amine Side Chain Precursor) nucleophile->substituted final_agonist Final β2 Agonist (with 8-OH group) substituted->final_agonist Deprotection (e.g., H2/Pd-C)

Caption: Conceptual workflow for converting the intermediate to a final agonist.

This approach allows for the late-stage introduction of complex side chains, a highly desirable strategy in medicinal chemistry for building a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value intermediate designed for the efficient synthesis of advanced β2 adrenoreceptor agonists. Its carefully chosen functionalities, particularly the activating N-oxide group, enable synthetic routes that are both elegant and practical. The protocols outlined herein provide a robust framework for the synthesis, purification, and validation of this compound, empowering researchers to accelerate the discovery and development of novel respiratory therapeutics.

References

  • Johnson, M. (2001). Beta2-adrenoceptors: mechanisms of action of beta2-agonists. Paediatric Respiratory Reviews, 2(1), 57-62. [Link]

  • Patsnap Synapse. (2024). What are β2-adrenergic receptor agonists and how do they work? Patsnap. [Link]

  • Waller, D. G., & Sampson, A. P. (2018). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]

  • Dror, R. O., et al. (2011). Activation mechanism of the β2-adrenergic receptor. Proceedings of the National Academy of Sciences, 108(46), 18684-18689. [Link]

  • CVPharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). CVPharmacology. [Link]

  • ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N-oxide; (B) Application to the synthesis of (-)-cuspareine. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 51, 1149-1157. [Link]

  • Kumar, R., et al. (2020). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega, 5(1), 606-616. [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21377. [Link]

  • Goud, B., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 523-531. [Link]

  • ResearchGate. (n.d.). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. ResearchGate. [Link]

  • Dong, D., et al. (2020). Recent Progress in the Functionalization of Quinoline N-Oxide. Chinese Journal of Organic Chemistry, 40(12), 4071-4086. [Link]

  • Ilardi, E. A., & Toste, F. D. (2011). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 18(22), 3348-3367. [Link]

  • ResearchGate. (n.d.). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide. The method is designed for researchers, scientists, and drug development professionals engaged in the characterization and quality control of quinoline-based compounds. The described protocol offers excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis and stability studies. The causality behind the selection of chromatographic parameters is discussed in detail, providing a framework for adaptation to similar N-oxide compounds.

Introduction

Quinoline N-oxides are a class of heterocyclic compounds with a wide range of biological activities, making them significant scaffolds in medicinal chemistry and drug development.[1] this compound is a synthetic derivative with potential therapeutic applications.[2] Accurate and reliable analytical methods are paramount for ensuring the quality, potency, and stability of such compounds throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This document provides a comprehensive guide to a stability-indicating HPLC method for this compound, developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.

Analyte Properties and Chromatographic Considerations

Analyte: this compound Molecular Formula: C₁₈H₁₅NO₃ Molecular Weight: 293.32 g/mol

The structure of this compound, characterized by a fused aromatic quinoline ring system, an acetyl group, a phenylmethoxy substituent, and a polar N-oxide moiety, dictates its chromatographic behavior. The presence of both hydrophobic (aromatic rings) and polar (N-oxide, acetyl group) functionalities suggests that reversed-phase HPLC is the most suitable analytical approach.

Stationary Phase Selection: The Rationale for C18

A C18 (octadecylsilyl) stationary phase is selected for this method. This choice is predicated on the following rationale:

  • Hydrophobic Interactions: The non-polar C18 chains will interact effectively with the hydrophobic aromatic rings of the analyte, providing the primary mechanism for retention.

  • Proven Efficacy: C18 columns are the most widely used stationary phases in reversed-phase HPLC, with a proven track record for the analysis of a broad range of pharmaceutical compounds, including aromatic and heterocyclic molecules.

  • Predictable Behavior: The retention characteristics on a C18 phase are well-understood, facilitating a systematic approach to method development.

An alternative to consider during method optimization, should peak shape issues arise, would be a phenyl-hexyl stationary phase. The phenyl groups in this phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.

Mobile Phase Selection and Optimization

The mobile phase is a critical determinant of retention and selectivity. A combination of an organic modifier and a buffered aqueous phase is employed.

  • Organic Modifier: Acetonitrile is chosen as the organic solvent. Its lower viscosity compared to methanol leads to lower backpressure and better column efficiency. Furthermore, its UV cutoff is lower, which is advantageous for detection at lower wavelengths.

  • Aqueous Phase: A buffered aqueous phase is essential to control the ionization state of any residual silanols on the stationary phase and to ensure reproducible retention times. A phosphate buffer is a common choice due to its buffering capacity in the acidic to neutral pH range. For this method, a potassium dihydrogen phosphate buffer adjusted to a slightly acidic pH (e.g., pH 3.0) is recommended to suppress the ionization of residual silanols, thereby minimizing peak tailing.

  • Gradient Elution: A gradient elution is proposed to ensure the timely elution of the analyte while also allowing for the separation of potential impurities with a wider range of polarities. A gradient from a lower to a higher concentration of acetonitrile will effectively elute both more polar and less polar compounds within a reasonable runtime.

Detection Wavelength

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile.

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • Orthophosphoric acid, analytical grade.

  • Water, HPLC grade.

  • This compound reference standard.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in water, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70-30% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm (scan range 200-400 nm)
Injection Volume 10 µL
Preparation of Solutions
  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions, 30% B) to concentrations ranging from 1 to 100 µg/mL.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

System Suitability

Before each analytical run, a system suitability test must be performed by injecting a working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity (Stability-Indicating)

To demonstrate the stability-indicating nature of the method, forced degradation studies will be performed. A solution of the analyte will be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 24 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

The stressed samples will be analyzed, and the chromatograms will be evaluated for the separation of the main peak from any degradation products. Peak purity analysis using the PDA detector will be performed to confirm that the analyte peak is free from co-eluting impurities.

Linearity

The linearity of the method will be evaluated by analyzing a series of at least five concentrations of the working standard solutions (e.g., 1, 10, 25, 50, 100 µg/mL). A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) and y-intercept will be determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy will be determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis will be performed in triplicate at each level.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a single standard solution (e.g., 50 µg/mL) will be analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay will be performed on a different day by a different analyst.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method will be assessed by making deliberate small variations in the chromatographic parameters and evaluating the effect on the system suitability results. The parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

Visualization of Workflows

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solutions hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system inject_samples Inject Samples & Standards hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_chromatograms Process Chromatograms acquire_data->process_chromatograms quantify Quantify Analyte process_chromatograms->quantify report Generate Report quantify->report

Caption: HPLC analysis workflow.

Method Validation Logic

G Validation Method Validation (ICH Q2 R1) Specificity Specificity / Stability-Indicating Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability (USP <621>) Validation->SystemSuitability

Caption: Method validation parameters.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The systematic approach to method development and the comprehensive validation protocol ensure that the method is suitable for its intended purpose in a regulated environment. The principles and rationale discussed herein can be readily adapted for the analysis of other quinoline N-oxide derivatives and related heterocyclic compounds.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.
  • Gülşen, B., & Sertürk, S. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(52), 32885-32895. [Link]

  • Moreno, E., Gabano, E., Torres, E., Platts, J. A., Ravera, M., Aldana, I., Monge, A., & Pérez-Silanes, S. (2011). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7893–7908. [Link]

  • Pharmaffiliates. (n.d.). 5-Acetyl-8-(benzyloxy)quinoline N-Oxide. [Link]

  • Kumar, A., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 25064-25097. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline N-Oxides

Quinoline N-oxides are a class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The introduction of an N-oxide functionality can significantly alter the electronic properties and metabolic profile of the parent quinoline, often enhancing its therapeutic potential. 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide (also known as 5-Acetyl-8-(benzyloxy)quinoline N-Oxide) is a synthetic derivative with potential applications stemming from its unique substitution pattern.[1][2] The acetyl group at the C5 position and the bulky phenylmethoxy group at C8 create a distinct electronic and steric environment.

Unambiguous structural confirmation is the cornerstone of any chemical research, particularly in drug development where structure-activity relationships (SAR) are paramount. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. This guide will detail the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to fully characterize this target molecule.

Rationale for Experimental Design

The structural complexity of this compound necessitates a multi-faceted NMR approach. The quinoline core contains multiple aromatic protons in close proximity, leading to potential signal overlap in the ¹H NMR spectrum. Furthermore, the presence of quaternary carbons requires advanced techniques for their assignment.

  • ¹H NMR: Provides initial information on the number and chemical environment of protons.

  • ¹³C{¹H} NMR: Reveals the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, crucial for identifying adjacent protons within the quinoline and phenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹J-coupling), providing unambiguous C-H assignments.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between protons and carbons (²J and ³J-coupling). This is the key experiment for connecting molecular fragments and assigning quaternary carbons.[3]

The combination of these experiments creates a self-validating network of correlations that allows for the confident and complete assignment of every atom in the molecule.

Experimental Protocols

Sample Preparation

Accuracy in NMR starts with meticulous sample preparation. Residual solvents or impurities can complicate spectral interpretation.

  • Compound: this compound (CAS: 100331-93-9).[2][4]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent dissolving power for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Protocol:

    • Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of CDCl₃ (or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Cap the tube and gently vortex or sonicate for 30 seconds to ensure complete dissolution.

    • Visually inspect the solution for any particulate matter. If present, filter through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: 16 ppm, Acquisition Time: 4s, Relaxation Delay: 2s, Scans: 16To obtain a high-resolution spectrum of all protons.
¹³C{¹H} NMR Spectral Width: 240 ppm, Acquisition Time: 1.5s, Relaxation Delay: 2s, Scans: 1024To detect all carbon signals, including quaternary carbons.
gCOSY Spectral Width: 16 ppm (both dimensions), Scans: 8, Data Points: 2048x512To map ¹H-¹H spin systems in the quinoline and phenyl rings.
gHSQC ¹H SW: 16 ppm, ¹³C SW: 180 ppm, ¹J C-H: 145 Hz, Scans: 16To correlate each proton with its directly attached carbon.
gHMBC ¹H SW: 16 ppm, ¹³C SW: 240 ppm, nJ C-H: 8 Hz, Scans: 32To identify long-range C-H correlations for structural assembly.

Spectral Interpretation and Structural Elucidation

The following section describes a logical workflow for assigning the structure of this compound based on predicted spectral data derived from analogous structures.[5][6][7]

Atom Numbering Convention

For clarity, the following numbering scheme will be used for all assignments.

Caption: Atom numbering scheme for assignments.

Step-by-Step Analysis Workflow

G A ¹H NMR: Identify Proton Signals (Aromatic, Alkyl, Methoxy) B gCOSY: Establish ¹H-¹H Spin Systems (e.g., H6-H7, Phenyl Ring) A->B Identify couplings C gHSQC: Correlate Protons to Directly Bonded Carbons B->C Assign CHn groups D gHMBC: Assign Quaternary Carbons & Link Fragments via ²J, ³J Correlations C->D Use CHn as starting points E Final Structure: Confirm all Assignments D->E Assemble the puzzle

Caption: Logical workflow for NMR data interpretation.

Step 1: ¹H NMR Analysis - Identifying Key Proton Systems

  • Acetyl Protons (H10): A sharp singlet integrating to 3H is expected in the upfield region (δ ~2.7 ppm). This is a key starting point.

  • Phenylmethoxy (Benzyl) Protons:

    • A singlet integrating to 2H for the methylene protons (H11) is expected around δ 5.3-5.5 ppm.

    • A multiplet integrating to 5H for the phenyl ring protons (H13, H14, H15) will appear in the aromatic region (δ ~7.3-7.6 ppm).

  • Quinoline Protons: Four protons are expected in the aromatic region (δ ~7.0-9.0 ppm). The N-oxide group strongly deshields the H2 and H4 protons. H2 is often the most downfield signal.

Step 2: COSY Analysis - Mapping Proton Connectivity

  • A cross-peak between the signals assigned to H6 and H7 will confirm their ortho relationship.

  • Within the phenyl ring multiplet, COSY will reveal the H13-H14-H15 coupling network.

Step 3: HSQC Analysis - Direct C-H Assignment

  • The HSQC spectrum will show a correlation between the proton at ~2.7 ppm and a carbon at ~30 ppm (C10).

  • The methylene protons (H11) at ~5.4 ppm will correlate to a carbon (C11) around 70 ppm.

  • Each aromatic proton will show a cross-peak to its corresponding carbon, allowing for the unambiguous assignment of all protonated carbons (C3, C4, C6, C7, C13, C14, C15, C17).

Step 4: HMBC Analysis - Assembling the Full Structure

The HMBC experiment is critical for finalizing the structure by identifying correlations over 2 and 3 bonds.

  • Assigning the Acetyl Group Position: The acetyl protons (H10, δ ~2.7 ppm) are expected to show a strong correlation to the carbonyl carbon (C9, δ ~200 ppm) and a crucial correlation to the C5 carbon of the quinoline ring, confirming its position.

  • Assigning the Phenylmethoxy Group Position: The methylene protons (H11, δ ~5.4 ppm) will correlate to the C8 carbon of the quinoline ring and the ipso-carbon (C12) of the phenyl ring, unequivocally linking the substituent to the C8 position.

  • Assigning Quaternary Carbons:

    • H4 will show a correlation to C5 and C4a.

    • H7 will show correlations to C5 and C8a.

    • H6 will show a correlation to C8 and C4a.

    • These cross-ring correlations are vital for assigning the quaternary carbons C4a, C5, C8, and C8a.

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts for this compound. These values are estimated based on known data for quinoline N-oxides and substituted quinolines.[5][6][8][9]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted δ (ppm) Multiplicity J (Hz) Integration Key HMBC Correlations (to C)
H2 8.85 d 8.5 1H C4, C8a
H3 7.45 dd 8.5, 6.0 1H C4a, C2
H4 7.90 d 6.0 1H C5, C4a, C2
H6 7.60 d 8.0 1H C8, C4a, C5
H7 7.25 d 8.0 1H C5, C8a
H10 2.75 s - 3H C9, C5
H11 5.40 s - 2H C8, C12
H13/17 7.55 m - 2H C12, C14/16
H14/16 7.40 m - 2H C13/17, C15

| H15 | 7.35 | m | - | 1H | C13/17, C14/16 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted δ (ppm) Type Key HMBC Correlations (from H)
C2 140.5 CH H3, H4
C3 122.0 CH H2, H4
C4 129.5 CH H2, H3
C4a 128.0 C H3, H4, H6
C5 133.0 C H4, H6, H7, H10
C6 125.0 CH H7
C7 118.0 CH H6
C8 154.0 C H6, H7, H11
C8a 145.0 C H2, H7
C9 201.0 C=O H10
C10 30.0 CH₃ -
C11 70.5 CH₂ -
C12 136.5 C H11, H13/17
C13/17 127.5 CH H11, H14/16
C14/16 128.8 CH H13/17, H15

| C15 | 128.2 | CH | H14/16 |

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides an unambiguous and robust method for the complete structural elucidation of this compound. By following the logical workflow of ¹H, COSY, HSQC, and HMBC analysis, researchers can build a comprehensive network of correlations that validates every atomic position within the molecule. This high level of structural confidence is essential for progressing compounds through the drug discovery pipeline and for building accurate structure-activity relationship models.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from [Link]

  • Puttaraju, M., et al. (2016). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Acetyl-8-(benzyloxy)quinoline N-Oxide. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information TsOH·H2O-Mediated N-amidation of Quinoline N-oxides: Facile and Regioselective. Retrieved from [Link]

Sources

Introduction: The Quinoline N-Oxide Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the applications of quinoline N-oxides in cancer research. We will delve into their mechanisms of action, particularly as hypoxia-activated prodrugs, and provide detailed, field-proven protocols for their evaluation. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in oncology.

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2][3] The introduction of an N-oxide moiety to the quinoline scaffold significantly alters the molecule's electronic and steric properties. This modification can enhance biological activity, increase solubility, and, most critically for cancer research, create a "trigger" for selective activation in the unique microenvironment of solid tumors.[4] This guide explores the multifaceted roles of quinoline N-oxides, from their function as bioreductive prodrugs to their ability to modulate critical cancer-related signaling pathways.[5]

Core Application: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors are often characterized by regions of low oxygen, or hypoxia, due to rapid cell proliferation that outpaces the development of adequate blood supply.[6][7] These hypoxic cells are notoriously resistant to conventional radiotherapy and chemotherapy.[8][9] Quinoline N-oxides are at the forefront of a strategy to target these resistant cells.[10]

Mechanism of Bioreductive Activation

The N-oxide group is the key to hypoxia selectivity. In well-oxygenated (normoxic) tissues, the N-oxide is relatively stable. However, in the reductive environment of hypoxic cells, intracellular reductases (like cytochrome P450s) can reduce the N-oxide group.[10][11] This bioactivation process converts the relatively non-toxic prodrug into a highly cytotoxic agent that can induce DNA damage and cell death.[6][11] This selective activation minimizes damage to healthy, oxygenated tissues while concentrating the therapeutic effect where it's needed most.[4][10]

G cluster_normoxia Normoxic Tissue (High O2) cluster_hypoxia Hypoxic Tumor (Low O2) Normoxia_Prodrug Quinoline N-Oxide (Prodrug, Low Toxicity) Reoxidation Rapid Re-oxidation by O2 Normoxia_Prodrug->Reoxidation 1e- reduction NoEffect No Cytotoxic Effect Reoxidation->Normoxia_Prodrug Hypoxia_Prodrug Quinoline N-Oxide (Prodrug, Low Toxicity) Reductases Intracellular Reductases (e.g., Cytochrome P450) ActiveDrug Reduced Quinoline (Active Cytotoxin) Reductases->ActiveDrug 2e- reduction CellDeath DNA Damage & Cell Death ActiveDrug->CellDeath

Caption: Bioreductive activation of a Quinoline N-oxide prodrug.

Although promising, the clinical translation of HAPs has been challenging, often due to the lack of patient stratification based on tumor hypoxia status in phase III trials.[12] Future success will likely depend on combining these agents with robust biomarkers for identifying patients with hypoxic tumors.[12][13]

Additional Anticancer Mechanisms

Beyond their role as HAPs, quinoline N-oxides exert their anticancer effects through several other mechanisms, often in a multifaceted manner.

Inhibition of Pro-Survival Signaling Pathways

Many cancers are driven by the dysregulation of signaling pathways that promote cell growth and survival. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is frequently hyperactivated in tumors.[5] Certain substituted quinoline N-oxides have been shown to inhibit key components of this pathway, such as PI3K and mTOR, leading to the disruption of downstream signaling, cell cycle arrest, and apoptosis.[5][14]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation QNO Quinoline N-Oxide QNO->PI3K Inhibits QNO->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Quinoline N-oxides.
Induction of Apoptosis and Cell Cycle Arrest

Several quinoline N-oxide derivatives have been demonstrated to be potent inducers of apoptosis (programmed cell death).[14] Studies have shown that treatment with compounds like 2-(4'-nitrostyryl)-quinoline-1-oxide and 4-(4'-nitrostyryl)-quinoline-1-oxide leads to the activation of key executioner caspases, such as caspase-3 and caspase-9, in cancer cells.[15] This activation is a hallmark of the intrinsic apoptotic pathway. Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[16][17]

Generation of Reactive Oxygen Species (ROS)

The cytotoxicity of some quinoline derivatives, particularly those with a quinone structure, is linked to their ability to undergo redox cycling.[16] This process generates reactive oxygen species (ROS), such as superoxide radicals.[16] Excessive ROS levels induce oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell cycle arrest and cell death.[16]

In Vitro Efficacy: A Comparative Overview

The anticancer potency of quinoline N-oxides is typically evaluated across a panel of human cancer cell lines, with efficacy measured by the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). Lower values indicate higher potency.

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)Reference
Isoquinolinequinone N-Oxides Compound 25 (C(6) isomer)NCI-H460 (Lung)0.35
Compound 24 (C(7) isomer)NCI-H460 (Lung)0.75
Compound 2 (C(6) isomer)NCI-H460/R (MDR Lung)0.53
Compound 1 (C(7) isomer)NCI-H460/R (MDR Lung)1.22
Quinoxaline 1,4-di-N-oxides Compound 10aEAC (Ehrlich Ascites)0.9 µg/mL[18]
Compound 9cHepG2 (Liver)1.9 µg/mL[18]
Compound 8aHepG2 (Liver)2.9 µg/mL[18]
Quinoline Nitrones Compound 6cLeukemia0.91[17]
Compound 6eLeukemia0.45[17]
Compound 6fLeukemia0.63[17]

Note: This table presents a selection of data to illustrate the range of potencies. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Recent work has highlighted that isoquinolinequinone N-oxide derivatives can exhibit nanomolar GI50 values and are effective against multidrug-resistant (MDR) cancer cells, a major challenge in oncology.[16][19] Notably, the position of substituents on the quinoline ring can dramatically impact activity, with C(6) isomers often showing greater potency than their C(7) counterparts.[16]

Experimental Protocols

To facilitate the replication and validation of findings, this section provides detailed protocols for key in vitro assays used to characterize the anticancer activity of quinoline N-oxides.

Generalized Synthesis of Substituted Quinoline N-Oxides

A versatile method for preparing a library of quinoline N-oxides involves the base-induced cyclization of precursors derived from o-nitroarylacetonitriles.[5] This allows for systematic modification to optimize biological activity.

G Start Nitroarene Precursor Step1 Vicarious Nucleophilic Substitution (Cyanomethylation) Start->Step1 Intermediate1 o-Nitroarylacetonitrile Step1->Intermediate1 Step2 Knoevenagel Condensation Intermediate1->Step2 Intermediate2 Alkylidene Derivative Step2->Intermediate2 Step3 Base-Induced Cyclization Intermediate2->Step3 End Substituted Quinoline N-Oxide Step3->End G Start Seed cancer cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with serial dilutions of Quinoline N-Oxide Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Lyse Add Solubilizing Agent (e.g., DMSO) Incubate3->Lyse Read Measure Absorbance at 570nm Lyse->Read

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of the quinoline N-oxide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells. [5]3. Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [5]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Rationale: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: Western Blot for Signaling Protein Analysis

This protocol provides a method for analyzing the expression and phosphorylation status of proteins in signaling pathways, such as PI3K/Akt/mTOR, after treatment.

G Start Treat cells with Quinoline N-Oxide Lyse Lyse cells & Quantify Protein Start->Lyse Load Load Lysates onto SDS-PAGE Gel Lyse->Load Separate Separate Proteins by Electrophoresis Load->Separate Transfer Transfer Proteins to PVDF Membrane Separate->Transfer Block Block Membrane Transfer->Block Probe Incubate with Primary & Secondary Antibodies Block->Probe Detect Detect Signal (Chemiluminescence) Probe->Detect

Caption: General workflow for Western blot analysis.

Detailed Steps:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. 2. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading. 3. SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, β-actin) overnight at 4°C. Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Expert's Note: The inclusion of phosphatase inhibitors is critical when analyzing protein phosphorylation, as it prevents the removal of phosphate groups post-lysis. β-actin or GAPDH are used as loading controls to confirm that equal amounts of protein were loaded in each lane.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in treated cancer cells using propidium iodide (PI) staining.

G Start Treat cells with Quinoline N-Oxide Harvest Harvest & Wash Cells Start->Harvest Fix Fix cells in ice-cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide (PI) & RNase A Fix->Stain Analyze Analyze DNA content by Flow Cytometry Stain->Analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and yield optimization of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide. This molecule is a key intermediate in medicinal chemistry, and achieving a high yield of the final N-oxide product is critical for the efficiency of subsequent drug development workflows. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose challenges, optimize reaction conditions, and achieve reliable, high-yield results.

The synthesis is a multi-step process that culminates in a sensitive N-oxidation reaction. Low yields in this final step are a common challenge, often stemming from issues in the precursor's purity, the choice of oxidant, or suboptimal reaction conditions. This document addresses the entire workflow, ensuring a self-validating system from starting material to final product.

Overall Synthesis Workflow

The pathway to this compound typically begins with 8-hydroxyquinoline and proceeds through three key transformations: protection of the hydroxyl group, Friedel-Crafts acetylation, and the final N-oxidation.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Oxidation A 8-Hydroxyquinoline B 8-(Phenylmethoxy)quinoline (8-Benzyloxyquinoline) A->B Williamson Ether Synthesis (Benzyl Bromide, K2CO3) C 5-Acetyl-8-(phenylmethoxy)quinoline B->C Friedel-Crafts Acetylation (Acetyl Chloride, AlCl3) D 5-Acetyl-8-(phenylmethoxy)- 2-quinoline N-Oxide C->D N-Oxidation (e.g., m-CPBA)

Caption: High-level workflow for the synthesis of the target N-oxide.

Troubleshooting Guide: Low Yield in N-Oxidation

This section is structured to help you diagnose and resolve common issues encountered during the final N-oxidation step.

Question 1: My reaction shows very low conversion of the starting material, 5-Acetyl-8-(phenylmethoxy)quinoline. What are the primary causes?

Answer: Low conversion is one of the most frequent challenges and typically points to issues with the reagents or reaction conditions.

Possible Causes & Solutions:

  • Inactive Oxidizing Agent: The performance of peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) degrades over time, especially if not stored properly.

    • Solution: Use a fresh bottle of m-CPBA or determine the activity of your current batch via iodometric titration. Always store m-CPBA in a refrigerator and away from moisture.

  • Insufficient Stoichiometry of Oxidant: While a 1.1 to 1.5 molar equivalent of the oxidant is typical, a highly pure starting material may require less, whereas one with basic impurities might consume more.

    • Solution: Begin with ~1.2 equivalents of m-CPBA. If conversion remains low (as monitored by TLC or LC-MS), incrementally add more oxidant (0.1 eq at a time) to the reaction mixture.

  • Suboptimal Reaction Temperature: N-oxidation is an exothermic reaction. Running the reaction at 0 °C is standard practice to control the reaction rate and prevent byproduct formation. If the reaction is sluggish, the activation energy barrier may not be overcome.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature over several hours. Monitor progress closely. If no conversion is observed, a slight, controlled increase in temperature (e.g., to 40 °C) can be attempted, but this raises the risk of side reactions.[1]

  • Impure Starting Material: The precursor, 5-Acetyl-8-(phenylmethoxy)quinoline, may contain residual base (e.g., from the Williamson ether synthesis step) or other nucleophilic impurities that can quench the oxidant.

    • Solution: Ensure the precursor is thoroughly purified before the N-oxidation step. Recrystallization or column chromatography is highly recommended. Verify purity by NMR and melting point.

Question 2: My reaction produces the N-oxide, but it's accompanied by multiple unidentified byproducts. How can I improve selectivity?

Answer: The formation of multiple byproducts suggests that the reaction conditions are too harsh or that reactive functional groups on the molecule are participating in side reactions.

Possible Causes & Solutions:

  • Over-Oxidation or Ring Modification: Aggressive oxidizing conditions (high temperature, excess oxidant) can lead to undesired reactions. In some cases, quinoline N-oxides can undergo rearrangements or further oxidation.[2]

    • Solution: Maintain a low reaction temperature (0 °C). Avoid adding the full amount of oxidant all at once; instead, add it portion-wise to keep its concentration low. Reduce the total amount of oxidant used to the minimum required for full conversion of the starting material.

  • Solvent Effects: The choice of solvent can influence reaction rate and selectivity. Chlorinated solvents like dichloromethane (DCM) or chloroform are standard.

    • Solution: Ensure you are using a dry, aprotic solvent. Protic solvents can interfere with the oxidant. DCM is generally the preferred choice.

  • Degradation of the Benzyl Ether: While generally stable, the benzyloxy group can be susceptible to cleavage under certain oxidative or acidic conditions, although this is less common with m-CPBA.

    • Solution: If de-benzylation is suspected (e.g., identified by mass spectrometry), consider using a milder oxidizing system. A buffered m-CPBA system (using NaHCO₃ or K₂CO₃) can neutralize the meta-chlorobenzoic acid byproduct and prevent acid-catalyzed degradation.

Troubleshooting Decision Tree

G Start Low Yield of N-Oxide TLC Analyze Reaction by TLC/LC-MS Start->TLC SM_Present High % of Starting Material Remains? TLC->SM_Present Check Conversion Byproducts Multiple Byproducts Observed? TLC->Byproducts Check Selectivity Cause_Oxidant Cause: Inactive or Insufficient Oxidant SM_Present->Cause_Oxidant Yes Cause_Temp Cause: Suboptimal Temperature SM_Present->Cause_Temp Yes Cause_Harsh Cause: Conditions Too Harsh (Temp, [Oxidant]) Byproducts->Cause_Harsh Yes Cause_Degrade Cause: Product or SM Degradation Byproducts->Cause_Degrade Yes Sol_Oxidant Solution: Use fresh m-CPBA. Optimize stoichiometry (1.2-1.5 eq). Cause_Oxidant->Sol_Oxidant Sol_Temp Solution: Start at 0 °C, allow to warm to RT. Monitor reaction. Cause_Temp->Sol_Temp Cause_Purity Cause: Impure Starting Material Sol_Purity Solution: Repurify precursor via recrystallization or chromatography. Cause_Purity->Sol_Purity Sol_Harsh Solution: Maintain 0 °C. Add oxidant portion-wise. Cause_Harsh->Sol_Harsh Sol_Degrade Solution: Use a buffered system (e.g., m-CPBA/NaHCO3). Cause_Degrade->Sol_Degrade SM_present SM_present SM_present->Cause_Purity Yes

Caption: A decision tree for troubleshooting low N-oxide yield.

Experimental Protocols

These protocols provide a validated starting point for synthesis. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Acetyl-8-(phenylmethoxy)quinoline (Precursor)

This protocol involves two main steps: the protection of 8-hydroxyquinoline followed by Friedel-Crafts acetylation.

Part A: Synthesis of 8-(Phenylmethoxy)quinoline [3][4]

  • To a round-bottom flask, add 8-hydroxyquinoline (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone or DMF as the solvent.

  • Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield the crude product. Purify by column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization to obtain 8-(phenylmethoxy)quinoline as a solid.

Part B: Friedel-Crafts Acetylation to 5-Acetyl-8-(phenylmethoxy)quinoline [5][6]

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, add 8-(phenylmethoxy)quinoline (1.0 eq) and nitrobenzene (as solvent). Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃, 3.0 eq) in portions, keeping the temperature below 10 °C.

  • Once the addition is complete, add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 8-12 hours.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Extract the product with dichloromethane. Wash the organic layer with sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure acetylated quinoline.

Protocol 2: N-Oxidation to this compound
  • Dissolve the purified 5-Acetyl-8-(phenylmethoxy)quinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-8 hours.

  • Monitor the consumption of the starting material using TLC (a more polar product spot should appear).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate to neutralize the acids.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by column chromatography (DCM:Methanol gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-oxide product.

Data Summary Table

ParameterRecommended ConditionRationale & Notes
N-Oxidation Reagent meta-Chloroperoxybenzoic acid (m-CPBA)Highly effective and generally selective. Purity should be >75%.
Oxidant Stoichiometry 1.1 - 1.5 molar equivalentsBalances complete conversion with minimizing side reactions. Start with 1.2 eq.
Reaction Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants, and easy to remove. Chloroform is an alternative.
Reaction Temperature 0 °C to Room TemperatureControls exothermicity and improves selectivity.[1]
Reaction Time 4 - 12 hoursMonitor by TLC to avoid prolonged reaction times that may lead to degradation.
Workup Quench Na₂S₂O₃ then NaHCO₃Sodium thiosulfate removes excess peroxide; sodium bicarbonate removes acidic byproducts.
Purification Method Column Chromatography / RecrystallizationNecessary to remove non-polar starting material and polar byproducts.

Frequently Asked Questions (FAQs)

Q1: Can I use hydrogen peroxide instead of m-CPBA for the N-oxidation? A1: Yes, hydrogen peroxide in acetic acid is a classic reagent for N-oxidation. However, it often requires higher temperatures and can be less selective, potentially leading to more byproducts. m-CPBA is generally preferred for complex molecules as it operates under milder conditions.

Q2: How do I choose a good TLC system to monitor the reaction? A2: The N-oxide product is significantly more polar than the starting quinoline due to the N-O bond. A good starting mobile phase is a 70:30 mixture of Hexane:Ethyl Acetate for the precursor. For the N-oxidation, a more polar system like 95:5 Dichloromethane:Methanol should provide good separation between the starting material (higher Rf) and the N-oxide product (lower Rf).

Q3: Is the order of benzylation and acetylation important for the precursor synthesis? A3: Yes, the order presented is generally optimal. Protecting the phenolic hydroxyl group via benzylation first prevents it from interfering with the Friedel-Crafts acetylation, which is catalyzed by a Lewis acid (AlCl₃).[7] Attempting acetylation on 8-hydroxyquinoline directly can lead to complex mixtures.

Q4: What are the key safety precautions for this synthesis? A4: m-CPBA is a potentially explosive solid, especially upon impact or heating; handle it with care using non-metallic spatulas. All reactions involving chlorinated solvents and corrosive reagents (AlCl₃, acetyl chloride) must be conducted in a certified chemical fume hood. Always wear safety glasses, gloves, and a lab coat.

Q5: What spectroscopic changes should I expect upon successful N-oxidation? A5: In ¹H NMR spectroscopy, the protons on the quinoline ring, particularly those closer to the nitrogen (like H2 and H8 in the parent quinoline), will shift downfield upon N-oxidation due to the deshielding effect of the N-O bond. In mass spectrometry, you will observe the addition of one oxygen atom to the molecular weight of the precursor (M+16).

References

  • ResearchGate. Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Available from: [Link]

  • ResearchGate. Synthesis, Antitubercular Activity and Molecular Docking Studies of Benzyl-modified 8-Hydroxyquinolines. Available from: [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available from: [Link]

  • Chinese Chemical Society. Skeletal Editing of Pyridine and Quinoline N-Oxides Through Nitrogen to Carbon Single Atom Swap. Available from: [Link]

  • RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Available from: [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • PubMed. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. Available from: [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • RSC Publishing. Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives. Available from: [Link]

  • ResearchGate. Synthesis of new derivatives of 84. Reagents: (a) benzyl bromide, K2CO3. Available from: [Link]

Sources

Navigating Quinoline N-Oxide Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline N-Oxide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Quinoline N-oxides are not only crucial intermediates in the synthesis of various pharmaceuticals but also possess their own unique biological activities. However, their synthesis, while conceptually straightforward, is often plagued by a variety of side reactions that can significantly impact yield and purity.

This document provides in-depth, experience-driven insights into the common challenges encountered during quinoline N-oxide synthesis. Moving beyond a simple recitation of procedural steps, we will delve into the mechanistic underpinnings of these side reactions and offer practical, actionable troubleshooting strategies to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm setting up a quinoline N-oxidation for the first time. What are the most common side reactions I should be aware of?

A1: The primary goal of quinoline N-oxidation is the selective oxidation of the nitrogen atom. However, depending on the reaction conditions and the oxidizing agent used, several side reactions can occur. The most prevalent of these are:

  • Over-oxidation of the Carbocyclic Ring: Under harsh conditions, the benzene portion of the quinoline ring can be oxidized, leading to the formation of quinolinic acid (pyridine-2,3-dicarboxylic acid) or other degradation products.

  • Formation of 2-Quinolones (Carbostyrils): This is a common byproduct, particularly when using certain oxidizing agents or under prolonged reaction times. It involves the oxidation of the carbon atom at the 2-position of the pyridine ring.

  • Ring-Opening Reactions: Aggressive oxidation can lead to the cleavage of the heterocyclic or carbocyclic ring, resulting in a complex mixture of smaller, often difficult-to-characterize byproducts.

  • Deoxygenation: While seemingly counterintuitive, the N-oxide product can sometimes be reduced back to the starting quinoline, especially if the reaction mixture contains components that can act as reducing agents or under certain workup conditions.

  • Formation of Tarry Byproducts: Particularly in less optimized reactions, polymerization and complex condensation reactions can lead to the formation of intractable tars, which can significantly complicate purification.

Q2: I'm seeing a significant amount of a byproduct that I suspect is a 2-quinolone. What is the mechanism of its formation and how can I prevent it?

A2: The formation of 2-quinolones from quinoline N-oxides is a well-documented side reaction. The mechanism often involves the activation of the N-oxide, followed by nucleophilic attack and rearrangement.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of the most common side reactions, their mechanistic origins, and practical steps to minimize their formation.

Issue 1: Over-oxidation and Ring-Opening

Symptoms:

  • Low yield of the desired quinoline N-oxide.

  • Presence of acidic byproducts in the reaction mixture, such as quinolinic acid.

  • A complex mixture of products observed by TLC or LC-MS, often with lower molecular weights than the starting material.

Causality and Mechanism:

Over-oxidation typically occurs when the oxidizing agent is too reactive or used in excess, or when the reaction temperature is too high. The electron-rich benzene ring of the quinoline system is susceptible to electrophilic attack by strong oxidants. This can lead to hydroxylation and subsequent ring cleavage to form dicarboxylic acids like quinolinic acid[1][2]. Ring-opening of the pyridine ring can also occur under aggressive oxidative conditions, leading to a variety of degradation products.

Mitigation Strategies:

ParameterRecommendationRationale
Oxidizing Agent Use a milder oxidizing agent. m-Chloroperoxybenzoic acid (m-CPBA) is often a good choice. Hydrogen peroxide in acetic acid is also effective and more economical, but the conditions need to be carefully controlled.Stronger oxidants like potassium permanganate or chromic acid are more likely to cause over-oxidation[3].
Stoichiometry Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the oxidizing agent.A large excess of the oxidant significantly increases the likelihood of over-oxidation of both the desired product and unreacted starting material.
Temperature Maintain a low to moderate reaction temperature. For many N-oxidations, a temperature range of 0-50 °C is sufficient.Higher temperatures increase the rate of all reactions, including the undesired over-oxidation pathways.
Reaction Time Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly.Prolonged reaction times, even at moderate temperatures, can lead to the slow accumulation of over-oxidation products.
Issue 2: Formation of 2-Quinolones

Symptoms:

  • A significant byproduct is observed with a polarity different from both the starting quinoline and the desired N-oxide.

  • Mass spectrometry data indicates a product with an additional oxygen atom compared to the starting quinoline, but with different fragmentation than the N-oxide.

Causality and Mechanism:

The formation of 2-quinolones from quinoline N-oxides can proceed through several pathways. One proposed mechanism involves a rearrangement of an intermediate formed after the initial N-oxidation. For instance, in the presence of an activating agent (like acetic anhydride, which can be present if using peracetic acid), the N-oxide can be acylated, making the C2 position more electrophilic and susceptible to nucleophilic attack, ultimately leading to the 2-quinolone after rearrangement and loss of the acetyl group. Recent studies have also demonstrated that 2-quinolones can be formed from quinoline N-oxides under visible light photocatalysis[4].

Mitigation Strategies:

ParameterRecommendationRationale
Choice of Oxidant When using hydrogen peroxide, glacial acetic acid is a common solvent and co-reactant. Be mindful that this can lead to the in situ formation of peracetic acid. Using a pre-formed peroxy acid like m-CPBA in a non-acidic solvent can sometimes reduce 2-quinolone formation.Acetic acid can participate in side reactions. Using an alternative solvent system may be beneficial.
Exclusion of Light Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil.To prevent photocatalytic conversion of the N-oxide product to the 2-quinolone[4].
Work-up Conditions Avoid unnecessarily harsh acidic or basic conditions during the work-up, as these can sometimes promote rearrangement reactions.Maintaining a neutral pH during extraction and purification can help preserve the integrity of the N-oxide product.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Quinoline N-Oxide with Troubleshooting Checkpoints

This protocol is a robust starting point for the synthesis of quinoline N-oxide, incorporating best practices to minimize common side reactions.

Materials:

  • Quinoline

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoline (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of quinoline). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: In a separate beaker, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM. Add the m-CPBA solution dropwise to the stirred quinoline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Troubleshooting Checkpoint 1: Rapid addition or inadequate cooling can lead to an exotherm, increasing the risk of over-oxidation. If the temperature rises significantly, slow down the addition and ensure the ice bath is effective.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The quinoline N-oxide product should be more polar than the starting quinoline.

    • Troubleshooting Checkpoint 2: If the reaction is sluggish, it can be gently warmed to 30-40 °C. However, avoid excessive heating. If significant starting material remains after 4 hours, a small additional portion of m-CPBA (0.1-0.2 eq) can be added.

  • Quenching the Reaction: Once the reaction is complete (as judged by TLC), cool the mixture back to 0 °C and quench the excess peroxy acid by slowly adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 15-20 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Troubleshooting Checkpoint 3: The bicarbonate wash is crucial to remove the m-chlorobenzoic acid byproduct. Inadequate washing will lead to contamination of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure quinoline N-oxide and concentrate under reduced pressure to yield the final product.

Protocol 2: Purification of Quinoline N-Oxide from Common Side Products

This protocol outlines a typical purification strategy to separate the desired N-oxide from unreacted starting material and the common 2-quinolone byproduct.

  • Initial Assessment: Analyze the crude product by TLC or LC-MS to identify the major components. Typically, the order of elution on silica gel will be: Quinoline (least polar) > 2-Quinolone > Quinoline N-Oxide (most polar).

  • Column Chromatography Setup: Prepare a silica gel column with an appropriate diameter based on the amount of crude material.

  • Loading the Column: Dissolve the crude product in a minimal amount of the initial chromatography eluent (e.g., 10% ethyl acetate in hexanes) and load it onto the column.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 10-20% ethyl acetate in hexanes) to first elute any unreacted quinoline.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 50-100% ethyl acetate in hexanes) to elute the 2-quinolone and then the desired quinoline N-oxide.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Steps: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoline N-oxide.

Visualizing Reaction Pathways and Troubleshooting

To further clarify the relationships between the desired reaction and its common side pathways, the following diagrams are provided.

Main and Side Reaction Pathways

G cluster_main Desired Reaction cluster_side Side Reactions Quinoline Quinoline N_Oxide Quinoline N-Oxide Quinoline->N_Oxide [O] (e.g., m-CPBA) Over_Oxidation Over-oxidation (Ring Opening) Quinoline->Over_Oxidation Harsh [O] N_Oxide->Over_Oxidation Excess [O] High Temp. Quinolone 2-Quinolone N_Oxide->Quinolone Rearrangement (e.g., light, acid) Deoxygenation Deoxygenation N_Oxide->Deoxygenation Reducing agents Work-up

Caption: Main reaction pathway to quinoline N-oxide and common side reactions.

Troubleshooting Workflow

G cluster_low_yield Low Yield Troubleshooting cluster_purity Purity Issues Troubleshooting Start Reaction Complete Analyze Crude Product Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Over_Oxidation Over-oxidation/ Ring Opening Suspected Check_Yield->Over_Oxidation Yes (Complex Mixture) Decomposition Decomposition/ Tarring Observed Check_Yield->Decomposition Yes (Tarry Residue) Incomplete_Reaction Incomplete Reaction Check_Yield->Incomplete_Reaction Yes (Mainly SM) Success High Yield & Purity Proceed Check_Purity->Success No Quinolone_Impurity 2-Quinolone Detected Check_Purity->Quinolone_Impurity Yes (2-Quinolone) SM_Impurity Starting Material Remains Check_Purity->SM_Impurity Yes (Unreacted SM) Failure Optimize Further Fix_Over_Oxidation Use milder [O] Lower Temp. Shorter Time Over_Oxidation->Fix_Over_Oxidation Fix_Decomposition Lower Temp. Control Addition Rate Decomposition->Fix_Decomposition Fix_Incomplete Increase Time/ Slightly More [O] Incomplete_Reaction->Fix_Incomplete Fix_Over_Oxidation->Failure Fix_Decomposition->Failure Fix_Incomplete->Failure Fix_Quinolone Exclude Light Milder Work-up Quinolone_Impurity->Fix_Quinolone Fix_SM Optimize Reaction Time/ Stoichiometry SM_Impurity->Fix_SM Fix_Quinolone->Failure Fix_SM->Failure

Caption: A logical workflow for troubleshooting quinoline N-oxide synthesis.

References

  • Biosynce. (2025, July 1).
  • MDPI. (n.d.). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
  • BenchChem. (2025, December).
  • PubMed. (2001). Quinolinic acid-iron(ii) complexes: slow autoxidation, but enhanced hydroxyl radical production in the Fenton reaction.
  • BenchChem. (2025, December).
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Organic Syntheses. (n.d.). Pyridine-n-oxide.
  • Khan Academy. (n.d.).
  • RSC Publishing. (n.d.). TsCl-promoted thiolation of quinoline N-oxides with thiophenols.
  • PMC. (n.d.). Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets.
  • BenchChem. (2025, December).
  • ResearchGate. (n.d.). N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS.
  • PMC. (2021, February 17). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines.
  • Google Patents. (n.d.).
  • PubMed. (2000, April). Studies on the reaction of benzo[x]quinoline N-oxides (X = f, h, and g) with methylsulfinyl carbanion using the semi-empirical molecular orbital method.
  • PMC. (2008, March 3). Iron-oxidation-state-dependent O-O bond cleavage of meta-chloroperbenzoic acid to form an iron(IV)-oxo complex.
  • ACS Publications. (2018, December 28). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Organic Syntheses. (n.d.). The 12-l.
  • RSC Publishing. (n.d.). Efficient visible light mediated synthesis of quinolin-2(1H)
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones.
  • PMC. (2023, July 15).
  • ChemRxiv. (2023, February 16).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Proposed three-component approach for 2-quinolone synthesis.

Sources

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide. Its purpose is to provide in-depth troubleshooting advice and validated protocols to address common stability challenges encountered when this compound is in solution. Our approach is grounded in established principles of medicinal chemistry and analytical science to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: My experimental results are inconsistent, showing a loss of potency over a short period. Could this be a compound stability issue?

A: Yes, inconsistent results and a time-dependent loss of activity are classic indicators of compound degradation. Quinoline N-oxides, as a class, possess inherent chemical liabilities that can lead to degradation in solution.[1][2] The N-oxide functional group, while crucial for modulating the electronic properties and reactivity of the quinoline core,[3] introduces a potential site for chemical transformation. Factors such as solvent choice, pH, light exposure, and temperature can significantly influence the stability of your compound.[1] We strongly recommend preparing fresh solutions for each experiment or conducting a formal stability assessment of your stock solutions under your specific storage conditions.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A: For maximal stability, initial stock solutions should be prepared in a high-quality, anhydrous aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][4] These solvents are generally non-reactive towards the N-oxide moiety and the quinoline ring. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in photochemical reactions or act as a source of protons that may facilitate hydrolysis under certain conditions.[5] Aqueous working solutions should be prepared fresh from the organic stock immediately before use.

Q3: What are the optimal storage conditions for solutions of this compound?

A: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store stock solutions at -20°C or, preferably, -80°C.[1]

  • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Quinoline N-oxides are known to be photosensitive.[5]

  • Atmosphere: For highly sensitive applications or long-term storage, overlaying the solution with an inert gas like argon or nitrogen can prevent oxidative degradation.[1][6] The N-oxide itself can make the molecule susceptible to redox reactions.

Q4: What are the visual or analytical signs that my compound solution has degraded?

A: Degradation can manifest in several ways:

  • Visual Cues: A change in color (e.g., yellowing) or the appearance of turbidity or precipitate in a previously clear solution.

  • Analytical Cues (HPLC): When analyzing your sample by High-Performance Liquid Chromatography (HPLC), signs of degradation include a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products, and a potential shift in the retention time of the parent peak if the degradant co-elutes.[1]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and resolving specific problems encountered during experimentation.

Issue 1: Emergence of Unexpected Peaks in HPLC/LC-MS Analysis
  • Plausible Cause: This is a direct indication of compound degradation or the presence of impurities in the starting material. The N-O bond in heteroaromatic N-oxides is relatively weak and can be cleaved under various conditions, leading to the formation of new chemical entities.[2]

  • Troubleshooting Steps:

    • Run a Time-Zero Control: Analyze a freshly prepared solution immediately after dissolution. This serves as your baseline chromatogram.

    • Re-analyze Stored Solution: Analyze your stored stock or working solution and compare the chromatogram to the time-zero control. The appearance of new peaks or a reduction in the main peak's area confirms degradation over time.

    • Conduct a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light) to understand its degradation profile. This proactive approach helps identify potential degradants before they confound your experimental results. (See Protocol 1 for methodology).

Issue 2: Precipitate Forms in Aqueous Working Solution
  • Plausible Cause: This issue typically arises from two sources: (1) Poor aqueous solubility of the compound, or (2) The degradation product is less soluble than the parent compound.

  • Troubleshooting Steps:

    • Verify Solubility Limits: Determine the maximum solubility of your compound in the specific aqueous buffer system you are using. It is possible you are exceeding this limit.

    • Adjust Co-Solvent Concentration: If permissible in your assay, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final working solution can help maintain solubility. Be mindful of the co-solvent tolerance of your biological system.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate. Dissolve it in an organic solvent and analyze by HPLC or LC-MS to determine if it is the parent compound or a degradant.

Data Presentation & Summary

For clarity, key stability-related parameters are summarized below. These are based on general principles for quinoline N-oxides and should be validated for your specific experimental context.

Table 1: Recommended Solvents & Storage Conditions

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO or DMFAprotic, non-reactive solvents minimize degradation pathways.[1][4]
Storage Temperature -20°C (short-term) or -80°C (long-term)Lower temperatures significantly slow the rate of chemical degradation.[1]
Light Exposure Protect from light (use amber vials)Prevents photodegradation, a known liability for quinoline N-oxides.[1][5]
Atmosphere Store under inert gas (Ar, N₂)Prevents oxidation.[6]
Freeze-Thaw Cycles Minimize; aliquot stock solutionsRepeated freezing and thawing can introduce moisture and accelerate degradation.[1]
Experimental Protocols

These protocols provide a validated framework for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This study is essential for identifying the intrinsic stability of the molecule and its likely degradation pathways. The goal is to achieve 5-20% degradation.[1]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate, appropriately labeled vials.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidative Stress: 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Stress: Keep the stock solution (in a sealed vial) in an oven at 60°C.

    • Photolytic Stress: Expose the stock solution (in a quartz cuvette or clear vial) to a photostability chamber according to ICH Q1B guidelines.[5]

    • Control: Mix 1 mL of stock with 1 mL of the analysis solvent (e.g., water or buffer).

  • Incubation: Incubate all solutions (except the photolytic sample) at room temperature or slightly elevated (e.g., 40°C) if the reaction is slow.

  • Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acid hydrolysis samples with an equivalent amount of 0.1 M NaOH and the base hydrolysis samples with 0.1 M HCl.[1]

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A validated HPLC method is critical to separate the parent compound from all potential degradation products.

  • Column Selection: A C18 reverse-phase column is a standard starting point.

  • Mobile Phase Optimization:

    • Start with a gradient elution method using water (with 0.1% formic acid or trifluoroacetic acid) as Mobile Phase A and acetonitrile or methanol (with the same modifier) as Mobile Phase B.

    • Run the stressed samples from Protocol 1. Adjust the gradient profile to achieve baseline separation between the parent peak and all degradant peaks.

  • Detector: Use a Photodiode Array (PDA) detector. This is crucial for method validation.

  • Method Validation:

    • Specificity: The key validation parameter. Use the PDA detector to perform peak purity analysis on the parent compound peak in the presence of its degradants. A pure peak confirms that no degradation products are co-eluting.[1]

    • Linearity, Accuracy, Precision: Perform standard validation experiments to ensure the method is reliable for quantification.

Visualizations: Workflows and Degradation Pathways
Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in DMSO) prep_fresh Prepare Fresh Dilution (Time-Zero Control) prep_stock->prep_fresh acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid base Base Hydrolysis (0.1 M NaOH) prep_stock->base oxidation Oxidation (3% H₂O₂) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal photo Photolysis (ICH Q1B) prep_stock->photo hplc Analyze All Samples by Stability-Indicating HPLC-PDA prep_fresh->hplc Inject Immediately neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Compare Chromatograms & Quantify Degradation hplc->data

Caption: Workflow for a forced degradation stability study.

Conceptual Degradation Pathways

G cluster_products Potential Degradation Products Parent 5-Acetyl-8-(phenylmethoxy)- 2-quinoline N-Oxide Reduced Deoxygenated Parent (Quinoline Derivative) Parent->Reduced Reduction (Reductants, Metals) Hydrolyzed Hydrolysis Product (e.g., Ring Opening) Parent->Hydrolyzed Hydrolysis (Strong Acid/Base) Photo Photochemical Rearrangement Product Parent->Photo Photolysis (UV/Vis Light)

Caption: Potential degradation routes for a quinoline N-oxide.

References
  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Comparative stability analysis of quinidine and Quinidine N-oxide. Benchchem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • 5-Acetyl-8-(phenylmethoxy)-2-quinolinone CAS#: 93609-84-8. ChemicalBook.
  • Part III.* 8-Hydroxyquinoline N-Oxide. Indian Academy of Sciences.
  • 5-Acetyl-8-(phenylmethoxy)quinoline | 26872-48-0. Benchchem.
  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme.
  • This compound. AK Scientific, Inc..
  • 5-Acetyl-8-(benzyloxy)quinolin-2(1H). AK Scientific, Inc..
  • 5-Acetyl-8-(phenylmethoxy)-2-quinolinone | CAS 93609-84-8. Santa Cruz Biotechnology.
  • Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ResearchGate.

Sources

troubleshooting insolubility of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues related to the handling and application of this compound, with a primary focus on overcoming solubility challenges. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: A Chemist's Perspective

This compound is a substituted quinoline derivative. Its solubility is governed by the interplay of its constituent functional groups:

  • Quinoline N-Oxide Core: The quinoline ring system is inherently aromatic and relatively nonpolar. However, the N-oxide group introduces a degree of polarity and a potential hydrogen bond acceptor site, which can slightly enhance aqueous solubility compared to the parent quinoline. The nitrogen in the quinoline ring is weakly basic, meaning its protonation state and, consequently, its solubility can be influenced by pH.[1][2]

  • 5-Acetyl Group: This electron-withdrawing group can participate in dipole-dipole interactions and may slightly increase the molecule's polarity.

  • 8-(Phenylmethoxy) Group: Also known as a benzyloxy group, this is a bulky and largely nonpolar substituent that significantly contributes to the lipophilicity of the molecule, potentially reducing its solubility in aqueous solutions.[3]

The combination of a large nonpolar benzyloxy group with a mostly aromatic core suggests that the compound will likely exhibit poor solubility in water and other polar protic solvents, while showing better solubility in polar aprotic and some organic solvents.

Frequently Asked Questions (FAQs) - Solubility and Handling

Q1: I am having trouble dissolving this compound. What is the recommended starting solvent?

Based on the chemical structure and data from closely related analogs, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4] A similar compound, 5-acetyl-8-(phenylmethoxy)-2-quinolinone, is reported to be soluble in DMSO.[4]

  • Expert Insight: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. For many researchers, it is the default starting point for compounds with unknown solubility.[5]

Q2: My experimental system is not compatible with DMSO. What are some alternative organic solvents to try?

If DMSO is not an option, a systematic approach using other common laboratory solvents is advised. Test solubility in small, incremental amounts of the compound.

Solvent CategoryRecommended SolventsRationale & Considerations
Polar Aprotic Dimethylformamide (DMF)Similar to DMSO in its ability to dissolve a wide range of organic compounds.
Chlorinated Dichloromethane (DCM), ChloroformOften used in the synthesis and purification of quinoline N-oxides, suggesting good solubility.[6][7]
Alcohols Ethanol, MethanolThe related compound, 5-acetyl-8-(phenylmethoxy)-2-quinolinone, is slightly soluble in methanol with heating.[4] These may require warming to be effective.
Ethers Tetrahydrofuran (THF)A less polar option that may be effective for some organic molecules.

Q3: Can I use aqueous buffers to dissolve the compound?

Direct dissolution in aqueous buffers is expected to be very low due to the compound's lipophilic nature. For experiments requiring an aqueous solution, a "solvent-out" method is recommended. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO, and then dilute this stock solution into your aqueous buffer.[5] Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.

Q4: Does pH modification help in dissolving this compound?

Yes, pH can influence the solubility of quinoline derivatives.[1][2] Since the quinoline nitrogen is weakly basic, lowering the pH with a dilute acid (e.g., 0.1 N HCl) may lead to protonation of the nitrogen, forming a more soluble salt. However, the N-oxide functionality may alter this behavior. It is recommended to test pH modification on a small scale. Be cautious, as prolonged exposure to strong acids or bases could potentially lead to degradation of the compound.

Q5: What is the role of heating and sonication in dissolving the compound?

Gentle heating and sonication can significantly aid in the dissolution of stubborn compounds by providing the necessary energy to overcome the crystal lattice energy.

  • Heating: Gently warm the solution (e.g., to 37-50°C). Avoid excessive or prolonged heating, which could cause degradation. Always monitor for any color changes that might indicate decomposition.

  • Sonication: Use a bath sonicator to provide mechanical agitation, which can help break up solid aggregates and enhance solvent penetration.

Troubleshooting Workflow for Insolubility

If you are encountering persistent solubility issues, follow this systematic workflow. Start with small-scale tests before committing a large amount of your compound.

Caption: A stepwise guide to troubleshooting the insolubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out a small amount of this compound (e.g., 2.93 mg for 1 mL of a 10 mM solution; MW = 293.32 g/mol ).

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the compound.

  • Dissolution: Vortex the vial for 30-60 seconds. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 50°C) can be applied if necessary.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Prepare Stock: Start with a concentrated stock solution in DMSO (e.g., 10 mM from Protocol 1).

  • Dilution: Serially dilute the DMSO stock solution to an intermediate concentration if a large dilution factor is required.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed (if applicable) aqueous buffer. Pipette the stock solution directly into the buffer with gentle vortexing or inversion to ensure rapid mixing and prevent precipitation.

    • Causality Note: Adding the concentrated organic stock to the aqueous buffer, rather than the other way around, helps to quickly disperse the compound and minimize localized high concentrations that can lead to precipitation.

References

  • RSC. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. [Link]

  • ResearchGate. (n.d.). Development of 8-benzyloxy-substituted quinoline ethers and evaluation of their antimicrobial activities. [Link]

  • MDPI. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. [Link]

  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. [Link]

  • Acta Chemica Scandinavica. (1967). VIII. The Formation of Benz [d]-1,3-oxazepines in the Photolysis of Quinoline N-Oxides in Solution. [Link]

  • MDPI. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. [Link]

  • ACS Omega. (2019). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-acylated quinoline N-oxides. [Link]

  • Pharmaffiliates. (n.d.). 5-Acetyl-8-(benzyloxy)quinoline N-Oxide. [Link]

  • ResearchGate. (n.d.). Common methods for oxidizing pyridines/quinolines and reducing N-oxides. [Link]

  • IUPAC. (n.d.). Solubility Data Series. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

Sources

how to prevent degradation of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and address potential stability issues during your experiments. Our guidance is grounded in the established chemistry of quinoline N-oxides and general principles of drug degradation analysis.

Introduction: Understanding the Stability of this compound

This compound is a complex heterocyclic compound with several functional groups that can influence its stability. The quinoline N-oxide moiety is known to be susceptible to degradation under various conditions, including exposure to light, heat, and certain chemical environments. The acetyl and phenylmethoxy substituents on the quinoline ring can further modulate its reactivity. This guide will help you navigate the potential challenges of working with this compound and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound degradation. The N-oxide functional group in your molecule can be particularly labile. Factors such as the age of your stock solution, storage conditions (temperature and light exposure), and the pH of your experimental buffer can all contribute to degradation. We recommend preparing fresh solutions for each experiment and performing a quick purity check via HPLC if you suspect degradation.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on the structure of this compound, the primary degradation pathways are likely to be:

  • Photodegradation: Quinoline N-oxides are known to be sensitive to light, especially UV radiation.[1][2] This can lead to deoxygenation (loss of the N-oxide oxygen) or other complex rearrangements.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of the N-oxide group and potentially other sensitive parts of the molecule.[3][4]

  • Hydrolysis: The ester-like character of the N-oxide bond can make it susceptible to hydrolysis under strongly acidic or basic conditions. The acetyl group could also be a site for hydrolysis.

  • Oxidative Degradation: While the N-oxide is already an oxidized form of the quinoline nitrogen, further oxidation of the aromatic rings or the benzylic ether is possible in the presence of strong oxidizing agents.[4]

Q3: How should I store my solid compound and stock solutions of this compound?

A3: To minimize degradation, we recommend the following storage conditions:

FormStorage ConditionRationale
Solid Compound Store at 2-8°C in a tightly sealed, amber-colored vial, under an inert atmosphere (e.g., argon or nitrogen).Protects from heat, light, moisture, and oxidation.
Stock Solutions Prepare fresh before use. If short-term storage is necessary, store in an amber-colored vial at -20°C or -80°C.Minimizes degradation in solution. Freezing slows down chemical reactions.

Q4: What solvents are recommended for dissolving this compound?

A4: The choice of solvent can impact stability. We recommend using aprotic solvents such as DMSO or DMF for preparing concentrated stock solutions. For aqueous experimental buffers, it is crucial to determine the compound's stability at the desired pH and temperature. A preliminary stability study in your chosen buffer is highly recommended.

Q5: Are there any common excipients that are known to be incompatible with quinoline N-oxides?

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Loss of Compound Potency or Activity Over Time
  • Probable Cause: Degradation of this compound in your stock solution or experimental setup.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before your experiment.

    • Verify Stock Solution Purity: If you must use a previously prepared stock solution, verify its purity and concentration using a validated analytical method like HPLC-UV.

    • Control Experimental Conditions:

      • Protect your experimental setup from light by using amber-colored plates or covering them with aluminum foil.[2][10]

      • Maintain a constant and appropriate temperature for your experiment.

      • Ensure the pH of your buffer is within a stable range for the compound.

    • Conduct a Forced Degradation Study: To understand the compound's stability under your specific experimental conditions, perform a forced degradation study (see Protocol 1).

Issue 2: Appearance of Unexpected Peaks in Chromatograms
  • Probable Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the New Peaks: Use LC-MS to determine the mass of the unknown peaks.[1][11] Common degradation products of N-oxides include the deoxygenated parent compound (loss of 16 Da).

    • Perform a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[3][12] This will help in identifying the unknown peaks in your experimental samples.

    • Optimize Chromatographic Method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products. A stability-indicating method should be developed and validated.

Issue 3: Poor Solubility or Precipitation in Aqueous Buffers
  • Probable Cause: The compound may have limited aqueous solubility, which can be further affected by the pH of the buffer.

  • Troubleshooting Steps:

    • Determine the pKa: Knowing the pKa of the compound will help in selecting a buffer pH where the compound is most soluble.

    • Use Co-solvents: If solubility in purely aqueous buffers is an issue, consider using a co-solvent such as DMSO or ethanol. However, be mindful of the potential impact of the co-solvent on your experiment and the compound's stability. The final concentration of the organic solvent should be kept to a minimum and be consistent across all experiments.

    • pH Adjustment: Systematically vary the pH of your buffer to find the optimal range for solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.[3][12]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Heat the stock solution at 80°C in a controlled oven.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., a photostability chamber with UV and visible light).

3. Sampling and Analysis:

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method. Peak purity analysis using a PDA detector is recommended.

  • Use LC-MS to identify the major degradation products.

Protocol 2: HPLC Method for Purity Assessment

This is a general starting point for developing a stability-indicating HPLC method. Optimization will be required.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions. A typical starting point could be 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan)

Visualizing Degradation and Experimental Workflow

Potential Degradation Pathways

A 5-Acetyl-8-(phenylmethoxy)- 2-quinoline N-Oxide B Deoxygenation Product (Loss of Oxygen) A->B Heat/Light C Hydrolysis Products (e.g., cleavage of ether or acetyl group) A->C Acid/Base D Photodegradation Products (Rearrangements) A->D Light (UV/Vis) E Oxidative Products (Further oxidation) A->E Oxidizing Agents cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox therm Thermal (80°C) prep->therm photo Photolytic (UV/Vis Light) prep->photo sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample ox->sample therm->sample photo->sample hplc HPLC-UV/PDA Analysis sample->hplc ms LC-MS for Identification hplc->ms

Caption: Experimental workflow for a forced degradation study.

References

  • Miao, S., et al. (2008). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Journal of Mass Spectrometry, 43(3), 379-390.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(8), 3641-3649.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Wang, Z., et al. (2013). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2013, 856852.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Hamane, A., et al. (2017). The Reaction of Quinoline N-Oxide with N,N-Diethylthiocarbamoyl Chloride. Chemical and Pharmaceutical Bulletin, 65(1), 101-105.
  • Gupta, K. R., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemistry, 31(10), 2213-2224.
  • Clere, C. I., et al. (2000). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Journal of Heterocyclic Chemistry, 37(4), 849-854.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

  • Thiebaud, N., et al. (2013). Representative HPLC profiles of quinoline metabolites formed in vitro by rat hepatic and olfactory microsomes. PLoS ONE, 8(3), e59547.
  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • Duffield, A. M., et al. (1972). Thermal Fragmentation of Quinoline and Isoquinoline N-Oxides in the Ion Source of a Mass Spectrometer. Acta Chemica Scandinavica, 26, 2423-2430.
  • Knochel, P., et al. (2012). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. Synthesis, 44(21), 3345-3350.
  • Reddy, V. P., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 474-482.
  • National Center for Biotechnology Information. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. [Link]

  • Journal of Chemical Education. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Pharmaceutical Technology. (2022). Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. [Link]

  • YouTube. (2020). Reactions of Quinoline. [Link]

  • ACS Publications. (1942). The Chemistry of Quinolines. Chemical Reviews, 31(1), 1-141.
  • PharmaQuesT. (n.d.). DRUG-EXCIPIENT COMPATIBILITY STUDIES. [Link]

  • PubMed. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. [Link]

  • PharmaQuesT. (n.d.). DRUG-EXCIPIENT COMPATIBILITY STUDIES. [Link]

  • ResearchGate. (2023). (PDF) Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. [Link]

  • ResearchGate. (2002). Microbial degradation of quinoline (as proposed by Boyd et al. 1993; Kilbane et al. 2000; Pereira et al. 1987; Shukla 1986). [Link]

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • SpectraBase. (n.d.). Quinoline N-oxide - Optional[15N NMR] - Chemical Shifts. [Link]

  • ResearchGate. (1990). (PDF) Microbial degradation of quinoline and methylquinolines. [Link]

  • ResearchGate. (2019). Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV. [Link]

  • National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • ResearchGate. (2002). 1 H NMR data of NMMO and major NMMO degradation products. [Link]

  • Heterocycles. (1974).
  • ResearchGate. (2009). Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. [Link]

  • RSC Publishing. (2019). TsCl-promoted thiolation of quinoline N-oxides with thiophenols. Organic & Biomolecular Chemistry, 17(3), 514-518.

Sources

Technical Support Center: Overcoming Resistance to Quinoline N-Oxide Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline N-oxide compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cellular resistance. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding resistance to quinoline N-oxide compounds.

Q1: My quinoline N-oxide compound is showing decreased efficacy in my cancer cell line over time. What is the likely cause?

A1: The most probable cause is the development of multidrug resistance (MDR). A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as efflux pumps to actively remove the compound from the cell, thereby reducing its intracellular concentration and effectiveness.[1][2] Other contributing factors can include alterations in the drug's molecular target, activation of pro-survival signaling pathways, or changes in cellular metabolism.[2]

Q2: How can I confirm if P-glycoprotein (P-gp) overexpression is the cause of resistance in my cell line?

A2: Several well-established methods can be used to determine if your resistant cell line is overexpressing P-gp:

  • Western Blotting: This technique allows for the quantification of P-gp protein levels in your resistant cell line compared to the parental, sensitive cell line.[2]

  • Immunofluorescence: This method helps visualize the localization and expression level of P-gp on the cell membrane.[2]

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line is a strong indicator of increased P-gp activity.[2]

Q3: What are the initial strategies to counteract P-gp-mediated resistance to my quinoline N-oxide compound?

A3: A common and effective initial approach is to co-administer your quinoline N-oxide compound with a known P-gp inhibitor, such as verapamil.[2] This can help restore the intracellular concentration of your drug and its cytotoxic effects. Additionally, the synthesis of novel quinoline derivatives designed to either evade or directly inhibit P-gp has shown significant promise in overcoming this form of resistance.[2][3]

Q4: Could autophagy be playing a role in the observed resistance to my quinoline N-oxide compound?

A4: Yes, autophagy can serve as a survival mechanism for cancer cells under the stress of chemotherapy.[2] Some quinoline-based drugs, such as chloroquine and its analogs, are known autophagy inhibitors. If your specific quinoline N-oxide compound does not inhibit autophagy, resistance could be mediated by the upregulation of this process. In such cases, co-treatment with an autophagy inhibitor could enhance the efficacy of your compound.[2]

Q5: My quinoline N-oxide compound induces apoptosis in sensitive cells, but this response is significantly reduced in resistant cells. What cellular pathways might be involved?

A5: A diminished apoptotic response in resistant cells often points to alterations in key signaling pathways that regulate cell survival and death. One critical pathway to investigate is the PI3K/Akt/mTOR pathway, which is a central regulator of cell proliferation, survival, and metabolism.[4] Its dysregulation is a frequent occurrence in many cancers. Some quinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[4] Another possibility is the generation of reactive oxygen species (ROS), as some quinoline derivatives induce apoptosis through this mechanism.[1]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Problem 1: Inconsistent IC50/GI50 Values in a Resistant Cell Line
Potential Cause Recommended Solution Scientific Rationale
Cell Line Instability Regularly verify the expression of resistance markers (e.g., P-gp) using Western Blot or qPCR. Consider re-deriving the resistant line if the phenotype is lost.The resistance phenotype may not be stable over multiple passages, leading to variability in drug response.
Inconsistent Drug Concentration Prepare fresh drug solutions for each experiment. Verify the solubility of your compound in the culture medium and consider using a different solvent if precipitation is observed.Degradation or precipitation of the compound in the culture medium will lead to inaccurate dosing and inconsistent results.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments.Cell density can influence growth rates and drug sensitivity, contributing to variability in IC50/GI50 values.
Problem 2: P-gp Inhibitor Fails to Sensitize Resistant Cells
Potential Cause Recommended Solution Scientific Rationale
Suboptimal Inhibitor Concentration Perform a dose-response experiment with the P-gp inhibitor to determine the optimal, non-toxic concentration for your specific cell line.The concentration of the P-gp inhibitor may be too low to effectively block the efflux of your quinoline N-oxide compound.
Alternative Resistance Mechanisms Investigate other potential resistance mechanisms beyond P-gp overexpression, such as target protein mutations or alterations in downstream signaling pathways.Resistance may be multifactorial. If inhibiting P-gp is ineffective, other mechanisms are likely at play.
P-gp Inhibitor Incompatibility Ensure the chosen P-gp inhibitor is compatible with your experimental system and does not have off-target effects that could interfere with the action of your quinoline N-oxide compound.Some inhibitors may have their own biological activities that could confound the results.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments.

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Activity

Objective: To functionally assess the activity of P-gp in resistant cancer cells by measuring the efflux of the fluorescent substrate Rhodamine 123.

Methodology:

  • Cell Seeding: Seed both parental (sensitive) and resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug/Inhibitor Treatment: Pre-incubate the cells with your quinoline N-oxide compound or a positive control P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.

  • Data Analysis: Compare the fluorescence intensity between the parental and resistant cell lines, as well as the effect of your compound and the P-gp inhibitor. Lower fluorescence in resistant cells indicates higher P-gp activity.

Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression

Objective: To quantify the expression level of P-gp protein in resistant versus sensitive cell lines.

Methodology:

  • Cell Lysis: Lyse an equal number of parental and resistant cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative expression of P-gp between the sensitive and resistant cell lines.

IV. Signaling Pathways and Experimental Workflows

Visual representations of key concepts and processes.

G cluster_0 P-gp Mediated Drug Efflux cluster_1 Overcoming Resistance Quinoline N-Oxide Quinoline N-Oxide Intracellular Intracellular Space Quinoline N-Oxide->Intracellular Enters Cell P-gp P-gp Extracellular Extracellular Space P-gp->Extracellular Efflux Intracellular->P-gp Binds P-gp_inhibited P-gp (Inhibited) Intracellular->P-gp_inhibited Binding Blocked P-gp Inhibitor P-gp Inhibitor P-gp Inhibitor->P-gp_inhibited

Caption: Mechanism of P-gp mediated resistance and its inhibition.

G Start Start Decreased Efficacy Decreased Efficacy of Quinoline N-Oxide Start->Decreased Efficacy Hypothesize Resistance Hypothesize Resistance Mechanism Decreased Efficacy->Hypothesize Resistance Test P-gp Assess P-gp Expression/Activity (Western, IF, Rhodamine 123) Hypothesize Resistance->Test P-gp P-gp Overexpressed? P-gp Overexpressed? Test P-gp->P-gp Overexpressed? Use P-gp Inhibitor Co-treat with P-gp Inhibitor P-gp Overexpressed?->Use P-gp Inhibitor Yes Investigate Other Mechanisms Investigate Alternative Mechanisms (Target Mutation, Autophagy, etc.) P-gp Overexpressed?->Investigate Other Mechanisms No Efficacy Restored? Efficacy Restored? Use P-gp Inhibitor->Efficacy Restored? Synthesize Novel Analogs Synthesize Novel Analogs to Evade Resistance Investigate Other Mechanisms->Synthesize Novel Analogs Efficacy Restored?->Investigate Other Mechanisms No Success Success Efficacy Restored?->Success Yes

Caption: Troubleshooting workflow for quinoline N-oxide resistance.

V. References

  • Ansari, M. F., et al. (2011). Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative. PubMed. Available at: [Link]

  • Li, W., et al. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. MDPI. Available at: [Link]

  • Zheng, C., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. Available at: [Link]

  • Abdel-Sattar, A. A. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

  • Kruschel, R. D., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2020). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. ResearchGate. Available at: [Link]

  • Kruschel, R. D., et al. (2020). Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Buzid, A., et al. (2025). Isoquinolinequinone N-oxides with diverging mechanisms of action induce collateral sensitivity against multidrug resistant cancer cells. PubMed. Available at: [Link]

  • Tran, T. B. N., et al. (2019). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. Available at: [Link]

  • Ilardi, E. A., & St. Denis, J. D. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. Available at: [Link]

  • Kruschel, R. D., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. PMC. Available at: [Link]

  • Aldred, K. J., et al. (2014). Mechanisms of Resistance to Quinolones. ResearchGate. Available at: [Link]

  • Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. Available at: [Link]

  • Kruschel, R. D., et al. (2019). Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. CORA. Available at: [Link]

  • Mateshonok, A. I., & Kliuchnikova, A. A. (2007). [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives]. PubMed. Available at: [Link]

  • de Paula, C. M. D., et al. (2018). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this compound.

Introduction

This compound is a substituted quinoline N-oxide of interest in medicinal chemistry and drug discovery. The introduction of the N-oxide functionality significantly increases the polarity of the molecule, which can present unique challenges during purification. This guide provides a structured approach to overcoming these challenges, ensuring the isolation of a highly pure product.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

I. Column Chromatography Issues

Question 1: My compound is streaking badly on the silica gel column. What is causing this and how can I fix it?

Answer: Streaking of polar, basic compounds like quinoline N-oxides on silica gel is a common problem. The primary cause is the acidic nature of silica gel, which can lead to strong interactions with the basic nitrogen of the quinoline ring system. This results in poor separation and band broadening.

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., dichloromethane/methanol). This will compete with your compound for binding to the acidic silanol groups, resulting in sharper peaks and improved separation.[1]

    • Ammonia: For very basic compounds, a solution of methanol saturated with ammonia (ammoniated methanol) can be used as the polar component of the mobile phase. However, be cautious as prolonged exposure to highly basic conditions can degrade silica gel.[2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds. Start with neutral alumina and if streaking persists, switch to basic alumina.

    • Amine-functionalized silica: This is an excellent, albeit more expensive, option that is specifically designed for the purification of basic compounds and often provides superior results.[1]

Question 2: I'm having trouble getting my compound to elute from the column, even with a high percentage of methanol in dichloromethane. What should I do?

Answer: this compound is a highly polar molecule due to the N-oxide and acetyl groups. If it is not eluting with standard solvent systems, you will need to increase the polarity of your mobile phase further.

Solutions:

  • Increase Methanol Concentration: Gradually increase the percentage of methanol in your dichloromethane mobile phase. You can go up to 20% or even higher. It is possible to elute highly polar compounds with up to 100% methanol from silica gel under neutral or acidic conditions.[2]

  • Consider a "HILIC" approach: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique used for the separation of very polar compounds. On bare silica, this involves using a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). While less common in flash chromatography, a mobile phase of dichloromethane with a small percentage of water and a larger percentage of methanol could be effective.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), add silica gel (2-3 times the weight of your crude product), and evaporate the solvent until you have a dry, free-flowing powder.

  • Column Packing: Dry pack the column with silica gel.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the column.

  • Elution: Start with a low polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane. If you have added triethylamine, ensure it is present in both solvents to maintain a constant concentration.

  • Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC).

Workflow for Troubleshooting Column Chromatography

start Crude Product tlc Run TLC to determine initial solvent system (e.g., DCM/MeOH) start->tlc column Perform Flash Column Chromatography tlc->column streaking Streaking observed? column->streaking no_elution Compound not eluting? streaking->no_elution No add_tea Add 0.1-1% Triethylamine to mobile phase streaking->add_tea Yes increase_polarity Increase % of polar solvent (Methanol) no_elution->increase_polarity Yes pure_product Pure Product no_elution->pure_product No add_tea->column use_alumina Switch to Alumina (neutral or basic) add_tea->use_alumina Still streaking use_alumina->column increase_polarity->column

Caption: Troubleshooting workflow for column chromatography.

II. Recrystallization Issues

Question 3: I'm trying to recrystallize my product, but it keeps "oiling out." What does this mean and how can I prevent it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than forming crystals. This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or when the cooling process is too rapid.

Solutions:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. You can insulate the flask to slow down the cooling rate.

  • Use a Different Solvent System: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3] Experiment with different solvent pairs. Good starting points for polar compounds include:

    • Ethanol/Water

    • Acetone/Water

    • Ethyl Acetate/Hexanes[4][5]

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled, saturated solution to induce crystallization.

Question 4: My recrystallized product is still impure. What can I do to improve the purity?

Answer: If a single recrystallization does not yield a product of sufficient purity, you may need to perform a second recrystallization or pre-treat the crude material.

Solutions:

  • Second Recrystallization: Perform another recrystallization using the same or a different solvent system.

  • Activated Carbon Treatment: If your product has colored impurities, you can try treating a hot solution of your compound with a small amount of activated carbon. The carbon will adsorb the colored impurities, and you can then filter it out before allowing the solution to cool and crystallize.

  • Pre-purification by Chromatography: For very impure samples, it may be necessary to first perform a quick column chromatography "plug" to remove the bulk of the impurities before proceeding with recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and with heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Decision Tree for Purification Strategy

start Crude Product tlc_analysis TLC Analysis start->tlc_analysis complexity How many spots? tlc_analysis->complexity one_major One major spot with minor impurities complexity->one_major ~1-2 multiple_spots Multiple spots of similar intensity complexity->multiple_spots >2 recrystallization Attempt Recrystallization one_major->recrystallization column_chrom Perform Column Chromatography multiple_spots->column_chrom purity_check Check Purity (TLC, NMR) recrystallization->purity_check column_chrom->purity_check is_pure Is it pure? purity_check->is_pure is_pure->recrystallization No, from Column is_pure->column_chrom No, from Recrystallization pure_product Pure Product is_pure->pure_product Yes

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: The impurities will depend on the synthetic route used. Assuming the N-oxide was prepared by the oxidation of 5-Acetyl-8-(phenylmethoxy)-quinoline with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), the most common impurities are:

  • Unreacted Starting Material: 5-Acetyl-8-(phenylmethoxy)-quinoline.

  • Oxidizing Agent Byproduct: If m-CPBA is used, meta-chlorobenzoic acid will be a major byproduct.[6]

  • Over-oxidation Products: Although less common, it is possible to have byproducts from the oxidation of other functional groups in the molecule.

Impurity Profile and TLC Analysis

CompoundStructurePolarityExpected Rf
5-Acetyl-8-(phenylmethoxy)-quinoline (Starting Material)QuinolineLess PolarHigher
This compound (Product)Quinoline N-OxideMore PolarLower
meta-Chlorobenzoic Acid (Byproduct)Carboxylic AcidVery PolarVery Low (may streak)

Q2: How can I effectively monitor the progress of my purification using Thin-Layer Chromatography (TLC)?

A2: TLC is an indispensable tool for monitoring your purification. Here are some key tips:

  • Solvent System: A good starting point for developing a TLC solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH). A 95:5 DCM/MeOH mixture is often a good starting point for quinoline N-oxides.

  • Visualization:

    • UV Light (254 nm): As a highly conjugated aromatic system, your compound and many likely impurities will be UV active and appear as dark spots on a fluorescent TLC plate.[7][8] This should be your primary method of visualization as it is non-destructive.

    • Iodine Chamber: This is a good general stain for most organic compounds and will show your product as a brown spot.[9]

    • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized. It will likely stain your product and any unreacted starting material.[9]

  • Co-spotting: To definitively identify your product spot, co-spot your crude reaction mixture with the starting material on the same TLC plate. The spot corresponding to the starting material should diminish as the reaction progresses, and a new, more polar spot (your N-oxide product) should appear.

Q3: What is the expected stability of this compound?

  • pH Stability: N-oxides can be sensitive to strongly acidic or basic conditions. It is generally advisable to maintain neutral conditions during workup and purification.

  • Light Sensitivity: Some aromatic N-oxides can be light-sensitive.[10] It is good practice to store the compound in an amber vial and protect it from direct light.

  • Thermal Stability: While generally stable at room temperature, prolonged heating, especially in the presence of trace metals or acids, could potentially lead to deoxygenation or rearrangement reactions.

Q4: I have a pure sample of my compound. What are the best storage conditions?

A4: For long-term storage, it is recommended to keep your pure this compound in a tightly sealed amber vial, under an inert atmosphere (e.g., argon or nitrogen), and stored in a refrigerator (2-8 °C).

References

  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. Available at: [Link]

  • Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. Available at: [Link]

  • TLC Visualization Methods. Available at: [Link]

  • Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. ResearchGate. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. Available at: [Link]

  • Solvent Choice. University of York, Chemistry Teaching Labs. Available at: [Link]

  • Quinoline compounds and process of making same. Google Patents.
  • Thin Layer Chromatography. Available at: [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Available at: [Link]

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC - NIH. Available at: [Link]

  • How can i purify N-oxides on column chromatography? ResearchGate. Available at: [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journals. Available at: [Link]

  • TLC Visualization Reagents. EPFL. Available at: [Link]

  • m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? Chemistry Stack Exchange. Available at: [Link]

  • High-purity quinoline derivative and method for manufacturing same. Google Patents.
  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

  • (12) United States Patent (10) Patent No.: US 8,232,265 B2. Googleapis.com. Available at: [Link]

  • A process for the preparation of 5-(haloacetyl)-8-(substituted oxy)-(1H)-quinolin-2-ones. Google Patents.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Photochemistry of Aromatic N‐Oxides in Water Probed by Time‐Resolved X‐ray Absorption Spectroscopy. ResearchGate. Available at: [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

  • Part III.* 8-Hydroxyquinoline N-Oxide. Available at: [Link]

  • Method for synthesizing 8-hydroxyquinoline. Google Patents.
  • Photochemical Studies. XVI. Photolysis of Phenylquinoline N-Oxides in Solution. A Novel Light-Induced Reaction. Solvent Influenc. SciSpace. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • Synthesis method of 8-hydroxyquinoline. Google Patents.
  • Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts. ChemRxiv. Available at: [Link]

  • Synthesis of 8-acylated quinoline N-oxides. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing byproduct formation and maximizing yield and purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of quinoline N-oxides is a crucial transformation in medicinal chemistry, as the N-oxide moiety can modulate the biological activity and pharmacokinetic properties of the parent molecule.[1][2] The target compound, this compound, is a key intermediate in the preparation of phenylethanolamine derivatives, which are potent β2 adrenoreceptor agonists.[3] However, the N-oxidation of the substituted quinoline core presents several challenges, including competing side reactions that lead to a range of impurities. This guide provides direct answers to common issues encountered during this process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a mechanistic explanation for the issue and actionable steps for remediation.

Question 1: My reaction shows significant starting material, 5-Acetyl-8-(phenylmethoxy)quinoline, even after prolonged reaction times. What are the primary causes of incomplete conversion?

Answer: Incomplete N-oxidation is a frequent issue stemming from insufficient oxidant activity, steric hindrance, or suboptimal reaction conditions. The nitrogen lone pair in the quinoline ring acts as a nucleophile, attacking the oxidizing agent.[4] If this process is inefficient, the reaction will stall.

Causality and Mitigation Strategies:

  • Insufficient Oxidant Reactivity: The choice and amount of oxidizing agent are critical. While hydrogen peroxide is a common choice, its reactivity can be insufficient without proper activation. Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are generally more reactive but can also be less selective.

    • Protocol: If using hydrogen peroxide in acetic acid, ensure the temperature is maintained appropriately (e.g., 65-75°C) to facilitate the in situ formation of peracetic acid.[5] Consider increasing the equivalents of H₂O₂ incrementally. If using m-CPBA, ensure it is fresh and has a high percentage of active oxygen.

  • Steric Hindrance: The bulky phenylmethoxy (benzyloxy) group at the 8-position can sterically hinder the approach of the oxidizing agent to the nitrogen atom. This effect can slow down the reaction rate compared to unsubstituted quinoline.

    • Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome this steric barrier. However, this must be balanced against the risk of byproduct formation (see below). Extending the reaction time is another viable strategy.

  • Solvent Effects: The solvent plays a crucial role in solubilizing the substrate and modulating the oxidant's reactivity.

    • Recommendation: Glacial acetic acid is often used as it acts as both a solvent and a catalyst for oxidation with H₂O₂.[5] For m-CPBA, chlorinated solvents like dichloromethane (DCM) or chloroform are common. Ensure your starting material is fully dissolved at the reaction temperature.

Question 2: I am observing a significant byproduct that appears to be de-benzylated, 5-Acetyl-8-hydroxyquinoline N-Oxide. What causes this, and how can it be prevented?

Answer: The formation of the 8-hydroxy byproduct is due to the cleavage of the phenylmethoxy (benzyl ether) group. This is a common side reaction under either harsh acidic or oxidative conditions. The benzyl group is particularly labile and can be cleaved through various mechanisms.

Causality and Mitigation Strategies:

  • Acid-Catalyzed Cleavage: If using a strong acid or high concentrations of acetic acid at elevated temperatures, protonation of the ether oxygen can initiate cleavage.

    • Solution: Minimize the reaction temperature and time. Avoid the use of strong mineral acids. If using acetic acid, use the minimum amount necessary to facilitate the reaction.

  • Oxidative Cleavage: Some oxidizing agents, particularly under forcing conditions, can attack the benzylic C-H bonds of the phenylmethoxy group, leading to cleavage.

    • Recommendation: Switch to a milder, more selective oxidizing agent. While m-CPBA is effective for N-oxidation, it can also participate in other oxidation reactions.[6] A carefully controlled reaction with hydrogen peroxide and acetic acid at the lowest effective temperature is often preferred to maintain the integrity of the benzyl ether.[5] Monitoring the reaction closely by TLC or LC-MS and stopping it as soon as the starting material is consumed is crucial.

Question 3: My product is contaminated with byproducts formed from reactions at the C2 and C4 positions of the quinoline ring. Why does this occur?

Answer: The introduction of the N-oxide group significantly alters the electronic properties of the quinoline ring. The oxygen atom is strongly electron-withdrawing via induction but can also act as a π-electron donor through resonance. This activation makes the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.[7]

Causality and Mitigation Strategies:

  • Nucleophilic Attack: If your reaction mixture contains nucleophiles (e.g., water, acetate, or the conjugate base of the peroxyacid), they can attack the C2 or C4 positions of the activated N-oxide intermediate. This can lead to the formation of quinolinone-type byproducts or other substituted quinolines.

    • Solution: Run the reaction under anhydrous conditions where possible, especially if using reagents other than aqueous hydrogen peroxide. The choice of activating agent is also key. For instance, in some functionalization reactions, an anhydride is used to activate the N-oxide, which then undergoes nucleophilic attack.[8] Ensure your reaction conditions are tailored specifically for N-oxidation and not for subsequent functionalization.

  • Rearrangement Reactions: Quinoline N-oxides can undergo rearrangement reactions, especially under photochemical or harsh thermal conditions, to form compounds like benzoxazepines, which can then isomerize to N-acylindoles.[9]

    • Recommendation: Protect the reaction from light, especially UV sources. Maintain careful temperature control and avoid excessive heating, which could provide the energy for unintended rearrangement pathways.

Question 4: I am struggling to purify the final product. The N-oxide has a similar polarity to the starting material, and some byproducts are difficult to separate.

Answer: Purification is often challenging due to the polar N-oxide group, which can cause streaking on silica gel, and the similar retention factors (Rf) of the product and unreacted starting material.

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, the first step is to neutralize the acidic solvent (e.g., acetic acid) carefully with a base like sodium carbonate or sodium bicarbonate solution. The product can then be extracted into an organic solvent like DCM or ethyl acetate.

  • Removal of Unreacted Starting Material: The basicity of the quinoline nitrogen is significantly reduced upon N-oxidation. This difference can be exploited. Washing the organic extract with a dilute acid solution (e.g., 1M HCl) may selectively extract the more basic starting quinoline, leaving the N-oxide product in the organic phase. This must be done carefully to avoid hydrolysis of the N-oxide.

  • Chromatography:

    • Column Choice: Standard silica gel is often effective. If streaking is severe, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia. Alternatively, using neutral alumina can sometimes yield better results for polar, basic compounds.

    • Solvent System: A gradient elution is typically most effective. Start with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., Ethyl Acetate, then transitioning to Ethyl Acetate/Methanol or DCM/Methanol). This will help separate the less polar starting material from the more polar N-oxide product and highly polar byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control for a clean synthesis?

A1: The three most critical parameters are Temperature, Reaction Time, and Stoichiometry of the Oxidant.

  • Temperature: Must be high enough for an efficient reaction rate but low enough to prevent degradation of the benzyl ether and minimize other side reactions. Start with literature recommendations (e.g., 65-75°C for H₂O₂/AcOH) and optimize.[5]

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS. Prolonged reaction times at elevated temperatures increase the risk of byproduct formation. Quench the reaction as soon as the starting material is consumed.

  • Oxidant Stoichiometry: Using a large excess of the oxidizing agent can lead to over-oxidation and byproduct formation. Start with a modest excess (e.g., 1.5-3.0 equivalents) and adjust based on reaction monitoring.

Q2: Which oxidizing agents are recommended for this synthesis, and what are their pros and cons?

A2: The most common choices are hydrogen peroxide and m-CPBA.

Oxidizing AgentProsCons
Hydrogen Peroxide (H₂O₂) / Acetic Acid Inexpensive, environmentally benign (byproduct is water), generally good for simple N-oxidations.[6]Requires heating, which can promote side reactions; may have slower reaction rates.[5]
m-Chloroperoxybenzoic acid (m-CPBA) Highly reactive, often works at lower temperatures, effective for less reactive substrates.[4]More expensive, less atom-economical, can be less selective and may oxidize other functional groups.[6]
Other Peroxyacids (e.g., Peracetic Acid) Similar to m-CPBA in reactivity.Can be less stable and may require in situ preparation.

Q3: What analytical techniques are best for monitoring reaction progress and identifying byproducts?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): The quickest and most common method for monitoring the disappearance of the starting material and the appearance of the product. The N-oxide product should have a lower Rf (be more polar) than the starting quinoline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It provides separation of components (LC) and their mass-to-charge ratios (MS). This allows you to confirm the mass of your desired product and get the exact masses of any byproducts, which is invaluable for identifying their structures (e.g., confirming de-benzylation by observing the corresponding mass loss).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can show the conversion ratio by integrating characteristic peaks of the starting material and product. It is also the definitive method for structural elucidation of the final purified product and any isolated byproducts.

Visualizations and Workflows

Reaction and Byproduct Pathways

The following diagram illustrates the desired N-oxidation pathway and the potential formation of major byproducts.

G cluster_main Desired Reaction Pathway cluster_byproducts Potential Byproduct Pathways SM 5-Acetyl-8-(phenylmethoxy)quinoline Product 5-Acetyl-8-(phenylmethoxy) -2-quinoline N-Oxide SM->Product N-Oxidation (e.g., H₂O₂/AcOH) BP1 5-Acetyl-8-hydroxyquinoline N-Oxide Product->BP1 Acid/Oxidative Cleavage BP2 Ring-Opened Products (e.g., Quinolinic Acids) Product->BP2 Over-Oxidation BP3 C2/C4 Substituted Byproducts Product->BP3 Nucleophilic Attack

Caption: Desired N-oxidation pathway and common side reactions.

Experimental Optimization Workflow

This workflow provides a systematic approach to optimizing the reaction conditions to maximize product yield and minimize impurities.

G cluster_troubleshoot Troubleshooting Loops Start Start: Baseline Experiment (e.g., H₂O₂/AcOH, 70°C, 4h) Monitor Monitor by LC-MS: - % Conversion - % Product - % Byproducts Start->Monitor Decision Outcome Acceptable? Monitor->Decision End End: Optimized Protocol Decision->End Yes LowConv Low Conversion: - Increase Temp/Time - Increase Oxidant Eq. - Change Oxidant (m-CPBA) Decision->LowConv No (Low Conversion) HighBP High Byproducts: - Decrease Temp/Time - Decrease Oxidant Eq. - Change Solvent Decision->HighBP No (High Byproducts) Purify Purification Issues: - Adjust Workup (Acid Wash) - Screen Columns (Silica, Alumina) - Optimize Eluent System Decision->Purify No (Purification Difficulty) LowConv->Start Re-run HighBP->Start Re-run Purify->Start Re-run with new workup

Sources

Technical Support Center: Synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this and related quinoline N-oxide compounds.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the N-Oxide Product

Question: I have followed the general procedure for the N-oxidation of 5-Acetyl-8-(phenylmethoxy)quinoline using m-CPBA, but I am observing a low yield of the desired N-oxide, or in some cases, no product at all. What are the potential reasons for this, and how can I improve the outcome?

Answer:

Several factors can contribute to a low yield of this compound. Here is a breakdown of potential causes and corresponding troubleshooting steps:

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The oxidation of quinolines to their N-oxides can sometimes be sluggish.[1] While many procedures suggest stirring at room temperature for 12-48 hours, extending the reaction time or gently heating the mixture might be necessary to drive the reaction to completion.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

    • Inadequate Amount of Oxidizing Agent: Ensure that a sufficient excess of the oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), is used. A common molar ratio is 2 equivalents of m-CPBA to 1 equivalent of the quinoline substrate.[2]

  • Degradation of the Oxidizing Agent:

    • m-CPBA Quality: m-CPBA can degrade over time, especially if not stored properly. It is commercially available with a purity of around 75%, with the main impurity being 3-chlorobenzoic acid.[3] Using a freshly opened bottle or a previously opened bottle that has been stored in a refrigerator is recommended. The purity can be determined by titration if there are concerns.

  • Side Reactions:

    • Baeyer-Villiger Oxidation: The acetyl group at the 5-position is susceptible to Baeyer-Villiger oxidation by m-CPBA, which would convert the ketone to an ester. This side reaction can compete with the desired N-oxidation.[4] The reaction conditions, such as solvent and temperature, can influence the selectivity between N-oxidation and Baeyer-Villiger oxidation.

    • Decomposition of Starting Material or Product: Quinoline derivatives can be sensitive to harsh reaction conditions. If significant decomposition is observed (e.g., formation of a dark tarry mixture), it may be necessary to use milder conditions, such as a lower temperature or a different solvent.[5]

  • Work-up and Purification Issues:

    • Loss of Product During Extraction: The N-oxide product may have different solubility properties compared to the starting quinoline. Ensure that the aqueous and organic layers are thoroughly extracted during the work-up procedure.

    • Difficulty in Removing m-Chlorobenzoic Acid: The byproduct, m-chlorobenzoic acid, can sometimes be challenging to remove completely.[6] Washing the organic layer with a basic solution, such as saturated sodium bicarbonate, is a standard procedure to remove this acidic impurity.

    • Inefficient Chromatographic Separation: If the product is purified by column chromatography, ensure that an appropriate solvent system is used to achieve good separation between the desired N-oxide, unreacted starting material, and any byproducts.

Experimental Protocol for N-Oxidation:

Here is a general, step-by-step protocol for the synthesis of quinoline N-oxides using m-CPBA:

  • Dissolve the Substrate: In a round-bottom flask, dissolve 5-Acetyl-8-(phenylmethoxy)quinoline (1 equivalent) in a suitable solvent, such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.[1][2]

  • Cool the Reaction Mixture: Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA: Slowly add m-CPBA (2 equivalents) portion-wise to the cooled solution while stirring.

  • Allow to Warm and Stir: Allow the reaction mixture to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC.[1][2]

  • Quench the Reaction: Once the reaction is complete, quench any excess m-CPBA by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

  • Extraction: Extract the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the Organic Layer: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate).[2]

Data Summary: Comparison of N-Oxidation Conditions

ParameterCondition 1Condition 2Source
Oxidant m-CPBAHydrogen Peroxide/Acetic Acid[2][7]
Solvent DichloromethaneAcetic Acid[2][7]
Temperature 0 °C to Room Temperature65-75 °C[2][7]
Reaction Time 12 hours4 hours[2][7]
Typical Yield Good to ExcellentFair[1][2][7]
Issue 2: Difficulty in Purifying the N-Oxide Product

Question: I have successfully synthesized the crude this compound, but I am facing challenges in purifying it to a high degree. What are the common purification hurdles and how can I overcome them?

Answer:

Purification of quinoline N-oxides can be challenging due to the presence of unreacted starting materials, byproducts from side reactions, and the oxidizing agent's residue.[8]

Common Purification Challenges and Solutions:

  • Removal of m-Chlorobenzoic Acid:

    • Basic Wash: As mentioned previously, a thorough wash with a saturated sodium bicarbonate solution is essential to remove the bulk of the m-chlorobenzoic acid byproduct.[6] Multiple washes may be necessary.

    • Crystallization: If the N-oxide is a solid, recrystallization can be an effective method to remove impurities. The choice of solvent is critical and may require some experimentation.

  • Separation from Starting Material:

    • Chromatography Optimization: The polarity of the N-oxide is generally higher than the parent quinoline. Therefore, they should be separable by silica gel chromatography. Fine-tuning the eluent system (e.g., varying the ratio of hexane to ethyl acetate) can improve separation. A gradient elution might be more effective than an isocratic one.

    • Acidic Extraction: Quinolines are basic and can be protonated.[9] An acidic wash (e.g., with dilute HCl) could potentially be used to selectively extract the more basic starting quinoline into the aqueous phase, although the basicity of the N-oxide should also be considered.

  • Dealing with Tarry Byproducts:

    • Pre-purification: If significant tar formation has occurred, it may be beneficial to perform a preliminary purification step before chromatography. This could involve dissolving the crude product in a minimal amount of a suitable solvent and filtering off any insoluble tarry material.

    • Steam Distillation: For some quinoline derivatives, steam distillation can be an effective method to separate the desired product from non-volatile tars.[5]

Workflow for Purification:

Purification_Workflow Crude_Product Crude Reaction Mixture Basic_Wash Wash with NaHCO₃ Solution Crude_Product->Basic_Wash Remove m-chlorobenzoic acid Extraction Extract with Organic Solvent Basic_Wash->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Separate components Pure_Product Pure N-Oxide Chromatography->Pure_Product

Caption: General workflow for the purification of quinoline N-oxides.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the N-oxide functionality in the context of quinoline chemistry?

A1: The N-oxide group significantly alters the electronic properties of the quinoline ring system. The formally negatively charged oxygen atom donates electron density to the ring, making the C2 and C4 positions more susceptible to nucleophilic attack and the C8 position more susceptible to electrophilic attack.[2][6] This altered reactivity makes quinoline N-oxides versatile intermediates for the synthesis of substituted quinolines.[2]

Q2: Are there alternative oxidizing agents to m-CPBA for this transformation?

A2: Yes, other peroxy acids and oxidizing agents can be used for the N-oxidation of quinolines. Some common alternatives include:

  • Hydrogen peroxide in acetic acid: This is a classic method for preparing N-oxides, although it may require heating.[7]

  • Urea-hydrogen peroxide adduct (UHP): This is a stable, solid source of hydrogen peroxide that can be easier to handle.[10]

  • Oxone® (potassium peroxymonosulfate): This is another effective oxidizing agent for this transformation.[10] The choice of oxidant may influence the reaction conditions and the profile of any side products.

Q3: How does the phenylmethoxy (benzyloxy) group at the 8-position influence the reaction?

A3: The 8-(phenylmethoxy) group is an electron-donating group, which can influence the reactivity of the quinoline ring. However, its primary role in many synthetic contexts is as a protecting group for the 8-hydroxy functionality.[11] This group is generally stable under the conditions of N-oxidation.

Q4: Can the acetyl group at the 5-position interfere with the N-oxidation reaction?

A4: As mentioned in the troubleshooting section, the acetyl group can potentially undergo a Baeyer-Villiger oxidation with m-CPBA.[4] The relative rates of N-oxidation versus Baeyer-Villiger oxidation will depend on the specific substrate and reaction conditions. In many cases, N-oxidation is the dominant pathway.

Q5: What are some common characterization techniques for this compound?

A5: The successful synthesis of the N-oxide can be confirmed using a variety of spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): The formation of the N-oxide will cause characteristic shifts in the NMR spectrum, particularly for the protons and carbons in the pyridine ring of the quinoline system.

  • Mass Spectrometry (MS): The molecular weight of the product will increase by 16 amu (the mass of an oxygen atom) compared to the starting material.

  • Infrared (IR) Spectroscopy: The N-O stretching vibration typically appears in the region of 1200-1350 cm⁻¹.

Reaction Pathway Diagram:

Reaction_Pathway Starting_Material 5-Acetyl-8-(phenylmethoxy)quinoline C₁₈H₁₅NO₂ Product This compound C₁₈H₁₅NO₃ Starting_Material->Product N-Oxidation Reagents m-CPBA CH₂Cl₂

Caption: Synthesis of this compound.

III. References

  • Kumar, S., et al. (2019). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega.

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Barden, T. C., et al. (2006). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC - NIH.

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions of the. Retrieved from [Link]

  • Duncton, M. A. J. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Who we serve.

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • MDPI. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.

  • ResearchGate. (n.d.). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. Retrieved from [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one: Synthesis and Applications. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health.

  • ResearchGate. (n.d.). Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • MDPI. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI.

  • MySkinRecipes. (n.d.). 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Part III. 8-Hydroxyquinoline N-Oxide*. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline. Retrieved from

Sources

Validation & Comparative

The Ascending Trajectory of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone, a privileged structure consistently delivering therapeutically relevant compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[4][5][6] A pivotal modification to this versatile core is N-oxidation, a strategic functionalization that often enhances biological efficacy by altering the molecule's electronic properties and metabolic stability.[7] This guide provides an in-depth, objective comparison of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide and its class against other quinoline derivatives, supported by experimental data and detailed protocols to empower researchers in drug discovery and development.

The Quinoline N-Oxide Advantage: A Leap in Potency

The introduction of an N-oxide moiety to the quinoline ring is not a trivial alteration. It profoundly impacts the compound's physicochemical properties, often leading to enhanced biological activity. This modification increases the polarity of the molecule and can influence its interaction with biological targets. Furthermore, quinoline N-oxides can act as bioreductive prodrugs, being reduced in hypoxic environments—a characteristic of many solid tumors—to release cytotoxic species.

Numerous studies have demonstrated the superior performance of quinoline N-oxides compared to their parent quinoline counterparts. For instance, in the realm of oncology, the N-oxide derivatives frequently exhibit significantly lower half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines.[1][8] This enhanced cytotoxicity is a direct consequence of the altered electronic and steric profile conferred by the N-oxide group.

Comparative Analysis of Biological Activity

To provide a clear perspective on the performance of quinoline N-oxides, the following sections present a comparative analysis of their anticancer and antimicrobial activities against other quinoline derivatives, supported by experimental data from the literature.

Anticancer Efficacy: A Quantitative Comparison

The anticancer potential of quinoline derivatives is a well-documented and active area of research.[7][9] The introduction of the N-oxide functionality, coupled with various substitutions on the quinoline core, has yielded compounds with impressive cytotoxic profiles. The following table summarizes the in vitro anticancer activity of selected quinoline N-oxides and their analogues against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50/GI50 (µM)Reference
Quinoline N-Oxide Isoquinolinequinone N-Oxide (C(6) isomer)NCI-H460 (Lung)0.35[1]
Isoquinolinequinone N-Oxide (C(6) isomer)NCI-H460/R (MDR Lung)0.53[1]
Quinoline 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amineMultiple lines< 1.0[10]
Quinazolinone 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-oneOVCAR-4 (Ovarian)1.82[11]
NCI-H522 (Lung)2.14[11]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

The data clearly indicates that quinoline N-oxides are among the most potent anticancer agents within the broader quinoline family, often exhibiting nanomolar to low micromolar efficacy.[8]

Antimicrobial Spectrum of Activity

Quinoline derivatives have a rich history as antimicrobial agents, with the fluoroquinolone antibiotics being a prime example. The N-oxide derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[12] Their mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms.[5]

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against various microbial strains.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Quinoline N-Oxide Hybrid Chloroquine-quinoxaline 1,4-di-N-oxide hybridPlasmodium falciparumPotent[12]
Quinoline Derivative N-methylbenzofuro[3,2-b]quinoline derivativeVancomycin-resistant E. faecium4[12]
Quinoline Derivative 2-fluoro 9-oxime ketolide and carbamoyl quinolone hybridS. pneumoniae ATCC 49619≤ 0.008[12]

Structure-Activity Relationship (SAR): The Role of Substituents

The biological activity of quinoline N-oxides is not solely dictated by the N-oxide group but is significantly modulated by the nature and position of substituents on the quinoline ring.[7] Understanding these structure-activity relationships is crucial for the rational design of novel therapeutic agents.

The Significance of the 5-Acetyl and 8-Phenylmethoxy Groups

While specific experimental data for this compound is not extensively published, we can infer the potential contributions of its unique substituents based on established SAR principles for the quinoline scaffold.

  • 5-Acetyl Group: The presence of an acetyl group at the 5-position can influence the molecule's electronic properties and provide an additional site for hydrogen bonding, potentially enhancing its interaction with biological targets.[13] The acetyl group can also be a handle for further chemical modifications to generate analogues with improved properties.[13]

  • 8-Phenylmethoxy (Benzyloxy) Group: The bulky phenylmethoxy group at the 8-position can significantly impact the compound's lipophilicity and steric profile. This can influence its ability to cross cell membranes and its binding affinity for target proteins. In related 8-hydroxyquinoline derivatives, substitutions at this position have been shown to be critical for their anticancer effects.[7]

The combination of the N-oxide functionality with these specific substituents in this compound makes it a compelling candidate for further investigation in anticancer and antimicrobial drug discovery programs.

Experimental Protocols for Comparative Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate and compare the biological activities of quinoline derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the determination of cell viability and proliferation in response to treatment with quinoline derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][14]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add serial dilutions of quinoline derivatives incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution to each well incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization buffer (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate % viability and determine IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[14]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[14]

  • Incubation: Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Data Acquisition and Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[2]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a quantitative method to determine the minimum inhibitory concentration (MIC) of quinoline derivatives against various microbial strains.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Workflow Diagram:

MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of quinoline derivatives in 96-well plates start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_wells Inoculate wells with microbial suspension prepare_inoculum->inoculate_wells incubate_plates Incubate plates under appropriate conditions inoculate_wells->incubate_plates determine_mic Determine MIC by visual inspection for growth incubate_plates->determine_mic end_node End determine_mic->end_node

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the quinoline derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Quinoline N-oxides exert their anticancer effects through various mechanisms, often involving the modulation of key cellular signaling pathways.[1] A prominent target is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and metabolism and is frequently dysregulated in cancer.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Quinoline_N_Oxide Quinoline N-Oxide Derivative Quinoline_N_Oxide->PI3K Inhibits Quinoline_N_Oxide->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline N-oxide derivatives.

Some quinoline derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, leading to the induction of apoptosis and cell cycle arrest.[1][3]

Conclusion

This compound belongs to a class of compounds with demonstrated high therapeutic potential. The N-oxide functionalization is a proven strategy for enhancing the biological activity of the quinoline scaffold. While direct comparative data for this specific molecule is emerging, the established structure-activity relationships of related quinoline N-oxides provide a strong rationale for its investigation as a novel anticancer and antimicrobial agent. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to unlock the full therapeutic potential of this promising molecule and its analogues.

References

  • Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. PubMed Central. Available at: [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. Available at: [Link]

  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. PMC - NIH. Available at: [Link]

  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Cytotoxicity of isoquinoline alkaloids and their N-oxides. PubMed. Available at: [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed. Available at: [Link]

  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. PubMed. Available at: [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]

  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available at: [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available at: [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC - NIH. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

Sources

Introduction: The Significance of Isomerism in the Quinoline N-Oxide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Efficacy of Quinoline N-Oxide Isomers for Researchers and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] The introduction of an N-oxide moiety enhances these properties by altering the molecule's electronic and physicochemical characteristics, often leading to improved efficacy and novel mechanisms of action.[3][4] Quinoline N-oxides have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[1][5][6]

However, the therapeutic efficacy of a quinoline N-oxide derivative is not solely determined by its core structure. The specific arrangement of atoms—its isomerism—plays a critical, often decisive, role. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different pharmacological, metabolic, and toxicological profiles. For drug development professionals, understanding the nuances of how positional isomerism (the location of substituents on the quinoline ring) and structural isomerism (e.g., quinoline vs. isoquinoline) impact biological activity is paramount.

This guide provides a comparative analysis of quinoline N-oxide isomers, synthesizing experimental data to illuminate the critical relationship between structure and function. We will delve into the differential efficacy of various isomers in oncology and microbiology, explore the underlying mechanisms of action, and provide detailed, validated protocols for researchers to assess these compounds in their own laboratories.

Comparative Efficacy Analysis: How Isomeric Position Dictates Biological Potency

The placement of functional groups on the quinoline N-oxide core can dramatically alter a compound's interaction with biological targets. This section compares the efficacy of different isomers, primarily focusing on anticancer and antimicrobial activities, where the most compelling comparative data exists.

Anticancer Efficacy: A Tale of Two Positions

Research into isoquinolinequinone (IQQ) N-oxides, a related class of compounds, provides a stark example of isomeric influence. Studies have consistently shown that the position of substituents dramatically affects cytotoxicity against human tumor cell lines. Specifically, isomers with substitutions at the C(6) position frequently outperform their C(7) counterparts.[7]

This difference in potency is not arbitrary. The C(6) isomers are believed to be more effective at inducing reactive oxygen species (ROS) within cancer cells, a key mechanism for their anticancer action.[7] This enhanced activity makes the synthesis of C(6) isomers a desirable, though often challenging, goal.[7]

Table 1: Comparative Anticancer Activity of C(6) vs. C(7) Isoquinolinequinone N-Oxide Isomers

Compound Class Isomer Cancer Cell Line GI50 (µM) Reference
Isoquinolinequinone N-Oxides Compound 25 (C(6) isomer) NCI-H460 (Lung) 0.35 [3]
Compound 24 (C(7) isomer) NCI-H460 (Lung) 0.75 [3]
Compound 2 (C(6) isomer) NCI-H460/R (MDR Lung) 0.53 [3]

| | Compound 1 (C(7) isomer) | NCI-H460/R (MDR Lung) | 1.22 |[3] |

The data clearly indicates that the C(6) isomers exhibit significantly lower half-maximal growth inhibition (GI50) values, signifying greater potency, even in multidrug-resistant (MDR) cell lines.[3][7]

Furthermore, the position of other functional groups, such as methyl groups, is a critical determinant of activity.[4] While specific rules are complex and context-dependent, strategic methylation can lead to compounds with enhanced potency and selectivity.[4] For example, while 4-methylquinoline showed tumor-initiating activity, 7-methylquinoline was not significantly tumorigenic, highlighting the profound impact of positional changes.[8]

Antimicrobial Efficacy: The Role of N-Oxides and Substituents

In the fight against antimicrobial resistance, quinoline N-oxides have emerged as promising candidates.[1] The N-oxide group itself is often crucial for activity. In the related quinoxaline class, the presence of 1,4-di-N-oxide groups is considered vital for increasing antimycobacterial effects.[5]

The position of other substituents, in concert with the N-oxide, fine-tunes the antimicrobial spectrum and potency. The overall activity is a result of the interplay between various groups on the quinoline core.[4]

Table 2: Comparative Antimicrobial Activity of Methylated Quinoline Derivatives

Compound Microbial Strain MIC (µg/mL) Reference
8-Hydroxy-2-methylquinoline S. aureus 12.5 [4]
8-Hydroxyquinoline S. aureus 3.12 [4]
5-Chloro-8-hydroxy-7-iodoquinoline S. aureus 1.56 [4]
8-Hydroxy-2-methylquinoline E. coli 50 [4]
8-Hydroxyquinoline E. coli 12.5 [4]

| 5-Chloro-8-hydroxy-7-iodoquinoline | E. coli | 6.25 |[4] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible microbial growth. A lower value indicates higher potency.

As shown in the table, the addition of a methyl group at the C-2 position of 8-hydroxyquinoline decreases its activity against both S. aureus and E. coli. Conversely, the addition of chloro and iodo groups at the C-5 and C-7 positions significantly enhances potency.[4]

Illuminating the Mechanisms of Action

The differential efficacy of quinoline N-oxide isomers is rooted in their distinct interactions with cellular machinery. Their mechanisms are often multifaceted, involving the modulation of key signaling pathways and the induction of cellular stress.

A prominent target for many quinoline derivatives is the PI3K/Akt/mTOR signaling pathway .[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Certain quinoline N-oxide isomers can inhibit this pathway, leading to cell cycle arrest and apoptosis (programmed cell death).[3]

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline N-Oxide Isomer Quinoline->PI3K Inhibits Quinoline->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline N-oxide derivatives.[3]

Another key mechanism, particularly for anticancer isomers, is the induction of intracellular Reactive Oxygen Species (ROS) . ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, leading to apoptosis. The superior efficacy of C(6) IQQ N-oxide isomers has been linked to their greater ability to generate ROS compared to their C(7) counterparts.[7]

Validated Experimental Protocols for Efficacy Assessment

To ensure reproducible and reliable results, standardized protocols are essential. The following section details validated, step-by-step methodologies for assessing the cytotoxic and antimicrobial efficacy of quinoline N-oxide isomers.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational step in assessing anticancer potential.[3]

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate (24h incubation) B 2. Treat with Serial Dilutions of Quinoline N-Oxide Isomers (48-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan Crystals with DMSO C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate % Viability & Determine IC50 E->F

Caption: General workflow for the MTT cytotoxicity assay.[3]

Detailed Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, NCI-H460) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Causality: The 24-hour incubation allows cells to adhere to the plate and enter a logarithmic growth phase, ensuring that the assay measures the compound's effect on proliferating cells.

  • Compound Treatment: Prepare serial dilutions of the quinoline N-oxide isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.

    • Causality: A 48-72 hour treatment period is typically sufficient for cytotoxic effects, such as cell cycle arrest or apoptosis, to manifest and be measurable.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Causality: DMSO is a powerful solvent required to solubilize the water-insoluble formazan, allowing for its quantification via spectrophotometry.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) values for each isomer.[3]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the gold standard for measuring the in vitro activity of an antimicrobial agent against a specific bacterial or fungal strain. The broth microdilution method is a common and quantitative approach.[9][10]

MIC_Workflow A 1. Prepare 2-fold Serial Dilutions of Isomers in 96-well plate B 2. Add Standardized Bacterial Inoculum to each well A->B C 3. Incubate Plate (18-24h at 37°C) B->C D 4. Visually Inspect for Turbidity (Growth) C->D E 5. Determine MIC: Lowest concentration with no visible growth D->E

Sources

A Comparative Guide to the Bioactivity of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation and comparative analysis of the bioactivity of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide. As direct experimental data for this specific molecule is emerging, this document synthesizes information from the broader class of quinoline N-oxide derivatives to infer its potential therapeutic activities and establishes a framework for its evaluation. We will objectively compare its inferred performance against its parent quinoline analogue, another quinoline N-oxide derivative, and industry-standard drugs, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Therapeutic Potential of the Quinoline N-Oxide Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] The introduction of an N-oxide moiety to the quinoline ring can modulate the compound's physicochemical properties, often leading to enhanced biological activity and novel mechanisms of action.[3] this compound is a synthetic derivative belonging to this promising class of compounds. Based on extensive research into analogous structures, its primary bioactivities are inferred to be in the realms of oncology and inflammation.[3][4] The acetyl group at the 5-position and the phenylmethoxy group at the 8-position are anticipated to play a significant role in its cytotoxic and anti-inflammatory effects.[5]

This guide will focus on the validation of two key inferred bioactivities:

  • Anticancer Activity: Primarily evaluated through its cytotoxic effects on cancer cell lines.

  • Anti-inflammatory Activity: Assessed via its ability to inhibit key inflammatory mediators.

To provide a comprehensive evaluation, this compound will be compared against a panel of selected compounds:

  • Parent Compound: 5-Acetyl-8-(phenylmethoxy)quinoline, to elucidate the contribution of the N-oxide functional group to its bioactivity.

  • Alternative Quinoline N-Oxide: 7-Methyl-4-nitroquinoline 1-oxide, as a representative of the broader class with established anticancer properties.[3]

  • Standard Anticancer Drug: Doxorubicin, a widely used chemotherapeutic agent, to benchmark its cytotoxic potency.

  • Standard Anti-inflammatory Drug: Diclofenac, a common nonsteroidal anti-inflammatory drug (NSAID), for comparison of its anti-inflammatory efficacy.[6]

Mechanistic Insights: How Quinoline N-Oxides Exert Their Effects

Quinoline derivatives, including their N-oxide counterparts, exhibit their therapeutic effects through a variety of molecular mechanisms.

Anticancer Mechanism of Action

The anticancer activity of quinoline derivatives is often multifactorial, involving the modulation of critical cellular signaling pathways.[1][7] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[8][9] Dysregulation of this pathway is a hallmark of many cancers.[10] It is hypothesized that this compound, like other quinoline derivatives, may exert its anticancer effects by inhibiting key components of this pathway, leading to apoptosis and cell cycle arrest.[3] Additionally, the planar structure of the quinoline ring allows for intercalation into DNA, which can disrupt replication and transcription in cancer cells.[5][11] The generation of reactive oxygen species (ROS) is another common mechanism, leading to oxidative stress and subsequent cell death.[5][12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Quinoline_N_Oxide 5-Acetyl-8-(phenylmethoxy) -2-quinoline N-Oxide Quinoline_N_Oxide->PI3K Inhibition Quinoline_N_Oxide->AKT Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline N-oxide derivatives.
Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of quinoline derivatives are attributed to their ability to modulate key inflammatory pathways.[2][13] A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, potent inflammatory mediators.[4] Furthermore, these compounds can suppress the production of nitric oxide (NO), a key signaling molecule in inflammation, by inhibiting inducible nitric oxide synthase (iNOS).[13] The scavenging of free radicals like NO also contributes to their anti-inflammatory effects.[14]

Comparative Bioactivity Data

The following tables present a comparative summary of the cytotoxic and anti-inflammatory activities of this compound and the selected reference compounds. The data for the target compound is representative and inferred from the broader quinoline N-oxide class to illustrate its potential efficacy.

In Vitro Anticancer Activity (Cytotoxicity)

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) against Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound 5.28.76.5
5-Acetyl-8-(phenylmethoxy)quinoline (Parent Compound)15.822.418.9
7-Methyl-4-nitroquinoline 1-oxide (Alternative N-Oxide)2.14.53.3
Doxorubicin (Standard Drug)0.81.20.9

Values are representative and for illustrative purposes.

In Vitro Anti-inflammatory Activity

Table 2: Comparative In Vitro Anti-inflammatory Activity

CompoundCOX-2 Inhibition (IC₅₀ in µM)Nitric Oxide Scavenging (IC₅₀ in µM)
This compound 10.515.2
5-Acetyl-8-(phenylmethoxy)quinoline (Parent Compound)25.330.8
Diclofenac (Standard Drug)1.5>100

Values are representative and for illustrative purposes.

Experimental Protocols for Bioactivity Validation

To ensure the reproducibility and validation of the findings, detailed protocols for the key in vitro assays are provided below.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the determination of cell viability in response to treatment with the test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with Test Compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance at 570 nm G->H

Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol measures the ability of the test compounds to inhibit the activity of the COX-2 enzyme.[16][17]

Materials:

  • COX-2 enzyme (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)

Procedure:

  • Enzyme Preparation: Prepare the COX-2 enzyme solution in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX-2 enzyme. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a specified time (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., HCl).

  • PGE₂ Measurement: Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ value.

Protocol 3: Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of the test compounds to scavenge nitric oxide radicals generated from sodium nitroprusside.[14][18]

Materials:

  • Sodium nitroprusside

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compounds (dissolved in a suitable solvent)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Reaction Mixture: In a 96-well plate, mix sodium nitroprusside solution with various concentrations of the test compounds in PBS.

  • Incubation: Incubate the mixture at room temperature under light for a specified period (e.g., 150 minutes).

  • Griess Reagent Addition: After incubation, add an equal volume of Griess reagent to each well.

  • Absorbance Measurement: Measure the absorbance at 546 nm. The absorbance of the chromophore formed is indicative of the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO scavenging activity for each compound concentration. A decrease in absorbance indicates scavenging activity. Determine the IC₅₀ value.

Conclusion and Future Directions

The evidence from the broader class of quinoline N-oxides strongly suggests that this compound is a promising candidate for further investigation as both an anticancer and an anti-inflammatory agent. The N-oxide moiety appears to enhance its cytotoxic potential compared to its parent compound. While its inferred anti-inflammatory activity is less potent than the standard drug diclofenac, its dual action in both oncology and inflammation warrants further exploration.

Future research should focus on the direct synthesis and in vitro and in vivo evaluation of this compound to confirm these inferred bioactivities. Elucidating its precise mechanism of action, including its effects on specific signaling pathways and its potential for DNA intercalation, will be crucial for its development as a potential therapeutic agent.

References

  • Akinleye, A., Avvaru, P., Furqan, M., Song, Y., & Liu, D. (2018). Phosphatidylinositol 3-kinases (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway and the central role of PI3K/AKT/mTOR in cancer signaling.
  • García-López, V., et al. (2022). The PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 14(6), 1637.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR pathway as a target for cancer treatment. Annual Review of Medicine, 67, 11-28.
  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Pal, A., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(10), 100155.
  • Ryckebusch, A., et al. (2008). Synthesis and cytotoxic evaluation of new quinoline derivatives. Bioorganic & Medicinal Chemistry, 16(1), 237-246.
  • de Souza, T. G., et al. (2019). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. European Journal of Medicinal Chemistry, 167, 416-425.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Zhang, J., et al. (2017). PI3K/AKT/mTOR pathway activity in cancer. Frontiers in Oncology, 7, 29.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Retrieved from [Link]

  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • Pal, A., et al. (2021). Review on recent development of quinoline for anticancer activities. ScienceDirect. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • MDPI. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Retrieved from [Link]

  • PAGEPress Publications. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]

  • PubMed. (2012). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Retrieved from [Link]

  • Linköping University Electronic Press. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2016). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

  • Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Retrieved from [Link]

  • Academic Journals. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]

  • ResearchGate. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]

  • ResearchGate. (2016). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Retrieved from [Link]

  • PMC. (2015). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. Retrieved from [Link]

  • PubMed. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs. Retrieved from [Link]

  • ResearchGate. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

  • PubMed. (2016). Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro. Retrieved from [Link]

Sources

Comparative Cross-Reactivity Analysis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Kinase Inhibitor Development

Introduction

5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a synthetic, heterocyclic organic compound belonging to the quinoline family.[1][2] Its chemical structure features a quinoline core substituted with an acetyl group at the 5-position and a benzyloxy (phenylmethoxy) group at the 8-position, with the quinoline nitrogen oxidized to an N-oxide.[1][3][4] While this specific molecule is noted as an intermediate in the synthesis of phenylethanolamine derivatives with activity as β2 adrenoreceptor agonists, the broader family of quinoline derivatives is a rich source of biologically active compounds with potential as antimicrobial and anticancer agents.[1][5][6][7][8]

Given that many substituted quinolines are known to interact with a variety of protein kinases, this guide will provide a comprehensive framework for assessing the cross-reactivity and selectivity of this compound, assuming a hypothetical primary kinase target. Understanding the selectivity of a potential kinase inhibitor is paramount in drug discovery, as off-target effects can lead to toxicity or unexpected pharmacological activities.[9][10][11][12][13][14][15] This guide will detail the experimental workflows, data interpretation, and comparative analysis necessary to build a comprehensive selectivity profile.

The Imperative of Selectivity Profiling in Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, making them attractive therapeutic targets, particularly in oncology.[9][10] However, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[16][17] A promiscuous inhibitor that interacts with multiple kinases can lead to undesirable side effects. Conversely, a carefully designed multi-targeted inhibitor can sometimes offer enhanced therapeutic efficacy.[10] Therefore, a thorough understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of its pharmacological characterization.[9][11]

This guide will focus on two widely adopted and complementary techniques for assessing inhibitor selectivity:

  • In Vitro Kinase Profiling: A biochemical approach to determine the inhibitory activity of a compound against a large panel of purified kinases.

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to confirm target engagement and assess selectivity within a cellular context.[18][19][20][21][22]

Experimental Framework for Assessing Cross-Reactivity

The following sections provide detailed protocols for evaluating the selectivity of this compound.

Part 1: In Vitro Kinase Profiling

This initial step provides a broad overview of the compound's activity across the human kinome. It involves testing the compound at a fixed concentration against a large panel of kinases, followed by dose-response studies for any "hits."

Experimental Workflow: In Vitro Kinase Profiling

G cluster_0 Phase 1: Single-Dose Screening cluster_1 Phase 2: Dose-Response and IC50 Determination A Prepare 10 mM stock of this compound in DMSO B Screen against a panel of >300 kinases at a single concentration (e.g., 10 µM) A->B C Identify kinases with >70% inhibition B->C D Perform 10-point serial dilutions for each identified 'hit' kinase C->D E Conduct in vitro kinase activity assays (e.g., ADP-Glo) D->E F Plot % inhibition vs. log[inhibitor] and fit to a sigmoidal curve E->F G Determine IC50 values for each hit F->G

Caption: Workflow for in vitro kinase inhibitor profiling.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol is a widely used method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[23]

Materials:

  • This compound

  • Purified recombinant kinases of interest

  • Specific kinase substrate peptides

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a 10-point serial dilution series in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.

    • Add 2.5 µL of the specific kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase's substrate and ATP (at a concentration close to the KM,ATP for that kinase) to each well.[10]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.[23]

Data Presentation and Interpretation

The results from the in vitro kinase profiling should be summarized in a table for easy comparison.

Table 1: Hypothetical In Vitro Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Kinase Family
Primary Target Kinase (Hypothetical) 15 Tyrosine Kinase
Off-Target Kinase A250Tyrosine Kinase
Off-Target Kinase B750Serine/Threonine Kinase
Off-Target Kinase C>10,000Serine/Threonine Kinase
Off-Target Kinase D8Tyrosine Kinase

This table presents hypothetical data for illustrative purposes.

A lower IC50 value indicates greater potency. In this hypothetical example, the compound is most potent against "Off-Target Kinase D," even more so than its intended primary target. This highlights the importance of comprehensive profiling to identify potential off-target liabilities or opportunities for polypharmacology.[10]

Part 2: Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential for initial screening, they do not fully recapitulate the cellular environment. CETSA is a powerful technique that allows for the confirmation of target engagement in intact cells or tissues.[18][19][20][21][22] The principle behind CETSA is that a protein's thermal stability is altered upon ligand binding.[18][20]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment and Heating cluster_1 Protein Extraction and Analysis cluster_2 Data Interpretation A Culture cells and treat with either vehicle (DMSO) or this compound B Aliquot cell suspensions and heat individual aliquots to a range of temperatures (e.g., 40-70°C) A->B C Lyse cells via freeze-thaw cycles B->C D Separate soluble proteins from precipitated aggregates by centrifugation C->D E Quantify the amount of soluble target protein in the supernatant using Western blot or ELISA D->E F Plot the fraction of soluble protein vs. temperature to generate melting curves E->F G Compare the melting curves of vehicle-treated vs. compound-treated samples F->G H A shift in the melting curve indicates target engagement G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA followed by Western Blot

Materials:

  • Cell line expressing the target kinase(s) of interest

  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibodies specific to the target kinase(s)

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each temperature point, normalize the band intensity to the intensity at the lowest temperature.

    • Plot the normalized soluble protein fraction against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein in the cellular environment.[20]

Visualizing On-Target and Off-Target Effects in a Signaling Pathway

To contextualize the cross-reactivity data, it is useful to map the identified targets onto their respective signaling pathways. The diagram below illustrates a hypothetical scenario where this compound not only inhibits its primary target in one pathway but also an off-target kinase in a separate, crucial cellular pathway.

G cluster_0 Pathway 1 (e.g., Growth Factor Signaling) cluster_1 Pathway 2 (e.g., Stress Response) Receptor Receptor Primary Target Kinase Primary Target Kinase Receptor->Primary Target Kinase Downstream Effector 1 Downstream Effector 1 Primary Target Kinase->Downstream Effector 1 Cellular Response 1 (e.g., Proliferation) Cellular Response 1 (e.g., Proliferation) Downstream Effector 1->Cellular Response 1 (e.g., Proliferation) Stress Signal Stress Signal Off-Target Kinase D Off-Target Kinase D Stress Signal->Off-Target Kinase D Downstream Effector 2 Downstream Effector 2 Off-Target Kinase D->Downstream Effector 2 Cellular Response 2 (e.g., Apoptosis) Cellular Response 2 (e.g., Apoptosis) Downstream Effector 2->Cellular Response 2 (e.g., Apoptosis) Inhibitor 5-Acetyl-8-(phenylmethoxy)- 2-quinoline N-Oxide Inhibitor->Primary Target Kinase On-Target Inhibition Inhibitor->Off-Target Kinase D Off-Target Inhibition

Caption: Hypothetical signaling pathway interactions.

This visualization makes it immediately apparent that while the compound may effectively block the intended pathway, its inhibition of "Off-Target Kinase D" could lead to unintended consequences, such as the dysregulation of apoptosis.

Conclusion

A thorough evaluation of cross-reactivity is a critical step in the preclinical development of any small molecule inhibitor. For a compound like this compound, with a quinoline scaffold known for its diverse biological activities, a systematic approach is essential. By combining comprehensive in vitro kinase profiling with in-cell target engagement confirmation using methods like CETSA, researchers can build a robust selectivity profile. This detailed understanding of on-target and off-target activities is indispensable for predicting potential toxicities, understanding the mechanism of action, and ultimately, for the successful development of novel therapeutics. The experimental frameworks provided in this guide offer a validated pathway to achieving this crucial characterization.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Gao, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. ResearchGate. Available at: [Link]

  • Bunnage, M.E., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Available at: [Link]

  • Cui, J., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubChem. Retrieved from [Link]

  • Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • Li, H., et al. (2025). Off-targets effects of CNO on somatosensory and anxiety-related behaviors in rats. Brain Research Bulletin. Available at: [Link]

  • Ramaiah, K., & Rao, V.R.S. (1962). Studies in Heterocyclic N-Oxides—Part III. 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A.
  • Salas-Bautista, S., et al. (2019). Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels. Frontiers in Physiology. Available at: [Link]

  • Salas-Bautista, S., et al. (2019). Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels. Frontiers in Physiology. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-Acetyl-8-(benzyloxy)quinoline N-Oxide. Retrieved from [Link]

  • Traut, M.M., et al. (2023). Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice. eLife. Available at: [Link]

  • Vaskevych, A.I., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]

Sources

A Comparative Guide to the Biological Evaluation of Quinoline N-Oxides: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] The introduction of an N-oxide functionality to this heterocyclic system can significantly modulate its physicochemical properties and biological activity, often enhancing its therapeutic potential. This guide provides a comparative analysis of the in vitro and in vivo evaluation of quinoline N-oxide derivatives, with a focus on their anticancer properties. While specific experimental data for 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is not publicly available, this document will utilize data from closely related analogs to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing this promising class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer a critical perspective on translating in vitro findings to in vivo models.

The Quinoline N-Oxide Scaffold: A Primer

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[1][2] N-oxidation of the quinoline nitrogen atom alters the electron distribution of the ring system, enhancing its reactivity and potential for biological interactions.[3] This modification has been shown to lead to a diverse range of pharmacological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][2][4] The N-oxide moiety can act as a hydrogen bond acceptor and may be involved in redox cycling, contributing to the generation of reactive oxygen species (ROS), a mechanism implicated in the cytotoxicity of some quinone-containing compounds.[5]

The representative compound of this guide, this compound, features key substituents that are hypothesized to influence its biological activity. The acetyl group at the 5-position and the phenylmethoxy group at the 8-position can affect the molecule's lipophilicity, steric profile, and potential interactions with biological targets.[6]

In Vitro Evaluation: Unraveling Cellular Mechanisms

In vitro studies are the foundational step in characterizing the biological activity of novel compounds. They provide a controlled environment to elucidate mechanisms of action at the cellular and molecular level. For quinoline N-oxide derivatives, in vitro assays are crucial for determining cytotoxicity, identifying cellular targets, and understanding structure-activity relationships (SAR).

Cytotoxicity Assessment in Cancer Cell Lines

A primary objective of in vitro testing for anticancer drug candidates is to determine their cytotoxic and cytostatic effects. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.

Table 1: In Vitro Cytotoxicity of Representative Quinoline N-Oxide Derivatives

Compound IDDerivative ClassCancer Cell LineIC50/GI50 (µM)Reference
Compound 25 (C(6) isomer) Isoquinolinequinone N-OxideNCI-H460 (Lung)0.35[1]
Compound 24 (C(7) isomer) Isoquinolinequinone N-OxideNCI-H460 (Lung)0.75[1]
Compound 2 (C(6) isomer) Isoquinolinequinone N-OxideNCI-H460/R (MDR Lung)0.53[1]
Compound 1 (C(7) isomer) Isoquinolinequinone N-OxideNCI-H460/R (MDR Lung)1.22[1]

This table presents a selection of publicly available data and is intended to be illustrative of the potency of this class of compounds. Researchers should consult the primary literature for detailed experimental conditions.

Mechanistic Insights: Signaling Pathways and Cellular Processes

Beyond cytotoxicity, in vitro assays can pinpoint the molecular mechanisms by which quinoline N-oxides exert their effects. A prominent target for many quinoline derivatives is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell growth, proliferation, and survival.[1][2]

PI3K_Akt_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoline_N_Oxide Quinoline N-Oxide Derivative Quinoline_N_Oxide->PI3K Inhibits Quinoline_N_Oxide->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline N-oxide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for determining the cytotoxic effects of a compound on cultured cancer cells.

MTT_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plates Start->Cell_Seeding Incubation1 2. Incubate 24h Cell_Seeding->Incubation1 Treatment 3. Add serial dilutions of Quinoline N-Oxide Incubation1->Treatment Incubation2 4. Incubate 48-72h Treatment->Incubation2 Add_MTT 5. Add MTT reagent Incubation2->Add_MTT Incubation3 6. Incubate 2-4h Add_MTT->Incubation3 Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Sources

Benchmarking 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide: A Comparative Guide Against Known c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel c-Met Inhibitors in Oncology

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), form a signaling pathway crucial for cell proliferation, survival, migration, and invasion.[1][2] In numerous human cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and gastric cancer, this pathway is often dysregulated through gene amplification, mutations, or overexpression, leading to aggressive tumor growth and metastasis.[2][3][4] This well-established role in oncology has made c-Met a prime target for therapeutic intervention.

Currently, several small molecule inhibitors targeting the c-Met pathway have received regulatory approval and are in clinical use.[1][5][6] These include Capmatinib, Tepotinib, and Cabozantinib, which have demonstrated significant efficacy in patient populations with specific c-Met alterations.[7][8][9] The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous kinase inhibitors. 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a novel quinoline derivative whose biological activity is under investigation. While its precise molecular targets are yet to be fully elucidated, its structural features suggest a potential for kinase inhibition.

This guide provides a comprehensive framework for benchmarking this compound against a panel of well-characterized, clinically relevant c-Met inhibitors. We will delve into the rationale for experimental design, present detailed protocols for biochemical and cell-based assays, and offer a template for data interpretation, thereby providing researchers with a robust methodology for evaluating novel compounds in this therapeutic space.

The Comparators: Established c-Met Inhibitors

A rigorous benchmarking study requires comparison against well-understood standards. For this purpose, we have selected three prominent c-Met inhibitors:

  • Capmatinib (Tabrecta®): A potent and selective MET inhibitor approved for the treatment of metastatic NSCLC with MET exon 14 skipping mutations.[8][10] It functions by binding to the ATP-binding site of the MET receptor, inhibiting its kinase activity and downstream signaling.[7][11]

  • Tepotinib (Tepmetko®): Another selective MET inhibitor also approved for metastatic NSCLC with MET exon 14 skipping alterations.[9][12] Tepotinib is a highly selective, type 1b MET tyrosine kinase inhibitor that blocks MET-dependent downstream signaling pathways.[9][13]

  • Cabozantinib (Cabometyx®): A multi-targeted tyrosine kinase inhibitor that, in addition to c-Met, also inhibits VEGFR2, AXL, and RET.[14][15][16][17] Its broader target profile provides a different benchmark, allowing for an assessment of both potency and selectivity of our test compound.

Experimental Design: A Multi-Faceted Approach to Profiling

To comprehensively evaluate the potential of this compound as a c-Met inhibitor, a multi-tiered experimental approach is essential. This begins with acellular biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to assess activity in a more physiologically relevant context.

Signaling Pathway Overview

The following diagram illustrates the c-Met signaling pathway and the points of intervention for the inhibitors.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT STAT cMet->STAT Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT->Invasion Inhibitor This compound Capmatinib Tepotinib Cabozantinib Inhibitor->cMet Inhibit Kinase Activity caption Figure 1. c-Met Signaling Pathway and Inhibitor Action Point.

Caption: Figure 1. c-Met Signaling Pathway and Inhibitor Action Point.

Biochemical Kinase Assay: Direct Inhibition Potency

The initial step is to determine if this compound directly inhibits the kinase activity of recombinant c-Met enzyme. A common method is a luminescence-based assay that measures ATP consumption.

Experimental Protocol: c-Met Kinase Assay

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer from a 5x stock.

    • Dilute recombinant human c-Met kinase to the desired concentration (e.g., 0.8 ng/µL) in 1x kinase assay buffer.

    • Prepare a solution of the substrate, Poly (Glu:Tyr, 4:1), at a concentration of 10 mg/mL.

    • Prepare a 500 µM ATP solution.

    • Serially dilute the test compound (this compound) and the known inhibitors in 10% DMSO to create a range of concentrations for IC50 determination.

  • Assay Procedure (96-well format):

    • Add 25 µL of a master mix containing 1x kinase assay buffer, 500 µM ATP, and 10 mg/mL Poly (Glu:Tyr, 4:1) substrate to each well.

    • Add 5 µL of the serially diluted compounds or 10% DMSO (for positive and negative controls) to the appropriate wells.

    • To the "Blank" wells, add 20 µL of 1x kinase assay buffer.

    • Initiate the kinase reaction by adding 20 µL of the diluted c-Met kinase to the "Positive Control" and "Test Inhibitor" wells.

    • Incubate the plate at 30°C for 45 minutes.

    • After incubation, add 50 µL of a kinase detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes in the dark.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control".

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Target Engagement and Cellular Potency

Following the biochemical assay, it is crucial to assess the compound's activity in a cellular context. A cell-based phosphorylation assay measures the inhibition of c-Met autophosphorylation in intact cells.

Experimental Protocol: Cellular c-Met Phosphorylation Assay

  • Cell Culture:

    • Use a human cancer cell line with known c-Met amplification or overexpression, such as MKN-45 (gastric adenocarcinoma) or EBC-1 (NSCLC).

    • Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and known inhibitors in the cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the compounds.

    • Incubate the cells for a predetermined time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Phospho-c-Met Detection:

    • After incubation, wash the cells with cold PBS.

    • Lyse the cells using a cell extraction buffer containing protease and phosphatase inhibitors.

    • Quantify the level of phosphorylated c-Met (p-c-Met) in the cell lysates using a sandwich ELISA kit specific for p-c-Met (e.g., at tyrosines 1234/1235).[18]

    • A parallel ELISA for total c-Met should be performed to normalize the p-c-Met levels.

  • Data Analysis:

    • Calculate the ratio of p-c-Met to total c-Met for each treatment condition.

    • Determine the percent inhibition of c-Met phosphorylation relative to the vehicle-treated control.

    • Calculate the IC50 values as described for the biochemical assay.

Experimental Workflow Diagram

experimental_workflow start Start: Compound Synthesis (this compound) biochem_assay Biochemical Kinase Assay (Direct Enzyme Inhibition) start->biochem_assay cell_assay Cell-Based Phosphorylation Assay (Cellular Potency) start->cell_assay data_analysis Data Analysis & IC50 Determination biochem_assay->data_analysis cell_assay->data_analysis comparison Comparative Benchmarking (vs. Known Inhibitors) data_analysis->comparison conclusion Conclusion on Potency & Selectivity comparison->conclusion caption Figure 2. Experimental Workflow for Inhibitor Benchmarking.

Caption: Figure 2. Experimental Workflow for Inhibitor Benchmarking.

Data Summary and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table to facilitate direct comparison.

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)
This compound Experimental ValueExperimental Value
CapmatinibLiterature/Experimental ValueLiterature/Experimental Value
TepotinibLiterature/Experimental ValueLiterature/Experimental Value
CabozantinibLiterature/Experimental ValueLiterature/Experimental Value

Interpretation of Results:

  • A low nanomolar IC50 in the biochemical assay would indicate that this compound is a potent direct inhibitor of the c-Met kinase.

  • The cellular IC50 value provides insight into the compound's ability to penetrate cell membranes and engage its target in a biological system. A significant drop in potency from the biochemical to the cellular assay might suggest issues with cell permeability or efflux by transporters.

  • Comparing the IC50 values of the test compound to those of Capmatinib and Tepotinib will benchmark its potency against highly selective inhibitors.

  • Comparison with Cabozantinib will provide context regarding its potency relative to a multi-targeted inhibitor. Further assays (beyond the scope of this guide) would be needed to determine the selectivity profile of this compound against other kinases.

Conclusion

This guide outlines a scientifically rigorous and logical framework for the initial benchmarking of a novel compound, this compound, as a potential c-Met inhibitor. By employing standardized biochemical and cell-based assays and comparing the results against established clinical inhibitors, researchers can effectively assess the compound's potency and potential for further development. This structured approach ensures that the generated data is robust, interpretable, and provides a solid foundation for subsequent preclinical studies.

References

  • Cabozantinib: Mechanism of action, efficacy and indications. (2017). PubMed. [Link]

  • c-Met inhibitor. Wikipedia. [Link]

  • What is the mechanism of Capmatinib Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. PubMed. [Link]

  • What are c-Met inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • What is the mechanism of action of Cabozantinib? (2025). Patsnap Synapse. [Link]

  • c-MET. AbbVie Science. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. (2006). ResearchGate. [Link]

  • Eder, J. P., et al. (2009). Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. Clinical Cancer Research, 15(7), 2207–2214. [Link]

  • An overview of the c-MET signaling pathway. Semantic Scholar. [Link]

  • Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. (2023). Drug Discovery Today. [Link]

  • Capmatinib hydrochloride: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • Capmatinib. PubChem. [Link]

  • Mechanism of action of cabozantinib. ResearchGate. [Link]

  • Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. ResearchGate. [Link]

  • Capmatinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Tepotinib hydrochloride for the treatment of non-small cell lung cancer. (2021). ResearchGate. [Link]

  • CABOMETYX® (cabozantinib) Mechanism of Action. CABOMETYX HCP. [Link]

  • Liu, X., et al. (2011). Development of c-MET pathway inhibitors. Expert Opinion on Investigational Drugs, 20(8), 1071–1088. [Link]

  • Tepotinib (Mechanism of Action). PT Master Guide. [Link]

  • Key Characteristics of Tepotinib. NCBI Bookshelf. [Link]

  • Gherardi, E., et al. (2013). c-Met inhibitors. PMC. [Link]

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. [Link]

  • Baltschukat, S., et al. (2017). Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. Clinical Cancer Research, 23(12), 3103–3114. [Link]

  • Tepotinib: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • MET Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

Sources

A Researcher's Guide to 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide: Navigating Experimental Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical analysis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide, a compound of interest within the broader class of quinoline derivatives known for their diverse biological activities. Due to the nascent stage of research on this specific N-oxide, this document will also serve as a comparative guide, juxtaposing it with more extensively studied quinoline N-oxide analogues. By presenting standardized protocols and contextual data, we aim to equip researchers with the tools to conduct robust and reproducible experiments.

Introduction to this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that are foundational to many synthetic drugs and natural products. The introduction of an N-oxide group to the quinoline scaffold can significantly alter the molecule's physicochemical properties, often enhancing its biological efficacy and presenting novel mechanisms of action.[1] While its parent compound, 5-Acetyl-8-(phenylmethoxy)quinoline, is known to be an intermediate in the synthesis of β2 adrenoceptor agonists, the specific biological activities and experimental data for the N-oxide derivative are not yet widely published.[2][3] This guide will therefore focus on the potential applications of this compound based on the known activities of similar quinoline derivatives, particularly in the realms of anticancer and antimicrobial research.[4]

The core challenge in working with novel compounds like this compound is the establishment of reproducible experimental systems. This guide addresses this by providing detailed, self-validating protocols for key biological assays.

Synthesis and Characterization

The synthesis of this compound typically involves the oxidation of the corresponding quinoline.[4] A generalized approach for the synthesis of substituted quinoline N-oxides often starts with the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles.[5]

A plausible synthetic route to the parent quinoline, 5-Acetyl-8-(phenylmethoxy)quinoline, involves the Friedel-Crafts acetylation of 8-benzyloxyquinoline.[4] Subsequent oxidation would yield the N-oxide.

Generalized Synthetic Workflow for Substituted Quinoline N-Oxides

cluster_synthesis Synthesis of Precursor cluster_cyclization Cyclization and Oxidation Nitroarene Nitroarene Cyanomethylation Cyanomethylation Nitroarene->Cyanomethylation Vicarious Nucleophilic Substitution o-nitroarylacetonitrile o-nitroarylacetonitrile Cyanomethylation->o-nitroarylacetonitrile Knoevenagel_Condensation Knoevenagel_Condensation o-nitroarylacetonitrile->Knoevenagel_Condensation Alkylidene_derivative Alkylidene_derivative Knoevenagel_Condensation->Alkylidene_derivative Base_induced_cyclization Base_induced_cyclization Alkylidene_derivative->Base_induced_cyclization Substituted_quinoline Substituted_quinoline Base_induced_cyclization->Substituted_quinoline Oxidation Oxidation Substituted_quinoline->Oxidation e.g., with m-CPBA Substituted_quinoline_N_oxide Substituted_quinoline_N_oxide Oxidation->Substituted_quinoline_N_oxide

Caption: Generalized synthetic workflow for substituted quinoline N-oxides.

For reproducible biological experiments, thorough characterization of the synthesized compound is critical. This includes:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Purity Assessment (e.g., HPLC): To ensure the absence of confounding impurities.

Comparative Analysis: Anticancer Activity

Quinoline N-oxides have emerged as potent anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines.[5] A prominent mechanism of action involves the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[5]

Alternative Compounds for Comparison

Given the limited data on this compound, we will compare its potential efficacy with a well-characterized class of related compounds: Isoquinolinequinone N-Oxides . These compounds have demonstrated significant anticancer activity, including against drug-resistant cell lines.[6][7]

Standardized Protocol for Cytotoxicity Assessment: The MTT Assay

To ensure reproducibility, a standardized protocol for assessing cell viability is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method.

Experimental Workflow: MTT Assay

Start Start Seed_cells Seed cancer cells in 96-well plate Start->Seed_cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_cells->Incubate_24h Treat_compounds Treat with serial dilutions of quinoline N-oxides Incubate_24h->Treat_compounds Incubate_48_72h Incubate for 48-72h Treat_compounds->Incubate_48_72h Add_MTT Add MTT solution (5 mg/mL) Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add DMSO to dissolve formazan Incubate_4h->Solubilize Measure_absorbance Measure absorbance at 570 nm Solubilize->Measure_absorbance Analyze_data Calculate IC50 values Measure_absorbance->Analyze_data End End Analyze_data->End

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50).[5]

Comparative Performance Data

The following table summarizes the reported anticancer activity of comparator compounds. The data for this compound is hypothetical and serves as a placeholder for future experimental validation.

CompoundClassCancer Cell LineIC50/GI50 (µM)Reference
This compound Quinoline N-Oxide Various Data Needed
Isoquinolinequinone N-Oxide (Compound 16)Isoquinolinequinone N-OxideNCI60 PanelnM range[6][7]
Isoquinolinequinone N-Oxide (C(6) isomer)Isoquinolinequinone N-OxideNCI-H460 (Lung)0.35[1]
Isoquinolinequinone N-Oxide (C(7) isomer)Isoquinolinequinone N-OxideNCI-H460 (Lung)0.75[1]
Mechanistic Insights: PI3K/Akt/mTOR Pathway

Some quinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1]

Signaling Pathway Diagram

Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Metabolism mTOR->Proliferation Quinoline_N_Oxide Quinoline N-Oxide Derivative Quinoline_N_Oxide->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline N-oxide derivatives.

Comparative Analysis: Antimicrobial Activity

Quinoline derivatives have a long history of use as antimicrobial agents.[4] Their N-oxides are also being investigated for their potential antibacterial and antifungal properties.[5]

Alternative Compounds for Comparison

For antimicrobial activity, we will compare the potential of this compound with other substituted quinoline derivatives for which minimum inhibitory concentration (MIC) data is available.

Standardized Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth.

Comparative Performance Data
CompoundClassMicroorganismMIC (µg/mL)Reference
This compound Quinoline N-Oxide Various Data Needed
4-Hydroxy-3-iodo-quinol-2-oneIodo-quinoline derivativeMRSA0.049 - 0.097[5]
6-amino-4-methyl-1H-quinoline-2-one derivativeQuinoline-2-one derivativeBacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli3.12 - 50[5]

Conclusion and Future Directions

This compound is a promising but understudied compound. This guide provides a framework for conducting reproducible experiments to elucidate its biological activities. By using standardized protocols and comparing its performance against well-characterized analogues, researchers can contribute to a more complete understanding of this class of molecules. Future research should focus on generating robust experimental data for this compound to validate its potential as a therapeutic agent.

References

  • Comparative Efficacy of Quinoline N-Oxide Derivatives in Oncology: A Research Guide - Benchchem. (URL not available)
  • The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity - Benchchem. (URL not available)
  • CAS No : 100331-93-9 | Product Name : 5-Acetyl-8-(benzyloxy)
  • Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines - Sciforum. (URL not available)
  • Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quinoline N-oxides and hydroxamic acids with antibacterial properties - Canadian Science Publishing. [Link]

Sources

A Technical Guide to Assessing the Specificity of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of an N-oxide moiety can further modulate the physicochemical and pharmacological properties of these molecules, potentially enhancing efficacy or altering the mechanism of action.[4][5] 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a synthetic derivative of this class. While its structural analogues have been implicated as intermediates in the synthesis of β2-adrenoceptor agonists and possess general cytotoxic and reactive oxygen species (ROS)-inducing capabilities, the specific molecular targets and off-target profile of the N-oxide derivative remain uncharacterized.[6][7]

This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to systematically assess the target specificity of this compound. As a self-validating system, this workflow is designed not merely to identify a primary target but to build a robust selectivity profile, a critical step in de-risking a compound for further development. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and establish a framework for data interpretation through comparison with relevant alternative compounds.

Comparative Compounds

To provide context to our experimental findings, this compound (hereafter referred to as "Compound Q") will be compared against a panel of reference agents:

  • 5-Acetyl-8-(phenylmethoxy)quinoline: The direct parent (non-N-oxide) compound. This will help elucidate the specific contribution of the N-oxide moiety to the biological activity profile.

  • Salbutamol: A well-characterized β2-adrenoceptor agonist. Given that precursors of Compound Q are used in the synthesis of β2-adrenoceptor agonists, this will serve as a functional benchmark for potential G-protein coupled receptor (GPCR) activity.[8][9]

  • Doxorubicin: A classic DNA intercalating agent and topoisomerase II inhibitor used in chemotherapy.[10] This will serve as a positive control and benchmark for assays related to cytotoxicity and DNA damage.

  • Inactive Analogue (Hypothetical): A structurally similar quinoline derivative determined to be inactive in initial cytotoxicity screens. This compound will serve as a negative control to rule out non-specific, structure-related artifacts in various assays.

A Tiered Approach to Specificity Profiling

A logical, tiered approach is essential to efficiently and comprehensively profile a compound of interest. This workflow begins with broad, high-level screening to identify potential areas of biological activity and progressively narrows the focus to specific target validation and mechanism of action studies.

G cluster_0 Tier 1: Broad Liability & Activity Profiling cluster_1 Tier 2: Hypothesis-Driven Target Identification cluster_2 Tier 3: In-Cell Target Engagement & Validation T1_Safety In Vitro Safety Panel (e.g., SAFETYscan® 47) T2_GPCR GPCR Family Screen (β-arrestin, cAMP) T1_Safety->T2_GPCR Identifies potential GPCR interactions T1_Cyto Broad Cytotoxicity Screen (e.g., NCI-60 Panel) T2_ROS Cellular ROS Production Assay T1_Cyto->T2_ROS Suggests oxidative stress mechanism T2_DNA DNA Intercalation Assay T1_Cyto->T2_DNA Suggests genotoxic mechanism T1_Kinase General Kinase Screen (e.g., KINOMEscan®) T3_Downstream Downstream Signaling Analysis T1_Kinase->T3_Downstream Identifies specific kinase target(s) T3_CETSA Cellular Thermal Shift Assay (CETSA) T2_GPCR->T3_CETSA Validates direct binding to GPCR T3_Dose Dose-Response Cytotoxicity T2_ROS->T3_Dose Correlates ROS with cell death T2_DNA->T3_Dose Correlates DNA damage with cell death T3_CETSA->T3_Downstream Confirms target for pathway analysis

Caption: A tiered workflow for assessing compound specificity.

Tier 1: Broad Liability and Activity Profiling

The initial goal is to cast a wide net to identify any significant off-target liabilities and to gain an unbiased view of the compound's potential biological activities. This is most efficiently achieved using established, broad screening panels offered by specialized contract research organizations (CROs).[6][11][12]

In Vitro Safety Pharmacology Panel

Rationale: Early assessment of off-target interactions with proteins known to be associated with adverse drug reactions is a critical step in de-risking a compound. A broad panel, such as the Eurofins Discovery SAFETYscan®47, assesses binding against a curated list of 47 targets including GPCRs, ion channels, and transporters, providing a predictive look at potential safety liabilities.[6]

Methodology: Compound Q is screened at a standard concentration (e.g., 10 µM) in competitive radioligand binding assays for each of the panel's targets. The percentage of inhibition of ligand binding is determined.

Data Interpretation:

Target FamilyRepresentative Target% Inhibition by Compound Q (10 µM)Interpretation
GPCRβ2 Adrenergic Receptor65%Hit. Suggests potential interaction. Warrants follow-up in Tier 2.
GPCR5-HT2B Receptor58%Hit. Suggests potential interaction. Warrants follow-up in Tier 2.
Ion ChannelhERG<20%No Hit. Low risk of cardiac liability.
TransporterDopamine Transporter<10%No Hit. Low risk of neurological side effects.
Table 1: Hypothetical data from an in vitro safety panel screen.

A "hit" is typically defined as >50% inhibition. Any hits from this screen provide the first hypotheses for the compound's primary or off-target activity, guiding the design of Tier 2 experiments.

Broad Cytotoxicity Screening (NCI-60)

Rationale: To understand the potential anti-cancer activity and identify any cell-line-specific effects, screening against a broad panel of human cancer cell lines is invaluable. The National Cancer Institute's 60-cell line screen (NCI-60) is a well-established platform for this purpose. The resulting activity pattern can be analyzed with the COMPARE algorithm to identify compounds with similar mechanisms of action.[13]

Methodology: Compound Q is submitted for screening across the 60 cell lines. The primary output is the GI₅₀ (concentration causing 50% growth inhibition).

Data Interpretation: A high degree of cytotoxicity across multiple cell lines suggests a general mechanism, such as DNA damage or oxidative stress.[7] Selective cytotoxicity in certain cell lines (e.g., only leukemia lines) might point towards a target that is specifically expressed or critical in that cell type.

General Kinase Profiling

Rationale: Protein kinases are one of the largest and most important classes of drug targets. Unintended kinase inhibition is a common source of off-target effects. A broad kinase screen is therefore essential. The KINOMEscan® platform is a competition binding assay that quantifies the ability of a compound to compete with an immobilized ligand for binding to over 400 kinases.[14][15]

Methodology: Compound Q is screened at 10 µM against the full KINOMEscan® panel. Results are reported as % of control, where a lower percentage indicates stronger binding.

Data Interpretation: Hits are identified based on a pre-defined threshold (e.g., <35% of control). The number and distribution of hits across the kinome tree provide a visual representation of selectivity. A highly selective compound will interact with only one or a few kinases, while a non-selective compound will show broad activity.

Tier 2: Hypothesis-Driven Target Identification

Based on the results from Tier 1, this phase employs specific in-house assays to validate the initial hypotheses and further explore the mechanism of action. Assuming Tier 1 suggested potential GPCR activity and broad cytotoxicity, we will focus on GPCR functional assays, ROS production, and DNA intercalation.

GPCR Functional Assays

Rationale: The safety panel suggested binding to the β2 adrenergic receptor. It is now crucial to determine if this binding is functional—i.e., does it result in agonism or antagonism of the receptor's signaling pathway? We will assess two key GPCR signaling outputs: G-protein-mediated cyclic AMP (cAMP) production and β-arrestin recruitment.[16][17]

Methodology: cAMP Assay

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay.

  • Cell Culture: Use HEK293 cells stably expressing the human β2 adrenergic receptor. Seed 5,000 cells/well in a 384-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of Compound Q or Salbutamol (positive control) to the cells.

    • Antagonist Mode: Add a fixed concentration of a known agonist (e.g., Isoproterenol at its EC₈₀) followed by serial dilutions of Compound Q.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add HTRF lysis buffer containing the HTRF antibody pair (anti-cAMP-d2 and cAMP-cryptate).

  • Reading: After 60 minutes of incubation, read the plate on an HTRF-compatible reader. Calculate the ratio of emission at 665 nm to 620 nm.

Data Interpretation: In agonist mode, an increase in the HTRF ratio indicates cAMP production. In antagonist mode, a decrease in the Isoproterenol-induced signal indicates antagonism. Potency is determined by calculating the EC₅₀ or IC₅₀ from the dose-response curve.

Methodology: β-Arrestin Recruitment Assay

This assay (e.g., Tango assay) uses a reporter gene activated by the interaction of β-arrestin with the GPCR.[16]

  • Cell Culture: Use U2OS cells stably expressing the β2 adrenergic receptor fused to a TEV protease cleavage site and a β-arrestin-TEV protease fusion protein.

  • Compound Treatment: Add serial dilutions of Compound Q or a known agonist.

  • Incubation: Incubate for 6 hours to allow for reporter gene expression.

  • Detection: Add luciferase substrate and measure luminescence.

Data Interpretation: An increase in luminescence indicates β-arrestin recruitment. This can reveal "biased agonism," where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin).

Cellular Reactive Oxygen Species (ROS) Production

Rationale: The broad cytotoxicity observed in Tier 1 could be due to the induction of oxidative stress, a known mechanism for some quinoline derivatives.[7] This can be measured using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][2]

G cluster_workflow ROS Detection Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Q, Controls (H₂O₂, NAC) Incubate1->Treat Load Load with DCFH-DA (30 min, 37°C) Treat->Load Wash Wash to remove excess probe Load->Wash Read Measure Fluorescence (Ex: 485nm, Em: 535nm) Wash->Read End Analyze Data Read->End G cluster_workflow CETSA Workflow Start Treat cells with Compound Q or Vehicle Heat Heat cell aliquots to different temperatures Start->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate Separate soluble vs. precipitated protein (centrifugation) Lyse->Separate Detect Detect soluble target protein (e.g., Western Blot) Separate->Detect Plot Plot melting curves Detect->Plot

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology: Western Blot-based CETSA

  • Cell Treatment: Treat HEK293 cells expressing the β2 adrenergic receptor with Compound Q (e.g., at 10x its functional IC₅₀) or vehicle for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (20,000 x g).

  • Detection: Analyze the amount of soluble β2 adrenergic receptor in the supernatant by SDS-PAGE and Western blotting using a specific antibody. Also probe for a non-target control protein (e.g., GAPDH).

Data Interpretation: Plotting the band intensity for the target protein against temperature will generate melting curves. A shift of the curve to the right for the Compound Q-treated cells compared to the vehicle-treated cells indicates target stabilization and thus, direct engagement in the cell. No shift should be observed for the control protein.

Comparative Dose-Response Cytotoxicity

Rationale: To link the mechanistic findings from Tier 2 (e.g., ROS production) to the primary phenotype of cytotoxicity, it is essential to perform detailed dose-response studies in a relevant cell line and compare the potency of Compound Q with the benchmark compounds.

Methodology: MTT Assay

  • Cell Seeding: Plate A549 cells in a 96-well plate at 5,000 cells/well and incubate for 24 hours. [18]2. Compound Treatment: Add 11-point, 3-fold serial dilutions of Compound Q and the comparator compounds. Incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

Data Interpretation:

CompoundGI₅₀ in A549 cells (µM)Primary Mechanism
Compound Q 5.2ROS Production, DNA Intercalation
Parent Compound 25.8Weak ROS Production
Salbutamol >1000β2-Adrenoceptor Agonism
Doxorubicin 0.1DNA Intercalation, Topo II Inhibition
Table 3: Hypothetical cytotoxicity data comparing Compound Q to reference agents.

This comparative data allows for a quantitative assessment of potency. For instance, the data above would suggest that the N-oxide moiety significantly enhances cytotoxicity compared to the parent compound, and that the mechanism is distinct from pure β2-adrenoceptor agonism.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for defining the specificity of a novel agent, this compound. By progressing from broad, unbiased screening to hypothesis-driven mechanistic studies and finally to direct in-cell target validation, a researcher can build a comprehensive profile of the compound's biological activities. This systematic approach, grounded in the principles of causality and self-validation, is essential for identifying not only the intended therapeutic action but also any potential off-target effects that could derail a drug development program. The provided protocols and comparative framework serve as a robust blueprint for moving a promising chemical entity from initial characterization toward a well-defined preclinical candidate.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pre-clinical Testing.
  • ROS Assay Kit Protocol. (n.d.). [Distributor Name]. Retrieved from the product page of a commercial ROS assay kit.
  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services.
  • Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species.
  • AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy.
  • Trends in Pharmacological Sciences. (n.d.). Recent progress in assays for GPCR drug discovery.
  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • Biocytogen. (n.d.). In Vitro Pharmacology Services.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • BenchChem. (2025). Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl-.
  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays.
  • Creative Bioarray. (n.d.). GPCR Screening Services.
  • National Institutes of Health (NIH). (2021, January 5). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization.
  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
  • Bio-protocol. (n.d.). DNA intercalation assay.
  • National Center for Biotechnology Information (NCBI). (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • National Institutes of Health (NIH). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • ACS Publications. (n.d.). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of Chemical Research.
  • ResearchGate. (2025, August 10). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity.
  • BenchChem. (2025). In Vitro Characterization of DNA Intercalator 2: A Technical Guide.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • CETSA. (n.d.). CETSA.
  • National Institutes of Health (NIH). (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells.
  • BenchChem. (2025). Application Note and Protocols: Compound Assay Development and Validation.
  • National Institutes of Health (NIH). (n.d.). Kinome Profiling.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • National Institutes of Health (NIH). (n.d.). In vitro chemosensitivity in ovarian carcinoma: Comparison of three leading assays.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • National Institutes of Health (NIH). (n.d.). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins.
  • National Cancer Institute (NCI). (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers.
  • BenchChem. (2025). Comparative Efficacy of Quinoline N-Oxide Derivatives in Oncology: A Research Guide.
  • ResearchGate. (n.d.). KinScan: AI-based rapid profiling of activity across the kinome.
  • BenchChem. (n.d.). 5-Acetyl-8-(phenylmethoxy)quinoline | 26872-48-0.
  • National Institutes of Health (NIH). (n.d.). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application.
  • My Health Toolkit. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays.
  • BenchChem. (n.d.). 5-Acetyl-8-(benzyloxy)-3H-quinolin-2-one.
  • Santa Cruz Biotechnology. (n.d.). 5-Acetyl-8-(phenylmethoxy)-2-quinolinone | CAS 93609-84-8.
  • National Institutes of Health (NIH). (n.d.). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance.
  • Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide.
  • Drug Target Review. (2019, June 14). Compound and fragment screening by native mass spectrometry.
  • MDPI. (2026, January 12). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review.
  • ChemicalBook. (n.d.). 5-Acetyl-8-(phenylmethoxy)-2-quinolinone CAS#: 93609-84-8.
  • Sapphire Bioscience. (n.d.). This compound.
  • National Institutes of Health (NIH). (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).

Sources

A Comparative Meta-Analysis of Quinoline N-Oxide Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Executive Summary

Quinoline N-oxides, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] The addition of an N-oxide functional group to the quinoline core significantly alters its electronic and physicochemical properties, often enhancing therapeutic efficacy compared to the parent quinoline.[1][3] This guide provides a comparative meta-analysis of the therapeutic potential of quinoline N-oxides, focusing on their anticancer, antimicrobial, and antiparasitic activities. By synthesizing experimental data from multiple studies, this document aims to provide researchers and drug development professionals with an objective overview to inform rational drug design and guide future investigations.

Introduction to Quinoline N-Oxides: An Enhanced Therapeutic Scaffold

The quinoline ring system is a well-established pharmacophore present in numerous approved drugs.[4] The strategic oxidation of the quinoline nitrogen to an N-oxide serves as a critical modification, creating a new class of compounds with distinct biological profiles.[1][2] This modification not only influences the molecule's reactivity and potential for further functionalization but also frequently leads to novel mechanisms of action and enhanced potency.[1][3][5][6]

1.1 The Chemical Rationale: Why N-Oxidation Matters

The introduction of the N-oxide group imparts several key changes to the quinoline scaffold:

  • Increased Reactivity: Quinoline N-oxides are more reactive towards both nucleophilic and electrophilic substitution, making them versatile precursors for synthesizing a diverse library of derivatives.[6]

  • Altered Electronic Distribution: The N-oxide group is a strong electron-withdrawing group, which modifies the electron density of the entire ring system. This can enhance interactions with biological targets.

  • Improved Pharmacokinetics: N-oxidation can alter solubility and metabolic stability, potentially leading to more favorable pharmacokinetic profiles.

These chemical alterations form the basis for the diverse and potent biological activities observed in this compound class.

Comparative Analysis of Therapeutic Potential

This section provides a comparative analysis of quinoline N-oxides across key therapeutic areas, supported by quantitative data from the literature.

Anticancer Activity

Quinoline N-oxides have demonstrated significant cytotoxicity against a wide range of cancer cell lines.[1] Their anticancer effects are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical cell signaling pathways.[3] A notable mechanism involves the modulation of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3]

Mechanism Spotlight: ROS Generation and DNA Damage

A prevalent mechanism of action for many quinoline N-oxide derivatives is the generation of intracellular Reactive Oxygen Species (ROS).[7] This oxidative stress can lead to DNA damage, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).

QNO Quinoline N-Oxide Derivative Cell Cancer Cell QNO->Cell Enters Mito Mitochondria Cell->Mito Metabolic Activity ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Induces DNA_damage DNA Damage ROS->DNA_damage Causes Apoptosis Apoptosis (Cell Death) DNA_damage->Apoptosis Triggers

Caption: Proposed mechanism of anticancer action for select quinoline N-oxide derivatives.

Comparative Performance Data: Anticancer Activity (IC₅₀ Values in µM)

The following table summarizes the in vitro cytotoxic activity of representative quinoline N-oxide derivatives compared to a standard chemotherapeutic agent, Doxorubicin. Lower IC₅₀ values indicate greater potency.

Compound/DrugHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
Quinoline N-Oxide Derivative A 5.28.110.5[1]
Methylated Quinoline N-Oxide B 2.84.56.2[1]
Doxorubicin (Standard) 0.81.21.5General Literature Value

Note: The data presented are representative and compiled from various sources for illustrative purposes. Actual values may vary based on specific experimental conditions.

Antimicrobial Activity

In an era of rising antimicrobial resistance, quinoline N-oxides have emerged as promising candidates for new antibacterial and antifungal agents.[2] They have shown efficacy against a variety of pathogenic microbes, including drug-resistant strains.[2] The mechanism is often linked to the inhibition of essential bacterial processes, such as DNA replication or cell wall synthesis.[8]

Comparative Performance Data: Antibacterial Activity (MIC Values in µg/mL)

This table compares the Minimum Inhibitory Concentration (MIC) of quinoline N-oxide derivatives against common bacterial strains versus a standard antibiotic, Ciprofloxacin. A lower MIC value indicates stronger antimicrobial activity.

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Quinoxaline 1,4-di-N-oxide C 1.22 - 9.76>1250[9][10]
Amidinoxaline N-oxide D Not ReportedNot Reported[11]
Ciprofloxacin (Standard) 0.25 - 1.00.015 - 0.12General Literature Value

Note: Quinoxaline N-oxides are structurally related to quinoline N-oxides and are included here to demonstrate the potent activity within this broader class of N-heterocyclic oxides.[10][12][13] The data shows that while some derivatives have potent activity against Gram-positive bacteria, efficacy against Gram-negative strains can be a challenge.[9]

Antiparasitic Activity

Several quinoline N-oxide derivatives have been investigated for their potential against various parasites, including those responsible for malaria and trichomoniasis.[14][15][16] The development of new antiparasitic drugs is a global health priority due to widespread drug resistance.[15]

Comparative Performance Data: Antiprotozoal Activity (IC₅₀ Values in µM)

Compound/DrugPlasmodium falciparum (Malaria)Trichomonas vaginalisReference
3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide ~0.5 - 2.0Not Reported[12]
Quinolines-1,2,3-triazolylcarboxamide Not Reported50[16]
Chloroquine (Standard) 0.01 - 0.1 (sensitive strains)Not ApplicableGeneral Literature Value
Metronidazole (Standard) Not Applicable~2.5General Literature Value

Featured Experimental Protocols

To ensure scientific integrity and enable the validation of findings, this section provides detailed, step-by-step protocols for key assays used in the evaluation of quinoline N-oxides.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[17]

Workflow Diagram: MTT Assay

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Assay Endpoint node_A 1. Seed Cells (e.g., 5,000-10,000 cells/well in 96-well plate) node_B 2. Incubate (24h, 37°C, 5% CO₂) node_A->node_B node_C 3. Treat Cells (Serial dilutions of Quinoline N-Oxide) node_B->node_C node_D 4. Incubate (e.g., 24-72h) node_C->node_D node_E 5. Add MTT Solution (e.g., 0.5 mg/mL) node_D->node_E node_F 6. Incubate (2-4h, 37°C) node_E->node_F node_G 7. Solubilize Formazan (Add DMSO or other solvent) node_F->node_G node_H 8. Read Absorbance (~570 nm) node_G->node_H

Caption: General workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: Prepare serial dilutions of the quinoline N-oxide compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Following treatment, remove the medium and add a fresh medium containing MTT (final concentration ~0.5 mg/mL). Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.[20]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

  • Measurement: Quantify the amount of formazan by measuring the absorbance on a microplate reader at a wavelength of approximately 570 nm.[20] Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23] The MIC is the lowest concentration of the drug that inhibits the visible growth of the bacterium after overnight incubation.[22][24]

Detailed Steps:

  • Prepare Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline N-oxide compound in a suitable cation-adjusted broth medium.[22][25]

  • Prepare Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., adjusted to a 0.5 McFarland standard) from colonies grown on an agar plate for 18-24 hours.[22][24] Dilute this suspension to the final required concentration (typically ~5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension.[22] Leave wells for a sterility control (broth only) and a growth control (broth + bacteria, no drug).[22]

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[21][23]

  • Interpretation: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[22][24]

Structure-Activity Relationship (SAR) and Future Directions

The therapeutic potential of quinoline N-oxides is highly dependent on the nature and position of substituents on the quinoline ring.[1] For instance, methylation at different positions can significantly modulate anticancer and antimicrobial activity.[1] Similarly, the presence of electron-withdrawing groups, such as halogens, can enhance the efficacy of some derivatives.[12][13]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The compound 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is a specific intermediate used in the synthesis of pharmacologically active molecules, such as β2 adrenoreceptor agonists.[1] While a comprehensive Safety Data Sheet (SDS) detailing specific disposal protocols for this exact compound is not universally available, its structural class—quinoline N-oxides—and its function as a reactive intermediate in organic synthesis provide clear guidance.[2][3]

This guide provides a procedural framework grounded in first principles of chemical safety and regulatory compliance. The core directive is to treat this compound, and any waste containing it, as hazardous unless definitively proven otherwise by your institution's Environmental Health & Safety (EH&S) department.[4][5] Adherence to these protocols is not merely a matter of compliance with regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA); it is a fundamental aspect of a robust safety culture.

Part 1: Hazard Characterization and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the potential hazards is paramount. Lacking a specific SDS, we must infer the risk profile from available data on analogous structures and general chemical principles.

  • Inferred Health Hazards: The supplier of a structurally similar compound, 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one, lists hazard statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is prudent to assume this compound presents similar risks upon contact or inhalation.

  • Chemical Reactivity: Quinoline N-oxides are versatile precursors in organic transformations, a characteristic that stems from their enhanced reactivity compared to unoxidized quinolines.[2] This inherent reactivity necessitates careful segregation from incompatible materials. The N-oxide functional group can be reactive towards strong reducing agents, while the quinoline ring system can react with strong oxidizing agents and strong acids.

  • EPA Hazardous Waste Profile: The EPA defines hazardous waste through four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[7][8] This compound must be managed as if it possesses one or more of these traits, primarily Toxicity (due to its bioactive potential and irritant properties) and Reactivity (due to its role as a chemical intermediate).

Parameter Assessment for this compound Regulatory Basis
Waste Type Solid or Liquid Hazardous Chemical WasteResource Conservation and Recovery Act (RCRA)[7]
Primary Hazards Assumed Toxic (Acute), Skin/Eye Irritant, Potential ReactivityOSHA 29 CFR 1910.1450[9], GHS Classification
Incompatibilities Strong Acids, Strong Bases, Strong Oxidizing Agents, Strong Reducing AgentsGeneral Laboratory Chemical Safety Guidelines[10][11]
Spill Residue Must be treated as hazardous wasteVanderbilt University EHSS Guidelines[4]

Part 2: Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Protecting laboratory personnel is the first priority. All handling of this compound, whether in pure form or as waste, requires strict adherence to PPE standards.

  • Engineering Controls: All waste consolidation and packaging procedures should be performed inside a certified chemical fume hood to minimize inhalation exposure.[12]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133.[13]

  • Skin Protection: Use chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.[14] A full-length laboratory coat must be worn and kept fastened.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary, in accordance with your institution's Chemical Hygiene Plan and 29 CFR 1910.134.[9]

Part 3: Step-by-Step Disposal Workflow

The disposal of chemical waste is a regulated, systematic process. Ad-hoc procedures are a direct violation of safety and environmental law.[7][10] The following workflow ensures a compliant and safe disposal pathway from the point of generation to final collection.

Step 1: Waste Classification and Identification

Immediately upon deciding the material is a waste, it must be classified.

  • Solid Waste: If disposing of the pure compound, classify it as "Solid Hazardous Chemical Waste."

  • Liquid Waste: If it is in a solution, classify it as "Liquid Hazardous Chemical Waste." The solvent(s) must also be identified.

Step 2: Container Selection

The integrity of the waste containment is critical to preventing leaks and exposures.

  • Compatibility: Use a container made of material compatible with the waste. For this compound, a high-density polyethylene (HDPE) or borosilicate glass container is appropriate.[10][15]

  • Condition: The container must be in good condition, free of cracks or damage, and have a secure, leak-proof, screw-on cap.[7][11]

  • Procedure: Never leave a funnel in the waste container, as this prevents it from being properly closed.[11]

Step 3: Accurate Labeling

Improper labeling is a frequent and serious compliance issue.

  • Required Information: Affix a "HAZARDOUS WASTE" label provided by your institution's EH&S department.[11]

  • Content Declaration: Write the full, unabbreviated chemical name: "this compound."[11] If it is a mixture, list all components and their approximate percentages.[11]

Disposal_Workflow cluster_Lab Laboratory Procedure Start Material Designated as Waste Classify Step 1: Classify Waste (Solid or Liquid) Start->Classify Select_Container Step 2: Select Compatible Container (HDPE or Glass, Good Condition) Classify->Select_Container Label_Container Step 3: Affix 'HAZARDOUS WASTE' Label (Full Chemical Name, Date) Select_Container->Label_Container Store Step 4: Store in Designated SAA (Segregated, Secondary Containment) Label_Container->Store Inspect Weekly Inspection for Leaks/Integrity Store->Inspect Inspect->Label_Container Issue Found Full Container >90% Full or Storage Limit Reached? Inspect->Full OK Full->Store No Request_Pickup Step 5: Submit Pickup Request to EH&S Full->Request_Pickup Yes End Waste Collected by EH&S Request_Pickup->End

Caption: Disposal workflow for this compound.

Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)

Proper storage is essential to prevent dangerous chemical reactions.

  • Location: Store the labeled waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the lab personnel.[11][16]

  • Segregation: This is the most critical step from a chemical safety perspective. Store this waste stream segregated from incompatible materials. Specifically, ensure it is not stored with:

    • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)

    • Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates)

    • Strong Reducing Agents (e.g., Hydrides)

  • Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[7][15]

  • Inspection: The SAA must be inspected weekly to check for container integrity and proper labeling.[7][11]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Collection Request: When the waste container is 90% full or reaches your institution's storage time limit (e.g., 6-12 months), submit a chemical waste pickup request to your EH&S department.[5][7]

  • Prohibited Actions: It is illegal and dangerous to dispose of this chemical waste via the sewer system or in the regular solid waste trash.[7][10] Evaporation of chemical waste is also strictly forbidden.[4]

Part 4: Emergency Procedures - Spill Management

Accidents can happen, and a prepared response is key to mitigating risk.

  • Small Spills (<100 mL of solution or a few grams of solid):

    • Alert personnel in the immediate area.

    • Don appropriate PPE, including gloves, goggles, and a lab coat.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels on a neat solid.

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a new, empty waste container.

    • Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through EH&S.[4]

  • Large Spills (>100 mL or unmanageable solids):

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's emergency response line or EH&S department immediately.[4] Do not attempt to clean it up yourself.

By internalizing this guide, you contribute to a culture of safety that protects you, your colleagues, and the wider community, ensuring that our pursuit of scientific advancement does not come at the cost of environmental integrity.

References

  • Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Vanderbilt University (2024). Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety.
  • Ace Waste (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • US Bio-Clean (n.d.). OSHA Compliance For Laboratories. US Bio-Clean.
  • Labor Security System (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • University of Pennsylvania (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS.
  • Occupational Safety and Health Administration (n.d.). Laboratory Safety Guidance. OSHA.
  • Crystal Clean (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
  • BenchChem (2025). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. BenchChem.
  • Occupational Safety and Health Administration (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. AK Scientific, Inc.
  • Pharmaffiliates (n.d.). 5-Acetyl-8-(benzyloxy)quinoline N-Oxide. Pharmaffiliates.
  • Santa Cruz Biotechnology (n.d.). 5-Acetyl-8-(phenylmethoxy)-2-quinolinone. Santa Cruz Biotechnology.
  • ResearchGate (2022). Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. ResearchGate.
  • Columbia University (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • Thermo Fisher Scientific (2021). Safety Data Sheet for 8-Hydroxy-5-nitroquinoline. Thermo Fisher Scientific.
  • Sigma-Aldrich (2024). Safety Data Sheet for a hazardous chemical. Sigma-Aldrich.
  • ResearchGate (2022). Sequential functionalisation of Quinoline N-oxide. ResearchGate.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is publicly available at the time of this writing. This guide is synthesized from the toxicological data of the parent compound, quinoline, and the known chemical reactivity of N-oxide derivatives. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment in consultation with your institution's Environmental Health and Safety (EHS) department before handling.

The Rationale: Understanding the Hazard Profile

In the absence of specific toxicological data for this compound, a conservative approach to safety is paramount. Our recommendations are derived from an analysis of its core chemical structure—the quinoline ring—and the influence of the N-oxide functional group.

The quinoline core is a known hazardous substance.[1] Toxicological reviews indicate that quinoline is harmful if swallowed, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[2][3][4] Furthermore, it is classified as toxic to aquatic life with long-lasting effects.[3] The metabolic activation of quinoline in biological systems can lead to the formation of quinoline-N-oxide, suggesting the N-oxide form is biologically relevant.[5][6]

The N-oxide functional group significantly alters the electronic properties of the quinoline ring system, often increasing its reactivity in chemical transformations.[7] This enhanced reactivity is a cornerstone of its utility in organic synthesis but also necessitates a higher degree of caution. The N-oxide moiety can be a primary site for reaction and may influence the compound's toxicological profile.[8] Therefore, we must assume that the hazards associated with the parent quinoline are present, and potentially modified, in its N-oxide derivative.

Table 1: Summary of Potential Hazards Based on Structural Analogs
Hazard ClassificationDescriptionSource(s)
Acute Toxicity (Oral) Harmful if swallowed.[2][9][10]
Skin Corrosion/Irritation Causes skin irritation. Direct contact may lead to redness and inflammation.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]
Mutagenicity Suspected of causing genetic defects.[2][3]
Carcinogenicity May cause cancer.[2][3][6]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3]

The Protocol: A Multi-Layered Defense Strategy

A robust safety protocol relies on a hierarchy of controls. Engineering controls provide the first and most effective line of defense, followed by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls: Your Primary Barrier

All procedures involving this compound, especially the handling of the solid compound, must be conducted within a certified chemical fume hood.[2] This minimizes inhalation exposure to dust or aerosols. The work area must be equipped with a readily accessible eyewash station and safety shower.[2]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound.

  • Eye and Face Protection:

    • Required: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.

    • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine powders.

    • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during quenching of a reaction or large-scale transfers), a full-face shield should be worn in addition to chemical splash goggles.[11][12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or degradation before use. For prolonged contact or immersion, consult a glove compatibility chart or the manufacturer's recommendations. Double-gloving is recommended to provide an additional layer of protection.[2][9]

    • Proper Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[9]

    • Protective Clothing: A full-length laboratory coat must be worn and buttoned to its full length.[2] For procedures with a higher risk of splashes, consider using a chemically resistant apron or coveralls.

  • Respiratory Protection:

    • When Required: If there is a risk of generating aerosols or dust that cannot be controlled within a chemical fume hood, a NIOSH-approved respirator is necessary.[2] The type of respirator (e.g., an N95 dust mask for powders or a half-mask respirator with appropriate cartridges for vapors) should be determined by your institution's EHS department based on the specific operational risks.

Table 2: Recommended PPE for Laboratory Operations
OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile Gloves, Lab CoatRecommended: N95 Respirator (inside a fume hood)
Preparing Solutions Chemical Splash GogglesDouble Nitrile Gloves, Lab CoatNot required if performed in a fume hood
Running Reaction Chemical Splash GogglesDouble Nitrile Gloves, Lab CoatNot required if performed in a fume hood
Work-up/Extraction Goggles & Face ShieldDouble Nitrile Gloves, Lab Coat, Chem-Resistant ApronNot required if performed in a fume hood
Spill Cleanup Goggles & Face ShieldDouble Nitrile Gloves, CoverallsRequired: Half-mask respirator with appropriate cartridges
PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 5-Acetyl-8-(phenylmethoxy) -2-quinoline N-Oxide engineering Work in Chemical Fume Hood? start->engineering yes_fume Yes engineering->yes_fume Always no_fume No ppe_base Baseline PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat yes_fume->ppe_base stop STOP! Do Not Proceed. Consult EHS. risk_assessment Assess Operation: Weighing, Solution Prep, Reaction, Spill Cleanup ppe_base->risk_assessment weighing Weighing Solid: Add N95 Respirator risk_assessment->weighing workup Work-up/Large Scale: Add Face Shield & Chem-Resistant Apron risk_assessment->workup spill Spill Cleanup: Full PPE Required (See Spill Protocol) risk_assessment->spill proceed Proceed with Caution weighing->proceed workup->proceed spill->proceed

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Safe Handling Procedure
  • Preparation: Before handling the compound, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available. Designate a specific area within the fume hood for the procedure.

  • Weighing: When weighing the solid material, use a spatula to carefully transfer the compound. Avoid creating dust. Perform this task in an area of the fume hood with minimal air turbulence.

  • Transfers: When transferring solutions, do so slowly and carefully to avoid splashing. Use a secondary container when moving the material outside of the fume hood.

  • Post-Handling: After handling is complete, wipe down the work area with an appropriate solvent. Wash hands thoroughly with soap and water, even after removing gloves.[3]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

  • Contain (if safe to do so): Wearing appropriate PPE (see Table 2), contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][13]

  • Collect: Carefully collect the absorbent material and contaminated debris and place it into a designated, leak-proof, and chemically compatible container.[2][9]

  • Clean: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container as "Hazardous Waste" with the full chemical name.[2]

Waste Disposal Protocol

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][3]

  • Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Segregation: This waste stream must be segregated from other laboratory waste. It is incompatible with strong oxidizing agents.[2] Do not mix with incompatible materials.

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and an indication of the hazards.[2]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[13]

Waste Disposal Workflow

Disposal_Workflow start Waste Generation: (Contaminated solids, solutions) classify Classify as Hazardous Waste start->classify segregate Segregate from other waste streams classify->segregate incompatible Do NOT mix with strong oxidizing agents segregate->incompatible container Collect in a labeled, leak-proof, compatible waste container segregate->container label_info Label must include: - 'Hazardous Waste' - Full Chemical Name container->label_info storage Store in a secure, ventilated satellite accumulation area container->storage disposal Arrange for pickup by EHS or licensed contractor storage->disposal

Caption: Disposal workflow for this compound.

By adhering to these multi-layered safety protocols, you can effectively mitigate the risks associated with handling this and other novel chemical entities, ensuring a safe and productive research environment. Always prioritize safety and consult with EHS professionals when in doubt.

References

  • Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet. (General, non-specific). [Link]

  • Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. ResearchGate. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. OEHHA. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Skeletal Editing of Pyridine and Quinoline N-Oxides Through Nitrogen to Carbon Single Atom Swap. Chinese Chemical Society. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. [Link]

  • Novel preparation method of quinoline n-oxide derivative with amide group.
  • Quinoline | C9H7N | CID 7047. PubChem - NIH. [Link]

  • PPE and Safety for Chemical Handling. ACS Material. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.